Azide-PEG6-Tos

Catalog No.
S520180
CAS No.
M.F
C19H31N3O8S
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azide-PEG6-Tos

Product Name

Azide-PEG6-Tos

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C19H31N3O8S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C19H31N3O8S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-22-20/h2-5H,6-17H2,1H3

InChI Key

DZQISMWOKQMODJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Azide-PEG6-Tos

The exact mass of the compound Azide-PEG6-Tos is 461.1832 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Identity and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core molecular characteristics of Azide-PEG6-Tos:

Property Description
CAS Number 906007-10-1 [1] [2] [3]
Molecular Formula C~19~H~31~N~3~O~8~S [1] [2] [3]
Molecular Weight 461.53 g/mol [1] [2] [3]
IUPAC Name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [3]
Appearance Colorless to light yellow liquid [1] [2]
Solubility Soluble in aqueous media and DMSO [4] [3]

Structural Analysis and Characterization

The functionality of this compound is defined by its three distinct molecular regions.

N3 Azide (N₃) Group PEG PEG Spacer (6 units) N3->PEG OTs Tosylate (OTs) Group PEG->OTs

Diagram: The bifunctional structure of this compound, showing the azide "click chemistry" handle, the solubilizing PEG spacer, and the reactive tosylate group.

Azide Group (-N₃)

The azide group enables highly efficient and selective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with molecules containing alkyne groups. It can also undergo metal-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO or BCN groups, which is crucial for modifying sensitive biomolecules [2] [4].

Tosylate Group (-OTs)

The tosylate group is an excellent leaving group in nucleophilic substitution reactions. It can be displaced by nucleophiles such as amines, thiols, and alcohols, allowing for easy attachment of the PEG chain to another molecule [4] [3].

PEG Spacer

The hexaethylene glycol chain is a non-cleavable linker that offers several advantages [5]:

  • Increased Solubility: Improves the aqueous solubility of conjugated compounds [4].
  • Enhanced Stability: Can shield conjugated proteins from degradation [6].
  • Reduced Immunogenicity: Helps decrease the immune response against biotherapeutics [6].

Applications in Drug Development and Research

This compound is a versatile tool in scientific research, with key applications including:

  • PROTAC Synthesis: this compound is used as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These molecules recruit target proteins to E3 ubiquitin ligases for degradation, and the PEG spacer in this compound helps form the stable connection between the two ligands [2].
  • Bioconjugation: The reagent is used to create stable linkages between different molecules, such as drugs, proteins, antibodies, or imaging agents. Its two distinct reactive groups allow for sequential and controlled conjugation steps [3] [7].
  • Drug Delivery Systems: this compound can help form photoresponsive amphiphilic self-assemblies that create supramolecular nanostructures like nanoparticles or micelles for targeted drug delivery [3].
  • Surface and Material Functionalization: The reagent is employed to modify surfaces and polymers, introducing desired chemical properties for applications in biosensors and diagnostic tools [7].

Experimental Guidelines and Protocols

While the search results do not provide a complete step-by-step synthesis protocol for this compound itself, they offer insights into general procedures and characterization methods for related azide-PEG compounds [6].

Synthesis of Azide-PEG from Precursors

A common two-step synthesis involves converting a hydroxyl-terminated PEG (PEG-OH) first to a mesylate (PEG-OMs), and then to the azide (PEG-N₃) [6]:

  • Mesylation: A PEG-OH is reacted with methanesulfonyl chloride (MsCl) in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) as a base. The reaction mixture is typically stirred for around 12 hours [6].
  • Azide Substitution: The resulting PEG-OMs is then reacted with an excess of sodium azide (NaN₃) in a solvent like ethanol, often under reflux for 12 hours, to yield the final azide-terminated PEG [6].
Characterization Techniques

Proper characterization is critical for confirming the structure and purity of the compound and its conjugates [6]:

  • ¹H NMR Spectroscopy: This is a primary tool for quantitative determination of chain-end substitution and calculating the absolute number average molecular weight (M~n~). Key chemical shifts for this compound would include the aromatic protons of the tosylate group (around δ 7.78 and 7.33 ppm) and the methylene protons adjacent to the azide (around δ 3.38 ppm) [3] [6].
  • Chromatography: Size Exclusion Chromatography (SEC) is used to determine molecular weight distributions, though care must be taken to distinguish actual molecular weight changes from the formation of PEG complexes with metal cations [6].
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to study melting behavior. Note that azide end groups can reduce melting temperature and crystallinity compared to oxygen-containing end groups, especially in low molecular weight PEGs [6].

Handling and Storage

  • Purity: Available purities are typically ≥95% to 98% [2] [8].
  • Storage: Store at -20°C for long-term stability (months to years). Short-term storage at 2-8°C is also possible [2] [8] [7].
  • Shipping: Usually shipped at ambient temperature [4] [8].
  • Price: Varies by supplier and quantity; for example, 250mg can cost approximately $380, while 1g may cost around $950 [1] [8].

Comparison with Similar Compounds

The table below compares this compound with other common azide-functionalized PEG linkers:

Compound Name Functional Groups Unique Features / Applications
This compound Azide, Tosylate Tosylate is a good leaving group for nucleophilic substitution [4].
Azide-PEG3-OH Azide, Hydroxyl Shorter PEG chain; more hydrophilic [3].
Azide-PEG4-OH Azide, Hydroxyl Intermediate PEG length; versatile [3].
Azido-PEG11-Amine Azide, Amine Longer PEG chain; suitable for amine coupling [3].
Azide-PEG-NHS Ester Azide, NHS Ester Reactive NHS group; suitable for amine coupling [3].
N3-PEG6-COOH Azide, Carboxylic Acid Carboxylic acid can form amide bonds with amines [9].

This compound is a powerful tool for researchers in drug development and bioconjugation. Its well-defined reactivity and flexible PEG spacer make it particularly valuable for constructing complex molecules like PROTACs and advanced drug delivery systems.

References

Core Properties and Solubility of Azide-PEG6-Tos

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental molecular properties of Azide-PEG6-Tos that influence its solubility and application [1] [2] [3].

Property Description
CAS Number 906007-10-1
Molecular Formula C₁₉H₃₁N₃O₈S
Molecular Weight 461.53 g/mol
Appearance Colorless to light yellow liquid
Aqueous Solubility Increased by 6 PEG units; no specific quantitative data available.
Common Solvent Soluble in DMSO [4].

Functional Groups and Applications

This compound is a heterobifunctional reagent, meaning it has two different reactive ends, making it highly useful for bioconjugation and creating complex molecules like PROTACs (Proteolysis Targeting Chimeras) [1] [2] [3].

The diagram below illustrates its two primary reaction pathways:

AzidePEG6Tos This compound AzideReaction Azide (N₃) Group AzidePEG6Tos->AzideReaction TosylReaction Tosylate (OTs) Group AzidePEG6Tos->TosylReaction Alkyne Molecule with Alkyne Group AzideReaction->Alkyne Click Chemistry (CuAAc) BCN_DBCO Molecule with BCN or DBCO Group AzideReaction->BCN_DBCO Strain-Promoted (SPAAC) Triazole Stable Triazole Linkage Alkyne->Triazole BCN_DBCO->Triazole Nucleophile Nucleophile (e.g., Amine, Thiol) TosylReaction->Nucleophile Nucleophilic Substitution Substituted Substituted Product Nucleophile->Substituted

Reactive Group 1: Azide (N₃)

  • Click Chemistry with Alkynes: The azide group readily reacts with molecules containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage [1] [2] [3].
  • Strain-Promoted Chemistry: It can also undergo a copper-free "click" reaction with strained alkynes like BCN (Bicyclononyne) or DBCO (Dibenzocyclooctyne) through strain-promoted azide-alkyne cycloaddition (SPAAC) [1] [3]. This is particularly useful for sensitive biological systems.

Reactive Group 2: Tosylate (OTs)

  • Nucleophilic Substitution: The tosylate group is an excellent leaving group. It can be displaced by nucleophiles (e.g., amines, thiols, alcohols) to form a stable covalent bond [1] [2]. This allows you to tether the PEG spacer to another molecule of interest.

Experimental Design Considerations

  • Solubility Handling: The PEG spacer confers good aqueous solubility, which helps prevent aggregation of hydrophobic payloads [5]. For initial dissolution, DMSO is a confirmed suitable solvent [4].
  • Reaction Order: You can strategically exploit the orthogonal reactivity of the two functional groups. The azide group is inert to the tosylate reaction conditions, allowing you to perform the nucleophilic substitution with the tosylate first, followed by a click reaction with the azide, or vice-versa [1] [6].
  • Application in Drug Discovery: This compound is widely used as a PEG-based linker in the synthesis of PROTACs. The PEG chain provides critical flexibility and solubility, helping the PROTAC molecule form an effective ternary complex to degrade the target protein [3] [5].

References

Azide-PEG6-Tos PEG-based PROTAC linker

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Azide-PEG6-Tos

This compound is a heterobifunctional polyethylene glycol (PEG) derivative widely used as a building block in constructing PROTACs and for bioconjugation via click chemistry [1] [2] [3].

Table 1: Fundamental Chemical and Physical Properties

Property Specification
CAS Number 906007-10-1 [1] [2] [3]
Molecular Formula C₁₉H₃₁N₃O₈S [1] [2] [3]
Molecular Weight 461.53 g/mol [1] [2] [3]
IUPAC Name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [2] [3]
Purity Typically ≥ 98% [2]
Appearance Colorless to light yellow liquid [1] [3]
Solubility Soluble in DMSO [4]
Storage -20°C for short-term (1 month in solvent); -80°C for long-term (6 months in solvent) [1]

Table 2: Structural Components and Their Functions

Structural Component Description Role in Chemistry
Azide Group (N₃) Linear, electron-rich moiety at one terminus [1]. Enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition with alkynes, DBCO, or BCN groups [1] [3].
PEG Spacer (6 units) A chain of six ethylene glycol units (-CH₂CH₂O-) [1]. Enhances water solubility; provides flexibility and optimal length for ternary complex formation in PROTACs [5] [6] [7].
Tosylate Group (OTs) An excellent leaving group (p-toluenesulfonate) at the opposite terminus [3]. Undergoes nucleophilic substitution reactions with amines, thiols, or alcohols [3].

Functional Applications in PROTAC Development

The primary application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [1] [3]. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and degradation by the proteasome [1] [7].

Synthetic Strategy: this compound serves as a versatile linker to connect the two key moieties of a PROTAC [1]. Its bifunctional nature allows for a modular assembly strategy, as visualized below.

G E3_Ligand E3 Ligase Ligand (e.g., VHL, CRBN) Linker This compound Linker E3_Ligand->Linker  Nucleophilic  Substitution PROTAC Final PROTAC Molecule POI_Ligand POI Ligand ('Warhead') Linker->POI_Ligand  Click Chemistry  (CuAAC/SPAAC)

Synthetic route for PROTAC assembly using this compound as a heterobifunctional linker.

Key Advantages of PEG Linkers:

  • Improved Solubility: The introduction of PEG units increases the water-solubility of PROTAC molecules, which can positively affect cell permeability and oral absorption [5] [6].
  • Systematic Optimization: The length of the linker is critical for productive ternary complex formation. Systematic changes are easily achieved by using PEGs of different lengths, allowing for efficient screening of degraders [6] [7].
  • Versatile Chemistry: The orthogonal reactivity of the azide and tosylate groups enables sequential and controlled conjugation under mild conditions [8].

Experimental Protocols and Handling

1. Conjugation via Tosylate Group (Nucleophilic Substitution) The tosylate group is highly reactive towards nucleophiles. A typical reaction with an amine proceeds as follows [3]:

  • Procedure: Dissolve the amine nucleophile (1.0-1.2 equiv) and this compound (1.0 equiv) in an anhydrous aprotic solvent like DMF or acetonitrile. Add a base such as diisopropylethylamine (DIPEA, 2.0-3.0 equiv) to scavenge the acid generated. Stir the reaction at room temperature or elevated temperatures (e.g., 40-60°C) and monitor by TLC or LC-MS until completion.
  • Work-up: After reaction completion, concentrate the mixture under reduced pressure and purify the intermediate product (now an "Azide-PEG6-Amide" or similar) using flash chromatography or preparative HPLC.

2. Conjugation via Azide Group (Click Chemistry) The resulting intermediate from the first step can then be conjugated via its azide group.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Dissolve the azide-functionalized intermediate (1.0 equiv) and an alkyne-containing molecule (1.0-1.5 equiv) in a mixture of tert-butanol and water. Add sodium ascorbate (0.1-0.2 equiv) and copper(II) sulfate pentahydrate (0.05-0.1 equiv) sequentially. The ascorbate reduces Cu(II) to the active Cu(I) catalyst. Stir the reaction at room temperature until complete, then purify the final PROTAC by reverse-phase HPLC [1] [3].
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method is preferable for sensitive biological molecules. Simply mix the azide-functionalized intermediate with a molecule bearing a strained alkyne (e.g., DBCO or BCN) in a suitable solvent at room temperature or 37°C. The reaction proceeds without a catalyst and is typically complete in several hours [1].

Key Handling and Storage Considerations:

  • Stability: Store the product as recommended. The azide group is generally stable under a wide range of conditions, but the tosylate is a good leaving group and can be hydrolyzed by moisture over time [3] [8].
  • Safety: While not explicitly classified in the search results, azide compounds should be treated with caution. Always consult the Safety Data Sheet (SDS) before use.

Comparison with Other PROTAC Linkers

While PEG linkers are common, the choice of linker is a critical determinant of PROTAC performance [7] [9].

Table 3: Common Types of Linkers in PROTAC Design

Linker Type Key Features Considerations
PEG-based (e.g., this compound) Flexible, hydrophilic, improves solubility, easily tunable length [6] [9]. May have reduced metabolic stability; can be more challenging to synthesize [9].
Alkyl-chain Synthetically accessible, chemically stable [5] [9]. Tend to be hydrophobic, which may limit aqueous solubility [9].
Rigid (e.g., Triazole, Piperazine) Restricts conformation, can improve metabolic stability and selectivity [9]. Less flexible, which may not be suitable for all target interfaces.

Critical Considerations for Research Use

  • Linker Design is Crucial: The linker is far more than a passive spacer. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, degradation efficiency, and physicochemical properties [7] [9]. A "trial and error" approach is often necessary to identify the optimal linker for a given target pair [7].
  • Non-Cleavable Nature: this compound forms stable, non-cleavable linkages [4]. This is desirable for the sustained degradation of the target protein.
  • Product Quality: The compound is sold with the explicit warning "For research use only. We do not sell to patients." [1] [2].

References

Azide-PEG6-Tos storage conditions -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data for Azide-PEG6-Tos

The table below summarizes the key specifications for this compound based on the manufacturer's Certificate of Analysis (CoA) [1].

Specification Detail
Product Name This compound [1]
Product Number GMSL-1080 [1]
CAS Number 906007-10-1 [1]
Long Term Storage 2-8°C [1]
Purity (HPLC) 95-98% [1]
Expiry Date 30-12-2025 (Valid for two years from manufacture if stored as recommended) [1]

Understanding PEG Linker Storage and Handling

Based on the available data for this compound and related compounds, here are some key considerations for researchers.

  • Official Storage Recommendation: The manufacturer, Glyco Mindsynth, explicitly recommends storing this compound at 2-8°C (refrigerated conditions), not at -20°C [1]. Adhering to this is crucial for maintaining the stated purity and validity period [1].
  • General Handling Practices: For similar PEG-based linkers, suppliers often recommend storing in a dry environment and avoiding sunlight to preserve their chemical integrity and reactivity [2] [3] [4].
  • Storage of Related Compounds: The storage conditions can vary for different PEG-azide compounds. For example [2] [5]:
    • N3-PEG6-COOH: Store at -5°C, keep dry, and avoid sunlight [2].
    • N3-PEG4-tBu: Store at 2-8°C [5] [6].

Research Context and Applications

This compound is a bifunctional linker critical in bioconjugation and chemical synthesis [7].

  • Functional Groups: This molecule contains two key functional groups [1]:
    • Azide (N₃): Can undergo "Click Chemistry" reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups, to form stable triazole linkages without the need for cytotoxic copper catalysts [2] [7].
    • Tosylate (Tos): Acts as a superior leaving group and is highly reactive with nucleophiles like amines and alcohols, facilitating alkylation reactions [1].
  • Role of the PEG Spacer: The six-unit polyethylene glycol (PEG) chain serves as a hydrophilic spacer that improves water solubility, reduces aggregation of conjugated molecules, and provides flexibility, which can be crucial for the efficiency of the final bioconjugate [7].

The following diagram illustrates the structure of this compound and its potential reaction with an amine via the tosylate group, and an alkyne via the azide group.

G N3 Azide (N₃) PEG PEG6 Spacer N3->PEG Alkyne Alkyne (R'≡C-H) N3->Alkyne  Click Chemistry  (e.g., SPAAC) Tos Tosylate (Tos) PEG->Tos Amine Amine (R-NH₂) Tos->Amine  Nucleophilic  Substitution AmineProduct Amine Conjugate Triazole Triazole Conjugate

Experimental Design Considerations

When planning experiments with this compound, consider the following protocols based on standard practices for such linkers.

  • Reaction with Amines (Tosylate Chemistry): The tosylate group is highly reactive. A typical reaction can be performed by dissolving this compound and the amine nucleophile (often with an excess of 1.1-2.0 equivalents) in an anhydrous polar aprotic solvent like DMF or ACN. A base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is added to scavenge the acid generated. Reactions are often run at room temperature or with mild heating and monitored by TLC or LC-MS until completion [1].
  • Click Chemistry (Azide Chemistry): The azide terminus can react with cyclooctynes like DBCO or BCN in water or buffer solutions without catalysts. This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific and bio-orthogonal. Reactions are typically performed at neutral pH and room temperature, with the progress trackable by the disappearance of the starting materials [2] [7].
  • Purification and Analysis: Crude products can be purified using standard techniques like precipitation or chromatography. The final conjugates should be characterized to confirm structure and purity, leveraging the analytical data (HPLC, Mass, ¹H NMR) provided in the CoA for the starting material [1].

Summary

  • For this compound, the manufacturer's recommended storage condition is 2-8°C, not -20°C [1].
  • This compound is a versatile tool for synthesizing probes and PROTACs, leveraging robust tosylate and click chemistry azide reactions [1] [7].
  • Always consult the latest Certificate of Analysis for the specific batch you are using, as storage conditions and stability can be formulation-dependent.

References

Experimental Applications & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Azide-PEG6-Tos is primarily used in bioconjugation and the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras) [1] [2]. Its value lies in enabling two distinct and sequential chemical reactions.

  • Reaction 1: Tosylate Group Nucleophilic Substitution

    • The tosylate (OTs) group is an excellent leaving group. The general experimental protocol involves a nucleophilic substitution reaction, where the tosylate is displaced by a nucleophile (e.g., an amine (-NH₂) or a thiol (-SH)) on another molecule [3] [4].
    • This reaction is typically carried out in an inert atmosphere, using a base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or DMF, often at elevated temperatures (e.g., 50-80°C) for several hours [5].
  • Reaction 2: Azide Group Click Chemistry

    • The azide (N₃) group undergoes highly selective and bioorthogonal "click chemistry" reactions. It does not require a catalyst to react with strained alkynes like DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1] [5].
    • It can also react with terminal alkynes in the presence of a copper(I) catalyst via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable 1,2,3-triazole linkage [3] [1].
    • The protocol for CuAAC involves mixing the azide-containing molecule with an alkyne-containing molecule in a buffered aqueous solution or a mixture with a solvent like DMSO or t-BuOH, in the presence of a copper(II) sulfate solution (reduced in situ to copper(I) with sodium ascorbate) at room temperature [5].

The following diagram illustrates this sequential two-step conjugation workflow:

G A Molecule A (Nucleophile) B This compound A->B Step 1: Nucleophilic Substitution C Intermediate (N3-PEG6-Molecule A) B->C Tosylate Leaving Group D Molecule B (Alkyne/Strained Alkyne) C->D Step 2: Click Chemistry (SPAAC/CuAAC) E Final Bioconjugate D->E

Diagram 1: The two-step experimental workflow for using this compound in bioconjugation, first reacting the tosylate, then the azide.

NMR Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure and purity of this compound. The following table summarizes the characteristic ¹H NMR signals [5]:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (ortho to SO₂) ~7.78 doublet 2H
Aromatic H (meta to SO₂) ~7.33 doublet 2H
-CH₃ (tosyl methyl) ~2.44 singlet 3H
-CH₂-OTs ~4.15 triplet 2H
N₃-CH₂- ~3.38 triplet 2H
-OCH₂CH₂O- (PEG backbone) ~3.55-3.70 multiplet 20H

The ¹³C NMR spectrum provides complementary data, with key signals including the tosylate methyl carbon at ~21.7 ppm, the carbon adjacent to the azide at ~50-51 ppm, and the PEG backbone carbons in the region of ~69-71 ppm [5].

Comparison with Similar Compounds

This compound is one of a family of heterobifunctional PEG linkers. The choice of linker depends on the required PEG length and the second functional group. The table below compares it with several analogues [5] [4]:

Compound Name Functional Groups Molecular Weight Unique Features / Applications
This compound Azide, Tosylate 461.53 g/mol Standard length; tosylate is a good leaving group.
Azide-PEG2-Tos Azide, Tosylate 285.32 g/mol Shorter spacer; less hydrophilic [4].
Azide-PEG12-Tos Azide, Tosylate 725.85 g/mol Longer spacer; increased solubility and distance [4].
N3-PEG6-OH Azide, Hydroxyl 307.34 g/mol Hydroxyl group can be activated or converted [6].
N3-PEG6-NH₂ Azide, Amine 350.41 g/mol Amine group for coupling to carboxylates or carbonyls [6].
N3-PEG6-COOH Azide, Carboxylic Acid 379.41 g/mol Carboxyl group for amide bond formation [6].

The relationships between this compound and its key analogues can be visualized based on their functional groups:

G A This compound F Azide-PEG2-Tos A->F Shorter Spacer G Azide-PEG12-Tos A->G Longer Spacer B Tos-PEG6-Tos B->A Functional Group Replacement C N3-PEG6-OH C->A Functional Group Replacement D N3-PEG6-NH2 D->A Functional Group Replacement E N3-PEG6-COOH E->A Functional Group Replacement

Diagram 2: Logical relationships between this compound and similar compounds, showing variations in PEG length and terminal functional groups.

References

Comprehensive Application Notes and Protocols: Azide-PEG6-Tos in Click Chemistry Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azide-PEG6-Tos and Click Chemistry

This compound (CAS: 906007-10-1) is a heterobifunctional polyethylene glycol derivative that has become an indispensable tool in modern chemical biology and drug discovery. This compound features an azide group at one terminus and a tosylate leaving group at the other, connected by a hexaethylene glycol spacer. This specific molecular architecture enables its versatile application in bioconjugation chemistry, where it serves as a fundamental building block for creating complex molecular architectures through click chemistry methodologies. The advent of click chemistry, recognized by the 2022 Nobel Prize in Chemistry, has revolutionized synthetic approaches in biomedical research by providing highly efficient, selective, and bioorthogonal reactions that proceed reliably in demanding environments, including living systems [1].

The significance of this compound lies in its dual functionality: the azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the tosylate group serves as an excellent substrate for nucleophilic substitution reactions with various functional groups. The PEG6 spacer enhances water solubility, reduces immunogenicity, and provides appropriate spatial separation between conjugated molecules, which is particularly valuable in the design of PROTACs (Proteolysis Targeting Chimeras) and drug delivery systems [2] [3]. The reliability and efficiency of click chemistry reactions employing this compound have made it a cornerstone in the toolkit of researchers working across diverse fields including medicinal chemistry, chemical biology, pharmaceutical sciences, and materials science.

Chemical Properties and Characterization

Structural Features and Physicochemical Properties

This compound possesses a well-defined molecular structure that confers specific physicochemical properties essential for its applications in chemical biology and drug development. The compound has a molecular weight of 461.53 g/mol with the molecular formula C19H31N3O8S, comprising approximately 49.45% carbon, 6.77% hydrogen, 9.11% nitrogen, 27.74% oxygen, and 6.94% sulfur by elemental composition [3]. The hexaethylene glycol chain creates a hydrophilic spacer that significantly enhances aqueous solubility, a critical property for biological applications, while maintaining conformational flexibility that allows connected functional groups to interact optimally with their molecular targets.

The compound typically presents as a colorless to light yellow oily liquid at room temperature, reflecting the flexible nature of the PEG backbone [2]. It demonstrates good solubility in various organic solvents, particularly DMSO, which facilitates its use in synthetic applications requiring stock solutions [3]. The structural components of this compound can be divided into three key regions: the azide terminus (N3-) which serves as the click chemistry handle, the PEG6 spacer which provides solubility and spatial separation, and the tosylate terminus (p-toluenesulfonate) which acts as an electrophilic center for nucleophilic substitution reactions. This combination of features makes this compound particularly valuable for creating stable linkages in bioconjugation applications where maintenance of biological function is essential [3].

Spectroscopic Characterization

Table 1: Summary of Key Molecular Properties of this compound

Property Value/Specification
Chemical Formula C19H31N3O8S
Molecular Weight 461.53 g/mol
CAS Number 906007-10-1
IUPAC Name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO and other organic solvents
Functional Groups Azide (N3), Tosylate (OTs)
PEG Chain Length 6 ethylene oxide units

Nuclear Magnetic Resonance (NMR) spectroscopy provides essential structural verification for this compound. Proton NMR (¹H NMR) characterization in deuterated chloroform (CDCl3) reveals distinctive signals corresponding to different proton environments within the molecule [3]. The aromatic protons of the tosyl group appear as two doublets at approximately δ 7.78 ppm (2H, ortho to sulfonyl) and δ 7.33 ppm (2H, meta to sulfonyl), while the methyl group of the tosylate moiety produces a singlet at approximately δ 2.44 ppm (3H). The methylene protons adjacent to the tosylate group (-CH2-OTs) appear as a triplet at approximately δ 4.15 ppm (2H), shifted downfield due to the electron-withdrawing effect of the tosylate. The methylene protons adjacent to the azide group (N3-CH2-) typically resonate as a triplet at approximately δ 3.38 ppm (2H), while the remaining methylene protons of the PEG backbone (-OCH2CH2O-) appear as a complex multiplet in the region of δ 3.55-3.70 ppm (20H) [3].

Table 2: ¹H NMR Spectral Data for this compound

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (ortho to SO2) 7.78 Doublet 2H
Aromatic H (meta to SO2) 7.33 Doublet 2H
-CH3 (tosyl) 2.44 Singlet 3H
-CH2-OTs 4.15 Triplet 2H
N3-CH2- 3.38 Triplet 2H
-OCH2CH2O- (PEG backbone) 3.55-3.70 Multiplet 20H

Carbon-13 NMR (¹³C NMR) analysis provides complementary structural information, with characteristic signals including: the aromatic carbons of the tosylate group in the region of δ 127-145 ppm, the methyl carbon of the tosylate group at approximately δ 21.7 ppm, the methylene carbon adjacent to the tosylate at approximately δ 68-69 ppm, the carbon adjacent to the azide group at approximately δ 50-51 ppm, and the remaining PEG backbone methylene carbons in the region of δ 69-71 ppm [3]. The combination of these spectroscopic features allows for comprehensive structural verification and purity assessment of this compound prior to its application in synthetic workflows.

Experimental Protocols

Protocol 1: PROTAC Synthesis Using this compound

Objective: To synthesize Proteolysis Targeting Chimeras (PROTACs) using this compound as a non-cleavable linker connecting an E3 ubiquitin ligase ligand to a target protein ligand [2].

Background: PROTACs are heterobifunctional molecules that facilitate targeted protein degradation by recruiting the ubiquitin-proteasome system. They consist of three key elements: a warhead targeting a protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties. This compound serves as an ideal linker component due to its non-cleavable nature, appropriate length, and compatibility with bioorthogonal conjugation chemistry [2].

Materials:

  • This compound (CAS: 906007-10-1)
  • Alkyne-functionalized E3 ubiquitin ligase ligand (e.g., thalidomide derivative for CRBN recruitment)
  • Target protein ligand with nucleophilic functionality (e.g., amine or thiol group)
  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)
  • Sodium ascorbate
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Triethylamine
  • Phosphate buffered saline (PBS), pH 7.4
  • Purification supplies: TLC plates, silica gel for column chromatography, HPLC system for analytical characterization

Step-by-Step Procedure:

  • Tosylate Displacement with Target Protein Ligand:

    • Dissolve this compound (1.0 equiv, 46.2 mg for 0.1 mmol scale) and your target protein ligand containing a nucleophilic group (e.g., primary amine, 1.2 equiv) in anhydrous DMF (2 mL).
    • Add triethylamine (3.0 equiv) to the reaction mixture and heat at 50°C with stirring for 6-12 hours.
    • Monitor reaction progress by TLC or LC-MS until complete consumption of this compound is observed.
    • Isolate the intermediate azide-functionalized target ligand using silica gel chromatography or preparative HPLC.
    • Confirm structure by ¹H NMR and mass spectrometry.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the azide-functionalized target ligand (1.0 equiv) and alkyne-functionalized E3 ligase ligand (1.2 equiv) in a 1:1 mixture of DMSO and PBS pH 7.4 (final concentration 10 mM relative to azide).
    • Prepare a catalyst solution containing CuSO4·5H2O (0.2 equiv) and TBTA ligand (0.2 equiv) in DMSO.
    • Add sodium ascorbate (1.0 equiv) to the reaction mixture, followed by the catalyst solution.
    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
  • Purification and Characterization:

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.
    • Purify the crude PROTAC using reversed-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid).
    • Lyophilize the purified fractions to obtain the final PROTAC as a solid.
    • Characterize by HRMS, ¹H NMR, and analytical HPLC to confirm identity and purity (>95%).

Critical Parameters:

  • Maintain anhydrous conditions during tosylate displacement to prevent hydrolysis
  • Use degassed solvents for CuAAC to minimize copper oxidation
  • Optimize the stoichiometry of copper catalyst and reducing agent to maximize yield while minimizing copper residues
  • Ensure thorough purification to remove copper contaminants that may affect biological assays

PROTAC_synthesis AzidePEG6Tos This compound Step1 Step 1: Tosylate Displacement Nucleophilic Substitution DMF, Triethylamine, 50°C AzidePEG6Tos->Step1 TargetLigand Target Protein Ligand (with nucleophile) TargetLigand->Step1 Intermediate Azide-functionalized Target Ligand Step2 Step 2: CuAAC Click Reaction CuSO4, Sodium Ascorbate, TBTA DMSO/PBS, RT Intermediate->Step2 E3Ligand E3 Ligand (with alkyne) E3Ligand->Step2 FinalPROTAC Final PROTAC Molecule Step1->Intermediate Step2->FinalPROTAC

Diagram 1: PROTAC Synthesis Workflow Using this compound Linker. This diagram illustrates the two-step synthetic approach for constructing proteolysis-targeting chimeras, highlighting key reaction conditions and molecular transformations.

Protocol 2: Bioconjugation with this compound for Protein Labeling

Objective: To site-specifically label proteins or antibodies using this compound through a combination of nucleophilic substitution and bioorthogonal click chemistry.

Background: Bioconjugation techniques enable the attachment of various functional moieties (fluorophores, drugs, affinity tags) to biomolecules. This compound facilitates this process through its heterobifunctional design, allowing sequential functionalization. The tosylate group readily undergoes nucleophilic substitution with primary amines, thiols, or other nucleophiles on target proteins or synthetic molecules, while the azide group enables subsequent copper-free click chemistry with strained alkynes for biocompatible conjugation [1] [3].

Materials:

  • This compound
  • Target protein or antibody (1-5 mg/mL in PBS)
  • Strained alkyne probe (DBCO or BCN derivative conjugated to fluorophore, biotin, or other reporter)
  • PBS buffer (pH 7.4 and pH 8.5)
  • Reaction quencher: 1M Tris-HCl, pH 8.0 or cysteine
  • Size exclusion chromatography columns (PD-10 or equivalent)
  • LC-MS or SDS-PAGE supplies for analysis

Step-by-Step Procedure:

  • Protein Functionalization with Azide Group:

    • Prepare the target protein at 1-5 mg/mL in PBS pH 8.5 (higher pH enhances nucleophilicity of amines for tosylate displacement).
    • Add this compound from a concentrated DMSO stock solution (final DMSO concentration <5%).
    • Use a 5-20 molar excess of this compound relative to protein, depending on desired labeling density.
    • Incubate at 4°C for 4-16 hours with gentle mixing.
    • Remove excess reagent by size exclusion chromatography or dialysis against PBS pH 7.4.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • To the azide-functionalized protein, add 1.5-2.0 equivalents of strained alkyne probe (DBCO or BCN derivative) per azide group.
    • Incubate at 4°C or room temperature for 2-8 hours.
    • Purify the conjugated protein using size exclusion chromatography or dialysis.
    • Analyze conjugation efficiency by LC-MS, SDS-PAGE, or other appropriate techniques.

Critical Parameters:

  • Maintain protein stability by avoiding prolonged exposure to high pH or organic solvents
  • Optimize the molar excess of this compound to balance labeling efficiency with protein functionality
  • For copper-free click chemistry, ensure the use of fresh strained alkyne reagents as they can degrade over time
  • Control reaction temperature and time to minimize protein denaturation or aggregation
Protocol 3: Application in Drug Delivery System Development

Objective: To create photoresponsive amphiphilic self-assemblies for drug delivery applications using this compound [3].

Background: Amphiphilic polymers can self-assemble into nanostructures (micelles, liposomes) that encapsulate therapeutic agents. This compound enables the synthesis of such polymers by connecting hydrophobic drug components to hydrophilic PEG chains, which can further be functionalized with targeting ligands through click chemistry. The resulting assemblies can respond to environmental stimuli (e.g., light) for controlled drug release [3].

Materials:

  • This compound
  • Hydrophobic molecule with nucleophilic group (e.g., azobenzene derivative)
  • Strained alkyne-functionalized targeting ligand
  • Drug compound for encapsulation
  • Dialysis membrane (MWCO appropriate for polymer)
  • Dynamic light scattering (DLS) instrument for size characterization
  • Transmission electron microscopy (TEM) supplies for morphology analysis

Step-by-Step Procedure:

  • Synthesis of Amphiphilic Polymer:

    • Dissolve this compound (1.0 equiv) and hydrophobic molecule (1.2 equiv) in anhydrous DMF.
    • Add triethylamine (3.0 equiv) and heat at 50°C for 6-12 hours.
    • Purify the intermediate polymer by precipitation in cold diethyl ether or dialysis.
    • Confirm structure by ¹H NMR.
  • Functionalization via Click Chemistry:

    • Dissolve the azide-functionalized polymer (1.0 equiv) in PBS pH 7.4.
    • Add strained alkyne-functionalized targeting ligand (1.5 equiv).
    • Stir at room temperature for 6-12 hours.
    • Purify the final polymer by dialysis against water.
  • Nanostructure Formation and Drug Loading:

    • Dissolve the functionalized polymer in aqueous solution above its critical micelle concentration.
    • Add drug compound and use appropriate method (sonication, thin film hydration) to form drug-loaded nanostructures.
    • Characterize size distribution by DLS and morphology by TEM.
    • Evaluate drug loading efficiency and release profile.

Critical Parameters:

  • Balance hydrophilic-lipophilic ratio to ensure proper self-assembly
  • Control polymer molecular weight and polydispersity for reproducible nanostructures
  • Optimize drug loading method to achieve high encapsulation efficiency
  • Validate stimulus-responsive release behavior for the specific application

drug_delivery AzidePEG This compound StepA Step A: Tosylate Displacement Form amphiphilic polymer AzidePEG->StepA Hydrophobe Hydrophobic Molecule (with nucleophile) Hydrophobe->StepA Polymer Amphiphilic Polymer (Azide-terminated) StepB Step B: SPAAC Reaction Attach targeting ligand Polymer->StepB Targeting Targeting Ligand (with strained alkyne) Targeting->StepB FunctionalPolymer Functionalized Polymer StepC Step C: Self-Assembly Form drug-loaded nanostructures FunctionalPolymer->StepC Nanostructure Drug-Loaded Nanostructure StepA->Polymer StepB->FunctionalPolymer StepC->Nanostructure

Diagram 2: Drug Delivery System Development Using this compound. This workflow illustrates the creation of functionalized amphiphilic polymers and their self-assembly into drug-loaded nanostructures for targeted delivery applications.

Click Chemistry Methodology and Reaction Optimization

The implementation of this compound in synthetic applications leverages several well-established click chemistry paradigms. Understanding the mechanistic details and relative advantages of each approach enables researchers to select the optimal strategy for their specific application.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents the classic click chemistry reaction, characterized by its high efficiency and reliability. This reaction employs a copper(I) catalyst that inserts into a terminal alkyne to form a copper-acetylide complex, which subsequently undergoes [2+3] dipolar cycloaddition with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring [1]. The reaction proceeds with rate constants ranging from 10-10⁴ M⁻¹s⁻¹ in DMSO/water mixtures, making it suitable for most synthetic applications. However, the cytotoxicity of copper limits its use in living systems or for direct bioconjugation without thorough purification [1].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents the need for copper catalysts by employing strained cyclooctyne systems that react directly with azides. The ring strain provides the thermodynamic driving force for the reaction, which proceeds with rate constants typically below 1 M⁻¹s⁻¹ in methanol [1]. While slower than CuAAC, SPAAC offers complete biocompatibility, making it ideal for applications involving living cells or sensitive biomolecules. Recent advances have improved reaction kinetics through the introduction of electron-withdrawing substituents (e.g., difluorinated cyclooctyne) and enhanced bioavailability through structural modifications such as the development of azacyclooctyne derivatives [1].

Table 3: Comparison of Click Chemistry Methods for this compound Applications

Parameter CuAAC SPAAC IEDDA
Rate Constant 10-10⁴ M⁻¹s⁻¹ <1 M⁻¹s⁻¹ Up to 3.3×10⁶ M⁻¹s⁻¹
Catalyst Requirement Copper(I) + reducing agent None None
Biocompatibility Limited (copper toxicity) High Exceptional
Reaction Partners Terminal alkynes Strained cyclooctynes (DBCO, BCN) Tetrazines + strained alkenes/alkynes
Ideal Application Synthetic chemistry, in vitro labeling Live cell imaging, in vivo applications Ultra-fast labeling, pretargeting strategies

Inverse Electron-Demand Diels-Alder (IEDDA) reactions represent the most recent advancement in bioorthogonal chemistry, offering exceptional reaction kinetics with second-order rate constants up to 3.3×10⁶ M⁻¹s⁻¹ [1]. This approach typically involves reactions between electron-deficient tetrazines and electron-rich dienophiles such as trans-cyclooctenes (TCO). While not directly employing the azide functionality of this compound, IEDDA can be integrated into sequential labeling strategies where the azide serves as one orthogonal handle in a multi-functional platform. The exceptional speed of IEDDA reactions enables applications requiring ultra-fast ligation, such as in vivo pretargeting strategies in nuclear medicine [1].

Optimization Strategies:

  • For CuAAC: Optimize copper concentration (typically 0.1-1 mM), use tris(triazolylmethyl)amine ligands like TBTA to stabilize copper(I), and maintain a slight excess of reducing agent (sodium ascorbate) to prevent copper oxidation
  • For SPAAC: Use fresh strained alkyne reagents, consider incorporating electron-withdrawing groups on the cyclooctyne to enhance reaction rates, and ensure proper stoichiometry (1.5-2.0-fold excess of cyclooctyne relative to azide)
  • Control reaction pH near physiological conditions (7.0-8.0) to maintain biomolecule stability while ensuring efficient reaction kinetics
  • For sensitive applications, implement rigorous purification protocols to remove copper catalysts or unreacted reagents that may interfere with downstream biological assays

Troubleshooting and Technical Considerations

Successful implementation of this compound in research applications requires attention to potential challenges and optimization of reaction conditions. This section addresses common issues and provides practical solutions to ensure experimental success.

Storage and Handling: this compound should be stored as recommended: in pure form at -20°C for long-term stability (up to 3 years) or at 4°C for short-term use (up to 2 years). When preparing stock solutions, use anhydrous DMSO and store at -80°C for up to 6 months or -20°C for 1 month. The compound is stable under inert atmosphere but may gradually degrade upon repeated freeze-thaw cycles or prolonged exposure to moisture [2]. Although azide compounds are generally stable, appropriate safety precautions should be followed, including the use of personal protective equipment when handling the solid material or concentrated solutions.

Common Synthesis Issues and Solutions:

  • Low Yield in Tosylate Displacement: The tosylate group in this compound is highly reactive toward nucleophiles, but inefficient displacement can occur due to:

    • Insufficient nucleophilicity: Use stronger bases (e.g., triethylamine, DBU) or elevated temperatures (50-60°C) to enhance reactivity
    • Solvent effects: Ensure anhydrous conditions in aprotic solvents (DMF, DMSO, acetonitrile) to prevent competitive hydrolysis
    • Steric hindrance: Extend reaction time (12-24 hours) or use slight excess (1.5-2.0 equiv) of nucleophile
  • Copper Contamination in CuAAC: Residual copper can interfere with biological assays:

    • Implement extensive dialysis or size exclusion chromatography
    • Use copper-chelating resins (Chelex, EDTA-agarose) during purification
    • Consider copper-free alternatives (SPAAC) for sensitive applications
  • Incomplete Click Reaction:

    • For CuAAC: Ensure fresh preparation of copper(I) catalyst using sodium ascorbate or other reducing agents
    • For SPAAC: Verify the integrity of strained alkyne reagents, which may degrade over time
    • Increase reaction time (overnight) or temperature (37°C) while considering stability of other components

Analytical Verification: Comprehensive characterization of conjugates synthesized using this compound is essential for confirming successful modification. ¹H NMR should show disappearance of the characteristic tosyl aromatic signals (δ 7.33 and 7.78 ppm) after displacement and appearance of triazole proton (δ ~7.5-8.0 ppm) after click reaction. Mass spectrometry (LC-MS, MALDI-TOF) should confirm the expected molecular weight increases at each synthetic step. For bioconjugates, SDS-PAGE with appropriate staining (Coomassie, fluorescence, or Western blotting) can verify modification efficiency and determine the degree of labeling.

Bioorthogonality Considerations: When applying this compound in biological systems, confirm that the introduced azide functionality does not perturb the natural function of the modified biomolecule. For live cell applications, ensure that the concentration of this compound used for metabolic labeling or surface modification does not exhibit cytotoxicity. The generally recognized bioinert nature of azide groups typically ensures minimal interference with biological function, but context-dependent effects should always be empirically verified.

Applications in Drug Discovery and Development

The versatility of this compound has led to its adoption across multiple facets of drug discovery and development, leveraging the power of click chemistry to address complex challenges in medicinal chemistry and chemical biology.

PROTAC Development: As previously detailed in Protocol 1, this compound serves as an ideal linker for Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of a target protein ligand connected to an E3 ubiquitin ligase recruiter, enabling targeted protein degradation via the ubiquitin-proteasome system. The PEG6 spacer in this compound provides optimal length and flexibility for facilitating the ternary complex formation between the target protein, E3 ligase, and the PROTAC molecule [2]. The non-cleavable nature of the triazole linkage formed through click chemistry ensures stability in biological systems, while the hydrophilic PEG chain enhances solubility and pharmacokinetic properties of the resulting PROTACs.

DNA-Encoded Library (DEL) Technology: Click chemistry has become an invaluable tool for the rapid synthesis of DNA-encoded libraries, which enable the screening of vast compound collections against biological targets. This compound facilitates the construction of these libraries through its participation in CuAAC reactions that link small molecule scaffolds to DNA barcodes [1]. The efficiency and bioorthogonality of this approach allow for the combinatorial assembly of diverse compound collections, significantly accelerating the hit identification process in early drug discovery. Recent advancements have explored the integration of Sulfur-Fluoride Exchange (SuFEx) chemistry with azide-alkyne cycloadditions to further expand the structural diversity accessible through these platforms [1] [4].

Antisense Oligonucleotide Therapeutics: The development of modified oligonucleotides for therapeutic applications often requires sophisticated conjugation strategies to enhance cellular uptake, tissue targeting, and pharmacokinetic properties. This compound enables the site-specific attachment of ligands, lipids, or other functional moieties to oligonucleotides through a combination of solid-phase synthesis and click chemistry. The PEG spacer improves solubility and reduces nonspecific interactions, while the click chemistry approach ensures high conjugation efficiency and minimal side reactions [1].

Radiopharmaceutical Development: Click chemistry has revolutionized the synthesis of radiopharmaceuticals for diagnostic and therapeutic applications. The rapid reaction kinetics and high efficiency of CuAAC and SPAAC enable the quick conjugation of radionuclides to targeting molecules immediately before administration. This compound facilitates this process by providing a versatile platform for constructing pretargeting systems and chelator-functionalized biologics [5]. The exceptional speed of IEDDA reactions (rate constants up to 3.3×10⁶ M⁻¹s⁻¹) has been particularly valuable in this context, enabling ultra-fast ligation that compensates for the short half-lives of many radionuclides [1].

Future Perspectives: Emerging applications of this compound include its use in triple click chemistry platforms that enable the sequential installation of three different functional groups through orthogonal conjugation strategies. Recent research has demonstrated the development of trivalent platforms containing azide, alkyne, and fluorosulfate groups, which allow for the synthesis of highly complex "middle molecular" compounds with molecular weights between 500-2000 Da [4]. This approach addresses the significant challenge of selective reactions in molecules containing both azide and alkyne moieties, opening new possibilities for constructing sophisticated chemical tools and therapeutic candidates.

Conclusion

This compound represents a powerful and versatile tool in the click chemistry toolbox, enabling efficient and reliable construction of molecular conjugates for diverse applications in chemical biology, drug discovery, and materials science. Its well-defined heterobifunctional design—featuring an azide group for bioorthogonal click chemistry and a tosylate group for nucleophilic substitution—combined with the favorable properties of the PEG6 spacer, makes it particularly valuable for creating complex molecular architectures with control and precision.

The protocols and guidelines presented in this document provide researchers with detailed methodologies for leveraging this compound in various applications, from PROTAC development to bioconjugation and drug delivery system engineering. By understanding the chemical properties, reaction optimization strategies, and troubleshooting approaches outlined herein, scientists can fully exploit the potential of this compound in their research programs.

As click chemistry continues to evolve, with emerging methodologies such as SuFEx and advanced bioorthogonal reactions expanding the synthetic toolbox, the fundamental principles and applications of this compound described in these application notes will continue to provide a solid foundation for innovative research and development across the chemical and biological sciences.

References

Comprehensive Application Notes and Protocols: Azide-PEG6-Tos in Copper-Catalyzed Azide-Alkyne Cycloaddition for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction represents one of the most reliable and widely implemented "click chemistry" transformations, enabling the efficient covalent connection between azide and alkyne functional groups with exceptional selectivity and reliability. First reported independently by Meldal and Sharpless in 2002, this reaction has revolutionized bioconjugation strategies, materials science, and drug development due to its high efficiency, excellent regioselectivity (exclusively producing 1,4-disubstituted 1,2,3-triazoles), and remarkable functional group tolerance [1] [2]. The reaction proceeds under mild conditions, typically at or near room temperature, and can be performed in various solvents including aqueous buffers, making it particularly valuable for bioconjugation applications where biomolecule stability is paramount [3].

Azide-PEG6-Tos (tosylate) is a specialized bifunctional linker that incorporates an azide group at one terminus and a tosylate leaving group at the other, separated by a polyethylene glycol (PEG) spacer of six units. The PEG spacer provides enhanced water solubility, reduces steric hindrance during conjugation, and improves the pharmacokinetic properties of resulting conjugates [4]. The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, allowing facile introduction of the azide functionality into various molecular scaffolds, while the azide group participates efficiently in CuAAC reactions with alkynes. This combination makes this compound an invaluable tool for drug development applications, particularly in the construction of bioconjugates, targeted therapeutics, and chemical probes.

Fundamental Mechanisms and Reaction Optimization

Mechanistic Insights

The CuAAC reaction mechanism involves a complex sequence of steps that culminate in the formation of 1,2,3-triazole products. While early mechanistic proposals suggested mononuclear copper acetylide intermediates, recent experimental and computational evidence strongly supports a dinuclear copper mechanism [5] [2]. The currently accepted mechanism involves:

  • Copper acetylide formation: Terminal alkynes undergo deprotonation and coordination with copper(I) catalysts to form copper(I) acetylides
  • Azide coordination: The organic azide coordinates to the copper center, with synergistic nucleophilic activation of the alkyne and electrophilic activation of the azide
  • Carbon-nitrogen bond formation: The key C–N bond-forming event occurs between the nucleophilic β-carbon of the copper acetylide and the electrophilic terminal nitrogen of the coordinated organic azide
  • Cyclization and product release: The process continues through cyclization to form a copper-triazolyl intermediate, followed by protodemetalation to release the 1,4-disubstituted triazole product

Recent studies have revealed that metal-metal cooperativity between two copper centers and metal-ligand cooperativity offer alternative mechanistic pathways that can bypass conventional rate-limiting steps in the CuAAC reaction [5]. This dinuclear mechanism explains the dramatic rate enhancement (approximately 10⁷-fold compared to the thermal uncatalyzed reaction) and perfect regioselectivity observed in CuAAC transformations [1].

Reaction Workflow and Optimization

The following diagram illustrates the generalized experimental workflow for CuAAC applications using this compound:

CuAAC_Workflow Start Reaction Planning Catalyst Catalyst System Selection Start->Catalyst Substrate Substrate Preparation (this compound + Alkyne) Catalyst->Substrate Conditions Reaction Conditions Optimization Substrate->Conditions Monitoring Reaction Monitoring Conditions->Monitoring Purification Product Purification Monitoring->Purification Analysis Product Analysis Purification->Analysis End Application Analysis->End

Application Protocols

Protocol 1: Phage Display Peptide Library Diversification

Background: This protocol adapts methodology from recent work on expanding the molecular diversity of phage-displayed peptide libraries through combination of unnatural amino acid mutagenesis with CuAAC-mediated chemical post-translational modification [6]. The approach dramatically expands the chemical space accessible for ligand discovery beyond the twenty canonical amino acids.

Materials:

  • M13 bacteriophage library displaying azide-containing peptides (prepared via incorporation of azide-functionalized unnatural amino acids)
  • This compound
  • Alkyne-functionalized small molecules of interest
  • Copper(II) sulfate pentahydrate
  • Sodium ascorbate (freshly prepared)
  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand
  • tert-Butanol
  • Phosphate buffer (100 mM, pH 7.2-8.0)
  • Desalting columns (PD-10 or equivalent)
  • Microcentrifuge tubes

Procedure:

  • Preparation of phage stock: Concentrate the azide-containing phage library to approximately 10¹³ phage particles/mL in phosphate buffer using centrifugal filtration devices.
  • Reaction mixture setup: In a 1.5 mL microcentrifuge tube, combine the following in order:
    • 50 μL concentrated phage suspension
    • 20 μL alkyne-functionalized small molecule (10 mM stock in DMSO or water)
    • 10 μL copper sulfate (10 mM stock in water)
    • 10 μL TBTA ligand (50 mM stock in DMSO)
    • 5 μL sodium ascorbate (100 mM fresh stock in water)
    • 105 μL phosphate buffer (total volume 200 μL)
  • Incubation: Mix gently and incubate the reaction at room temperature for 2-4 hours with gentle shaking.
  • Purification: Remove excess reagents and copper catalyst using desalting columns equilibrated with appropriate buffer for subsequent biological assays.
  • Validation: Verify modification efficiency through mass spectrometry analysis of modified peptides or functional assays.

Technical Notes:

  • Maintain phage infectivity by avoiding excessive copper concentrations; the optimized conditions provided achieve quantitative modification while preserving biological function [6]
  • The TBTA ligand serves dual purposes: accelerating the reaction and protecting biomolecules from copper-generated reactive oxygen species
  • For sensitive phage libraries, consider reducing copper concentration to 50-100 μM and extending reaction time to 4-6 hours
Protocol 2: Site-Specific Protein PEGylation for Therapeutic Optimization

Background: Site-specific PEGylation of therapeutic proteins represents a crucial strategy for improving pharmacokinetic profiles, reducing immunogenicity, and enhancing stability [4]. This protocol describes a method for site-specific PEGylation using this compound derivatives, adapted from methodology developed for interferon β-1b.

Materials:

  • Target protein containing azidohomoalanine (Aha) or other azide-bearing unnatural amino acid
  • This compound derivatives
  • Propargyl-activated PEG (10-40 kDa, linear or branched)
  • Copper(II) sulfate
  • Tris(benzyltriazolylmethyl)amine (TBTA)
  • Dithiothreitol (DTT)
  • SDS (sodium dodecyl sulfate)
  • Unreactive PEG diol (optional, for reducing required PEG-alkyne ratio)
  • Purification system (FPLC or equivalent)
  • Desalting columns

Procedure:

  • Reaction optimization: Set up small-scale test reactions (100-200 μL scale) to determine optimal conditions before scaling up.
  • Large-scale reaction setup: For each mg of protein to be modified, combine:
    • Protein (1 mg/mL final concentration)
    • Propargyl-PEG (2:1 molar ratio to protein)
    • Copper sulfate (1 mM final concentration)
    • TBTA ligand (5 mM final concentration)
    • DTT (1 mM final concentration)
    • SDS (0.1% w/v final concentration)
    • Unreactive PEG diol (if using, equimolar to propargyl-PEG)
  • Incubation: React at room temperature for 4-6 hours with gentle mixing.
  • Purification: Remove copper catalyst and unreacted PEG using desalting columns followed by ion-exchange or size-exclusion chromatography.
  • Characterization: Analyze PEGylation efficiency using SDS-PAGE, mass spectrometry, and functional assays.

Technical Notes:

  • The addition of unreactive PEG diol can reduce the required molar ratio of PEG-alkyne to protein from 5:1 to 2:1, improving efficiency and reducing costs [4]
  • Including SDS at low concentrations (0.1%) enhances reaction efficiency without denaturing most proteins
  • Increasing PEG size (10→40 kDa) yields decreasing in vitro biological activity but concomitant increases in elimination half-life, AUC, and bioavailability in vivo [4]
Protocol 3: Small Molecule Triazole Synthesis Using Green Methodologies

Background: This protocol compares different green approaches for CuAAC-mediated synthesis of small molecule triazoles, particularly relevant for medicinal chemistry and library synthesis for drug discovery [7].

Materials:

  • This compound or derivatives
  • Terminal alkynes (various)
  • Copper(I) iodide or copper(II) sulfate/sodium ascorbate
  • Solvents: water, glycerol, or solvent-free conditions
  • Microwave reactor (for microwave method)
  • Conventional heating mantle
  • Thin-layer chromatography (TLC) supplies
  • Flash chromatography system

Procedure: Method A: Conventional Heating

  • Combine this compound (1.0 equiv), alkyne (1.2 equiv), and copper catalyst (5 mol%) in appropriate solvent (water or tert-butanol/water mixture).
  • Heat at 60-80°C for 4-12 hours with stirring.
  • Monitor reaction progress by TLC.
  • Purify by flash chromatography.

Method B: Microwave Heating

  • Combine reactants as in Method A in microwave-compatible vessel.
  • Irradiate at 100-150W, maintaining temperature at 100°C for 5-15 minutes.
  • Cool and purify product.

Method C: Solvent-Free

  • Grind together this compound (1.0 equiv), alkyne (1.2 equiv), and copper catalyst (5 mol%) in a mortar and pestle.
  • Transfer to reaction vessel and heat at 60-80°C for 2-6 hours.
  • Extract product with minimal solvent and purify.

Method D: Glycerol as Solvent

  • Dissolve reactants in glycerol (1-2 mL per mmol of azide).
  • Heat at 80-100°C for 2-8 hours with stirring.
  • Dilute with water and extract product with ethyl acetate.

Technical Notes:

  • Microwave method typically provides highest yields in shortest time and should be strongly considered for CuAAC syntheses [7]
  • Solvent-free conditions work particularly well for non-polar reactants
  • Glycerol offers an environmentally benign, biodegradable, and reusable alternative to conventional organic solvents

Comparative Experimental Data

Quantitative Comparison of CuAAC Methodologies

Table 1: Comparison of Green Methodologies for CuAAC Reactions [7]

Method Time Yield Range Purity Key Advantages Limitations
Conventional Heating 4-12 hours 70-95% Good to Excellent Standard equipment, scalable Longer reaction times, energy-intensive
Microwave Heating 5-15 minutes 85-98% Excellent Rapid, high yields, energy-efficient Specialized equipment needed
Solvent-Free 2-6 hours 65-90% Moderate to Good Minimal waste, simple setup Limited to compatible substrates
Glycerol as Solvent 2-8 hours 75-92% Good Biodegradable solvent, reusable Higher viscosity can complicate processing

Table 2: Effect of PEG Size on Protein Pharmacokinetic Parameters [4]

PEG Size (kDa) In Vitro Activity (%) Elimination Half-Life AUC Bioavailability Recommended Applications
Unmodified 100% Baseline Baseline Baseline Acute therapies
10 kDa 60-80% 2-3x increase 3-5x increase Moderate Weekly administration
20 kDa 40-60% 4-6x increase 6-8x increase Good Bi-weekly administration
30 kDa 20-40% 7-10x increase 10-15x increase Very Good Monthly administration
40 kDa (Branched) 10-20% 12-15x increase 20-25x increase Excellent Monthly or less frequent dosing

Critical Experimental Parameters and Optimization Guidelines

Catalyst Systems and Ligand Effects

The choice of catalyst system significantly impacts CuAAC reaction efficiency, particularly when working with sensitive biomolecules or complex synthetic targets. The following parameters require careful optimization:

  • Copper source: Copper(I) salts (bromide, acetate) generally outperform copper(I) iodide, as iodide can form bridged polynuclear acetylide complexes that interfere with the productive catalytic cycle [1]. For biological applications, copper(II) sulfate reduced in situ by sodium ascorbate represents the most common approach [3].

  • Ligand systems: Ligands serve multiple functions: protecting copper from oxidation and disproportionation, accelerating reaction rates, and reducing biomolecule damage. Common ligands include:

    • TBTA (tris(benzyltriazolylmethyl)amine): Particularly effective for bioconjugation, providing rate acceleration and protection against reactive oxygen species [3] [2]
    • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): Offers improved water solubility and biocompatibility
    • BTTES (2-[4-((bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl)-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate): Particularly effective for reactions with low copper concentrations
  • Copper-to-ligand ratio: A 1:5 molar ratio of copper to ligand is typically optimal for bioconjugation applications, providing sufficient ligand both for copper coordination and to act as a sacrificial reductant protecting biomolecules from oxidation [3] [8].

Reaction Condition Optimization

Table 3: Troubleshooting Guide for CuAAC with this compound

Problem Potential Causes Solutions
Low Conversion Insufficient catalyst, oxygen degradation, suboptimal pH Use degassed solvents, increase catalyst loading (5-10 mol%), adjust pH to 7-8, add additional reducing agent
Biomolecule Damage Copper-generated reactive oxygen species Increase ligand concentration (5:1 ligand:copper ratio), include additional antioxidants (DTT, ascorbate), lower copper concentration
Byproduct Formation Side reactions with other functional groups, copper-induced decomposition Use higher purity reagents, optimize copper concentration, consider alternative catalyst systems
Solubility Issues Hydrophobic reactants, PEG precipitation Adjust co-solvent ratio (water:tert-butanol), include mild detergents (0.1% SDS), use glycerol as alternative solvent [7]
Incomplete Tosylate Displacement Steric hindrance, poor leaving group ability Increase nucleophile concentration, add catalytic iodide, elevate temperature, extend reaction time

Conclusion and Future Perspectives

The CuAAC reaction utilizing this compound represents a versatile and powerful tool for drug development applications, ranging from phage display library diversification to protein PEGylation and small molecule triazole synthesis. The protocols outlined herein provide robust methodologies that can be adapted to specific research needs, with optimization guidelines to address common challenges.

Future developments in CuAAC applications will likely focus on several key areas:

  • Improved catalyst systems with reduced toxicity for in vivo applications
  • Expanded bioorthogonal chemistry toolkit for multiplexed labeling strategies
  • Advanced materials incorporating this compound for drug delivery and tissue engineering
  • High-throughput screening methodologies leveraging the robustness of CuAAC for drug discovery

The continued refinement of these methodologies will further establish CuAAC as an indispensable technology in the drug development landscape, enabling the creation of novel therapeutics with enhanced properties and specificities.

References

Azide-PEG6-Tos strain-promoted alkyne-azide cycloaddition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SPAAC and Azide-PEG6-Tos

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry. It enables the specific formation of a stable 1,2,3-triazole linkage between an azide and a strained cyclooctyne without the need for a cytotoxic copper catalyst [1] [2]. This reaction is highly valued for its efficiency under physiological conditions (e.g., at room temperature and physiological pH), making it ideal for modifying biomolecules like proteins, glycans, and lipids in living cells, as well as for developing diagnostics and therapeutics [1] [3] [4].

This compound (CAS: 906007-10-1) is a bifunctional reagent that contains a terminal azide group (N₃) on one end and a toluenesulfonate (tosylate, Tos) leaving group on the other, connected by a hexaethylene glycol (PEG6) spacer [5]. The PEG spacer significantly increases the solubility of the molecule and any resulting conjugates in aqueous media, which is crucial for biological applications [6]. The tosylate group is an excellent leaving group for nucleophilic substitution reactions (e.g., with amines or thiols), allowing you to introduce the azide handle onto target molecules. This azide can subsequently undergo a SPAAC reaction with cyclooctynes.

The following diagram illustrates the general workflow for using this compound in a two-step bioconjugation strategy.

G A Step 1: Nucleophilic Substitution D Azide-Functionalized Molecule A->D    Introduces Bioorthogonal Handle B Molecule of Interest (e.g., with amine group) B->A C This compound C->A E Step 2: SPAAC Reaction D->E    Copper-Free Click Chemistry G Final Bioconjugate (Stable Triazole Linkage) E->G    Copper-Free Click Chemistry F Cyclooctyne Probe (e.g., DBCO, BCN) F->E

SPAAC Reaction Kinetics and Reagent Selection

The reaction rate of SPAAC is influenced by the structure of both the cyclooctyne and the azide. Understanding these factors is key to experimental design.

Kinetics of Different Cyclooctynes The table below summarizes the second-order rate constants for various cyclooctynes reacting with benzyl azide, highlighting how structural modifications enhance reactivity [1].

Cyclooctyne Key Structural Feature Rate Constant (M⁻¹s⁻¹) with Benzyl Azide
DIBO (3) Basic dibenzocyclooctynol structure 0.0567 ± 0.0027
DIBO Carbamate (9) Alcohol converted to carbamate 0.0696 ± 0.0019
DIBO Ketone (11) Alcohol oxidized to ketone 0.2590 ± 0.0067
DIBO Oxime (12) Ketone converted to oxime 0.0611 ± 0.0035

The notable rate enhancement in the ketone derivative (11) is attributed to a small conformational change in the cyclooctyne ring that further reduces the distortion energy required to reach the transition state [1].

Chemoselectivity of Azide Substrates The steric nature of the azide significantly impacts its reactivity with sterically demanding cyclooctynes like ADIBO (Azadibenzocyclooctyne), but has minimal effect with less sterically hindered cyclooctynes like BCN (Bicyclo[6.1.0]nonyne) [2]. This property can be exploited for semiorthogonal dual-labeling strategies.

Azide Type Example Rate Constant with BCN (M⁻¹s⁻¹) Rate Constant with ADIBO (M⁻¹s⁻¹)
Primary Azide 2-azidoethanol (3) 0.024 0.90
Secondary Azide 2-azidopropanol (4) 0.012 0.25
Tertiary Azide 2-azido-2-methylpropanol (5) 0.022 4.7 × 10⁻⁶

The drastically lower reactivity of tertiary azides with ADIBO is due to strongly destabilizing steric (Pauli) repulsions in the transition state, as revealed by computational studies [2].

Application Note: Site-Specific Antibody Fragment Labeling

This protocol details the site-specific conjugation of a fluorescent probe to an antibody fragment using SPAAC, adapted from a established method [7]. The strategy involves genetically incorporating an azide-containing unnatural amino acid, followed by a cyclooctyne coupling reaction.

Workflow for Site-Specific Antibody Labeling

G A 1. Plasmid Construction G pEVOL-AFRS Plasmid: Encodes evolved tRNA/aaRS for p-Azidophenylalanine (AF) A->G H pBAD-HerFab-TAG Plasmid: Encodes antibody fragment with amber (TAG) codon A->H B 2. Co-transformation into E. coli C 3. Protein Expression & Unnatural Amino Acid Incorporation B->C I HerFab-L177AF: Antibody fragment containing site-specific azide handle C->I Induction with Arabinose D 4. Protein Purification via Ni-NTA Chromatography E 5. SPAAC Conjugation with Cyclooctyne Probe D->E F 6. Purification & Analysis of Labeled Protein E->F K Labeled HerFab: Site-specifically conjugated with Cy5.5 F->K G->B H->B I->D J Cy5.5-ADIBO (Fluorescent Probe) J->E

Materials

  • Plasmids: pBAD-HerFab-L177TAG (for antibody expression) and pEVOL-AFRS (for incorporating p-Azidophenylalanine, AF) [7].
  • Bacterial Strain: E. coli DH10β.
  • Chemicals: p-Azidophenylalanine (AF), Ampicillin, Chloramphenicol, L-Arabinose.
  • Buffers: Periplasmic Lysis, Wash, and Elution Buffers.
  • SPAAC Reagent: Cy5.5-ADIBO (or other cyclooctyne-probe conjugates like DIFO or BCN).
  • Equipment: Electroporator, Centrifuge, Ni-NTA Resin, Centrifugal Filter Units, SDS-PAGE Setup.

Step-by-Step Protocol

  • Cell Preparation and Transformation

    • Co-transform the pBAD-HerFab-L177TAG and pEVOL-AFRS plasmids into E. coli DH10β cells via electroporation (settings: 25 µF, 2.5 kV for 0.1 cm cuvettes) [7].
    • Immediately recover cells in 1 mL SOC medium with shaking at 37°C for 1 hour.
    • Spread the transformation culture on LB agar plates containing 100 µg/mL ampicillin and 35 µg/mL chloramphenicol. Incubate at 37°C for 12-16 hours.
  • Protein Expression with Unnatural Amino Acid

    • Inoculate a single colony into 5 mL LB medium with antibiotics. Grow at 37°C for 12 hours (primary culture).
    • Transfer 5 mL of the primary culture into 200 mL of fresh LB medium with ampicillin (100 µg/mL) and 1 mM AF.
    • Incubate at 37°C with shaking until the culture reaches the log-phase (OD₅₅₀ ≈ 0.8).
    • Induce protein expression by adding L-arabinose to a final concentration of 16 mM. Incubate for 12 hours at 30°C with shaking.
    • Harvest the cells by centrifugation at 11,000 × g for 5 min. Freeze the pellet at -20°C.
  • Purification of Azide-Modified Antibody (HerFab-L177AF)

    • Thaw and resuspend the cell pellet in 20 mL Periplasmic Lysis Buffer. Incubate at 37°C for 1 hour.
    • Centrifuge the lysate at 18,000 × g at 4°C for 15 min. Collect the supernatant.
    • Add 400 µL of Ni-NTA resin suspension to the supernatant. Mix gently at 4°C for 1 hour.
    • Load the resin into a column and wash with 3 × 5 mL Wash Buffer.
    • Elute the target HerFab-L177AF protein with 300 µL Elution Buffer.
    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm (using an extinction coefficient of 75,866 M⁻¹cm⁻¹ for HerFab-L177AF) [7].
  • SPAAC Conjugation Reaction

    • To a solution of HerFab-L177AF (10 µM final concentration) in phosphate buffer (10 mM Na₂HPO₄, pH 7.0, 100 mM NaCl), add Cy5.5-ADIBO (200 µM final concentration) [7].
    • Allow the reaction to proceed for 6 hours at 37°C. Protect the reaction from light if using a light-sensitive probe.
    • Purify the conjugated antibody using a centrifugal filter spin column (14,000 × g, 15 min) or dialysis against the same phosphate buffer.
    • Analyze the success of the labeling by SDS-PAGE with fluorescence scanning.

Advanced Monitoring: SPAAC Kinetics in Complex Environments

For precise kinetic analysis of SPAAC reactions, even in biologically relevant media, inline Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy is a powerful method [8] [9].

  • Principle: This technique directly monitors the consumption of the azide reactant by tracking the characteristic azide absorption band at around 2100 cm⁻¹ [8].
  • Advantages over NMR: It allows for live monitoring in a wide range of solvents, including pure water and complex biological fluids like human blood plasma, with full temperature control and in small reaction volumes (as low as 0.5 mL) [8].
  • Protocol Summary:
    • Equilibrate an azide solution (e.g., 2-azidoethanol) in the chosen solvent (water, plasma, etc.) in a temperature-controlled reaction flask with the ATR-IR probe immersed.
    • Add a concentrated solution of cyclooctyne to initiate the reaction.
    • Record consecutive IR scans at defined intervals (e.g., 15-60 seconds).
    • Analyze the decay of the azide peak height over time to determine the pseudo-first-order and subsequently the bimolecular rate constant [8].

Experimental Design Considerations

  • Cyclooctyne Selection: For fast kinetics, consider DIBO ketone or DIFO derivatives. For minimal steric interference with tertiary azides or in dual-labeling experiments, BCN is preferable [1] [2].
  • Handling Azides: Organic azides should be handled with appropriate safety precautions in a fume hood.
  • Probe Stability: Many fluorescent dyes are light-sensitive; conjugation and purification steps should be performed in low-light conditions.
  • Characterization: Always verify the identity and purity of your final conjugates using analytical techniques such as HPLC, MS, and SDS-PAGE.

References

Chemical Profile: Azide-PEG6-Tos

Author: Smolecule Technical Support Team. Date: February 2026

Azide-PEG6-Tos is a heterobifunctional polyethylene glycol (PEG) linker featuring an azide group at one end and a tosylate group at the other, connected by a spacer of six ethylene glycol units [1] [2] [3]. This structure enables versatile bioconjugation.

Molecular Properties [1] [4] [3]

Property Specification
CAS Number 906007-10-1
Molecular Formula C₁₉H₃₁N₃O₈S
Molecular Weight 461.5 g/mol
IUPAC Name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Functional Group 1 Azide (N₃)
Functional Group 2 Tosylate (OTs)
PEG Units 6
Purity ≥95% - ≥98%

Key Functional Groups [5] [1] [3]

  • Azide (N₃): This group readily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC)—a type of copper-free click chemistry—with molecules containing DBCO or BCN groups. This reaction is highly specific, efficient, and biocompatible as it does not require cytotoxic copper catalysts [6] [2] [7].
  • Tosylate (OTs): This group is an excellent leaving group in nucleophilic substitution reactions. It can be displaced by nucleophiles like primary amines or thiols present on target molecules or surfaces [5] [3].

Bioconjugation Strategy and Protocol

The following diagram outlines the two primary strategies for using this compound to create a stable linkage between a DBCO-modified molecule and a target of interest.

G Start Start: Choose Conjugation Strategy Strategy1 Strategy 1: Tosylate Displacement First Start->Strategy1 Strategy2 Strategy 2: Azide Click Reaction First Start->Strategy2 Step1A Step 1A: Nucleophilic Substitution (Tosylate group reacts with a nucleophile on your target molecule) Strategy1->Step1A Step1B Step 1B: Click Chemistry (Azide group reacts with a DBCO-modified protein, antibody, or surface) Step1A->Step1B Azide-PEG-Target End Outcome: Stable Triazole Linkage between Target and Molecule Step1B->End Step2A Step 2A: Click Chemistry (Azide group reacts with a DBCO-modified protein, antibody, or surface) Strategy2->Step2A Step2B Step 2B: Nucleophilic Substitution (Tosylate group reacts with a nucleophile on your target molecule) Step2A->Step2B DBCO-PEG-Tos Step2B->End

Protocol: Conjugation of this compound with DBCO-Modified Gold Nanoparticles

This protocol details the immobilization of an azide-tagged target onto DBCO-functionalized gold nanoparticles (AuNPs) [6].

Materials Needed

  • DBCO-functionalized gold nanoparticles (e.g., well-dispersed in PBS)
  • This compound-conjugated target molecule
  • Phosphate-Buffered Saline (PBS), pH 7.0-7.4
  • Optional: Blocking/stabilizing agents (e.g., BSA, PEG)
  • Equipment: Centrifuge, size-exclusion columns, or ultrafiltration devices

Step-by-Step Procedure [6]

  • Preparation: Dilute the DBCO-functionalized AuNPs in PBS to a working concentration (e.g., 10-20 nM). Ensure your this compound-conjugated target is purified and at an appropriate concentration.
  • Mixing: Combine the azide-tagged target with the DBCO-AuNPs solution. A typical starting molar ratio of target-to-nanoparticle is between 10:1 to 100:1. Mix gently to avoid destabilizing the nanoparticles.
  • Incubation: Allow the reaction to proceed at room temperature for 12-24 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
  • Purification: Remove unreacted targets by centrifugation, size-exclusion chromatography, or ultrafiltration. Wash the pellet with PBS if centrifuging.
  • Storage: Resuspend the conjugated nanoparticles in a storage buffer like PBS containing a stabilizer (e.g., BSA). Store at 4°C, protected from light.
Protocol: Creating an Azide-Functionalized Surface for Protein Immobilization

This method, adapted from a peer-reviewed study, describes a three-step process to immobilize Protein A on a membrane using DBCO-azide click chemistry [7].

Materials [7]

  • Protein A
  • DBCO-PEG5-NHS Ester
  • Azide-PEG3-Amine
  • Regenerated cellulose membrane
  • N,N'-disuccinimidyl carbonate (DSC)
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Buffers: 100-140 mM sodium phosphate buffer (pH 8.3-8.4), PBS

Step-by-Step Procedure [7]

  • Conjugation of Protein A with DBCO:

    • Dilute Protein A to ~10 mg/mL in 100 mM sodium phosphate buffer, pH 8.3.
    • Add a 15-30 fold molar excess of DBCO-PEG5-NHS ester (from a 50 mM stock in anhydrous DMSO) to the Protein A solution.
    • Incubate the reaction for 12 hours at room temperature with gentle mixing.
    • Purify the DBCO-Conjugated Protein A from excess reagent using size-exclusion chromatography.
  • Preparation of Azide-Functionalized Membrane:

    • Activate the hydroxyl groups on the cellulose membrane by reacting with DSC to form NHS esters.
    • Subsequently, react these NHS esters with Azide-PEG3-Amine to introduce azide functionalities onto the membrane surface.
  • Click Reaction for Immobilization:

    • Incubate the DBCO-Conjugated Protein A with the azide-functionalized membrane.
    • Allow the copper-free click reaction to proceed to completion, covalently immobilizing Protein A onto the membrane.

Reaction Optimization & Quality Control

Recommended Reaction Conditions [6] [8] [7]

Parameter Recommended Condition Purpose & Notes
Buffer PBS (pH 7.0-7.4) or 100 mM Sodium Phosphate (pH ~8.3) Provides biocompatibility and optimal reaction pH.
Temperature Room Temperature or 4°C 4°C is preferred for antibody stability during long incubations.
Reaction Time 12 - 24 hours Ensures high conjugation yield.
Molar Ratio Target-specific (e.g., 15:1 to 30:1 for DBCO:Protein) Must be optimized for each application to maximize efficiency.

Critical Considerations for Success

  • Avoid Azide Contaminants: Sodium azide (NaN₃), commonly used as a preservative, must be completely removed from protein solutions via buffer exchange (e.g., using spin desalting columns or dialysis) as it inhibits the click reaction [8].
  • Solvent and Stability: DBCO reagents are typically dissolved in anhydrous DMSO. The DBCO functional group can lose reactivity over time due to oxidation; conjugated biomolecules are best used fresh or stored at -20°C for short periods [8].
  • Validation: Successful conjugation and immobilization can be confirmed using techniques like MALDI-TOF Mass Spectrometry (for protein modification) and binding capacity assays (for functionalized surfaces) [7].

Research Applications

The this compound and DBCO conjugation strategy is pivotal in several advanced research areas:

  • Antibody-Drug Conjugates (ADCs) & PROTACs: It serves as a non-cleavable linker for synthesizing bioconjugates, connecting targeting antibodies to cytotoxic drugs or E3 ligase ligands to target protein binders [1] [2].
  • Diagnostics and Imaging: The method enables site-specific conjugation of antibodies to nanoparticles (like gold AuNPs) for targeted delivery, imaging, and diagnostic applications [6].
  • Development of Chromatography Media: The high specificity of copper-free click chemistry allows for the oriented and efficient immobilization of protein ligands (e.g., Protein A) on solid supports, creating high-performance purification media [7].
  • Drug Delivery Systems: This chemistry is used to create functionalized PEG linkers that form part of supramolecular nanostructures, such as photoresponsive self-assemblies for drug delivery [3].

References

Chemical Properties & Applications of Azide-PEG6-Tos

Author: Smolecule Technical Support Team. Date: February 2026

Azide-PEG6-Tos (CAS 906007-10-1) is a polyethylene glycol (PEG)-based compound featuring an azide (N₃) group at one end and a tosylate (Tos) group at the other [1] [2]. The PEG spacer enhances the aqueous solubility and stability of conjugated molecules [3].

  • Primary Applications: This linker is crucial for constructing PROTACs (PROteolysis TArgeting Chimeras) [1], developing drug delivery systems, creating biosensors and diagnostic tools, and modifying surfaces and polymers in materials science [2].
  • Reactive Groups:
    • Azide (N₃): Participates in bioorthogonal click chemistry, primarily the strain-promoted azide-alkyne cycloaddition (SPAAC) with reagents like BCN (Bicyclo[6.1.0]nonyne) without requiring a toxic copper catalyst [1] [4] [5].
    • Tosyl (OTs): Acts as an excellent leaving group in nucleophilic substitution reactions, allowing the molecule to be easily attached to other substrates [2].

Reaction Mechanisms

The typical workflow involves a two-step conjugation: first, the tosyl group is displaced, and then the azide group is used for click chemistry.

G A Nucleophile (e.g., Protein) B Tos-PEG6-N3 A->B  Nucleophilic  Substitution C Nuc-PEG6-N3 B->C  Tosyl Displacement D BCN-Reagent C->D  SPAAC Reaction E Final Conjugate (Nuc-PEG6-Triazole-BCN) D->E  Click Chemistry

Nucleophilic Substitution via the Tosyl Group

The tosyl group is highly reactive toward nucleophiles (e.g., primary amines, thiols, alcohols). The general reaction is: Nucleophile + Tos-PEG₆-N₃ → Nuc-PEG₆-N₃ + TsO⁻

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN

The azide group reacts with the strained alkyne BCN in a [3+2] cycloaddition. This reaction is bioorthogonal, proceeds efficiently in water, and does not require a copper catalyst [4] [5]. N₃-PEG₆-Nuc + BCN-Reagent → Triazole-PEG₆-Nuc

Experimental Protocols

Protocol 1: Tosyl Displacement with a Primary Amine

This protocol describes conjugating the linker to an amine-containing molecule (e.g., a protein or a small molecule drug precursor).

  • Materials:

    • This compound
    • Amine-containing molecule
    • Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
    • Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine)
    • Inert atmosphere (Argon or Nitrogen)
  • Procedure:

    • Prepare a solution of your amine-containing molecule (1.0 equiv) in anhydrous solvent under an inert atmosphere.
    • Add a base (e.g., 2.0 equiv of DIPEA) to the solution.
    • Dissolve this compound (1.2 - 1.5 equiv) in anhydrous solvent and add it dropwise to the reaction mixture.
    • Stir the reaction at room temperature or elevated temperature (e.g., 40-50°C) and monitor by TLC or LCMS until completion (typically 2-16 hours).
    • Upon completion, concentrate the mixture under reduced pressure and purify the product (N₃-PEG₆-NH-Protein/Drug) by precipitation, chromatography, or dialysis, depending on the nature of the conjugated molecule.
Protocol 2: SPAAC Conjugation with BCN Reagent

This protocol describes the click reaction between the azide-functionalized product from Protocol 1 and a BCN-containing reagent.

  • Materials:

    • N₃-PEG₆-Nuc (from Protocol 1)
    • BCN-reagent (e.g., BCN-PEG4-NHS, BCN-DY549)
    • Phosphate Buffered Saline (PBS, pH 7.4) or other aqueous buffer
    • β-mercaptoethanol (βME, optional, to reduce thiol cross-reactivity) [6]
  • Procedure:

    • Dissolve the N₃-PEG₆-Nuc molecule in PBS or a compatible aqueous buffer. For proteins, ensure the buffer is ice-cold to preserve activity.
    • Optional but Recommended: Add β-mercaptoethanol to a final concentration of 10-14 mM. This significantly reduces undesirable side reactions between BCN and free cysteine thiols without severely impacting the SPAAC kinetics [6].
    • Prepare a fresh stock solution of the BCN-reagent in DMSO or water.
    • Add the BCN-reagent solution to the azide-containing solution in a molar ratio of 1.1:1.0 to 2.0:1.0 (BCN:Azide).
    • Incubate the reaction mixture with gentle shaking or stirring. Reaction times can vary from 1 hour at 37°C to several hours at 4°C, depending on the reagents.
    • Purify the final conjugate (Nuc-PEG₆-Triazole-BCN) using size-exclusion chromatography, dialysis, or HPLC.

Stability and Compatibility Data

When planning experiments, it is crucial to consider the stability of click chemistry handles under various conditions. The data below summarizes findings from a comparative study [7].

Table 1: Stability of Common Click Handles Under Different Conditions [7]

Click Handle pH 7.4 High pH (≥9) Low pH (≤5) Reducing Agents (TCEP/DTT) CuAAC Cocktail
Azide Stable Stable Stable Stable Reactive
BCN Stable Stable Stable Stable Incompatible
DBCO Stable Stable Stable Moderate Instability Incompatible
Terminal Alkyne Stable Stable Stable Stable Reactive
Maleimide Unstable Unstable Unstable Unstable Incompatible

Table 2: Key Considerations for BCN-Azide SPAAC Reaction

Parameter Recommendation / Characteristic
Kinetics Faster than some cyclooctynes (e.g., DIBO) in aqueous environments due to good hydrophilicity [6] [5].
Thiol Cross-Reactivity BCN can react with free cysteines. Use 10-14 mM β-mercaptoethanol to mitigate this with minimal impact on SPAAC [6].
Storage BCN and this compound should be stored dry at -20°C. Prepare BCN reagent solutions fresh before use [1] [7].
Hydrophilicity BCN provides a good balance between reactivity and water solubility, making it suitable for labeling biomolecules [6] [5].

Troubleshooting Guide

G Problem1 Low Yield in Tosyl Displacement Cause1a Insufficient Nucleophile Problem1->Cause1a Cause1b Inadequate Base Problem1->Cause1b Solution1a Use 1.2-1.5 eq. of nucleophile Cause1a->Solution1a Solution1b Ensure strong base (e.g., DIPEA) is present Cause1b->Solution1b Problem2 Low SPAAC Efficiency Cause2a BCN degradation Problem2->Cause2a Cause2b Side reaction with thiols Problem2->Cause2b Solution2a Use fresh BCN stock Cause2a->Solution2a Solution2b Add 10-14 mM β-mercaptoethanol Cause2b->Solution2b Problem3 Poor Solubility Cause3 Hydrophobic reactants/products Problem3->Cause3 Solution3 Use co-solvents (DMSO); leverage PEG solubility Cause3->Solution3

  • Low Conversion in SPAAC Reaction: Ensure your BCN reagent is fresh and has been stored properly, as cyclooctynes can degrade over time [7]. If working with proteins containing free cysteines, include β-mercaptoethanol (10-14 mM) in the reaction buffer to minimize BCN's cross-reactivity with thiols [6].

Conclusion

The this compound / BCN reaction platform provides a robust and versatile tool for researchers. The two-step protocol allows for the flexible construction of complex molecular architectures. The high efficiency and bioorthogonality of the SPAAC reaction, combined with the solubility benefits of the PEG spacer, make this system particularly valuable for developing new biological probes and therapeutics.

References

Comprehensive Application Notes and Protocols for PROTAC Synthesis Using Azide-PEG6-Tos

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azide-PEG6-Tos in PROTAC Technology

This compound (CAS 906007-10-1) is a specialized heterobifunctional linker that has gained significant importance in the field of Targeted Protein Degradation (TPD), particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). This chemical entity serves as a critical building block in constructing heterobifunctional molecules capable of recruiting target proteins to the cellular ubiquitin-proteasome system for degradation. The unique molecular architecture of this compound incorporates two distinct functional groups—an azide moiety and a tosylate leaving group—connected by a hexaethylene glycol spacer (PEG6), which provides an optimal balance of flexibility, hydrophilicity, and spatial separation for effective PROTAC function [1] [2].

The emergence of PROTAC technology represents a paradigm shift in drug discovery, moving beyond traditional occupancy-based inhibition to event-driven catalytic protein degradation [3] [4]. Unlike conventional small-molecule inhibitors that merely block protein activity, PROTACs catalytically induce the complete degradation of target proteins, offering advantages for targeting "undruggable" proteins including transcription factors, scaffolding proteins, and regulatory proteins without defined active sites [4] [5]. The modular nature of PROTACs enables rational design through systematic optimization of three key components: target protein ligand, E3 ubiquitin ligase recruiter, and connecting linker—precisely where this compound provides critical functionality [6].

Chemical Characterization of this compound

Structural Properties and Reactivity

This compound possesses well-defined chemical characteristics that make it particularly suitable for PROTAC synthesis. Its molecular formula is C₁₉H₃₁N₃O₈S with a molecular weight of 461.53 g/mol [1] [2]. The compound features two orthogonal reactive groups that enable sequential conjugation strategies:

  • Azide terminus: The azide group (N₃) serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules or strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups [1]. This robust "click chemistry" functionality allows for efficient coupling under mild conditions with high specificity and yield.

  • Tsylate terminus: The tosylate (p-toluenesulfonate) group acts as an excellent electrophilic leaving group for nucleophilic substitution reactions, particularly with amine, thiol, or alcohol functionalities commonly found in protein-targeting ligands [2]. This reactivity enables facile conjugation to E3 ligase recruiting molecules or target protein ligands.

The PEG6 spacer connecting these functional groups consists of six repeating ethylene oxide units, contributing approximately 3.5 Å per unit for a total extension of about 21 Å [7]. This spacer creates a hydration shell that enhances aqueous solubility and provides conformational flexibility while maintaining a monodisperse character critical for reproducible pharmacokinetics [7].

Table 1: Physicochemical Properties of this compound

Property Specification Experimental Reference
CAS Number 906007-10-1 [1] [2]
Molecular Formula C₁₉H₃₁N₃O₈S [1] [2]
Molecular Weight 461.53 g/mol [1] [2]
IUPAC Name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [2]
Appearance Colorless to light yellow liquid [1]
Solubility Soluble in DMSO and other polar organic solvents [2]
Storage Conditions -20°C for long term (months to years); 4°C for short term (days to weeks) [1]
Spectroscopic Characterization

Proper characterization of this compound and PROTAC intermediates is essential for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural verification:

  • ¹H NMR (CDCl₃, 400 MHz): Characteristic signals include aromatic protons of the tosyl group as doublets at δ 7.78 ppm (2H, ortho to SO₂) and δ 7.33 ppm (2H, meta to SO₂); methyl group of tosylate as a singlet at δ 2.44 ppm (3H); methylene protons adjacent to tosylate as a triplet at δ 4.15 ppm (2H); methylene protons adjacent to azide as a triplet at δ 3.38 ppm (2H); and remaining PEG methylene protons as a multiplet at δ 3.55-3.70 ppm (20H) [2].

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals include aromatic carbons (127-145 ppm), tosyl methyl carbon (21.7 ppm), carbon adjacent to tosylate (68-69 ppm), carbon adjacent to azide (50-51 ppm), and PEG backbone carbons (69-71 ppm) [2].

  • Mass Spectrometry: High-resolution mass spectrometry confirms the exact mass of 461.1832 m/z for the parent compound [2]. Liquid chromatography-mass spectrometry (LC-MS) is essential for monitoring reaction progress and verifying final PROTAC structure.

PROTAC Context and Mechanism of Action

Targeted Protein Degradation Paradigm

PROTACs represent a groundbreaking approach in therapeutic discovery that exploits the cell's natural protein quality control machinery. These heterobifunctional molecules consist of three elements: a target protein-binding ligand (warhead), an E3 ubiquitin ligase-recruiting ligand, and a linker that connects these two components [3] [4]. The mechanism of action involves:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the target protein of interest (POI) and an E3 ubiquitin ligase, forming a productive ternary complex [3] [6].

  • Ubiquitination: The recruited E3 ligase transfers ubiquitin chains to lysine residues on the target protein through a sequential enzymatic cascade involving E1 activating and E2 conjugating enzymes [3] [4].

  • Proteasomal Degradation: Polyubiquitinated proteins are recognized and degraded by the 26S proteasome, eliminating the target protein from the cell [3] [8].

  • Catalytic Regeneration: The PROTAC molecule is released unchanged and can participate in multiple rounds of degradation, enabling sub-stoichiometric efficacy [3] [4].

This mechanism fundamentally differs from traditional inhibition strategies, as it completely removes the target protein rather than merely blocking its activity, potentially overcoming resistance mechanisms and providing longer-lasting pharmacological effects [4] [5].

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary  Binds POI Target Protein (POI) POI->Ternary  Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary  Binds Ubiquitination Ubiquitinated POI Ternary->Ubiquitination  Ubiquitin Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation  Recognition Recycling PROTAC Recycling Degradation->Recycling  Release Recycling->PROTAC  Reuse

Figure 1: PROTAC Mechanism of Action - The catalytic degradation cycle mediated by heterobifunctional PROTAC molecules [3] [4].

Advantages of PROTAC Technology

The unique properties of PROTAC technology offer several advantages over traditional therapeutic approaches:

  • Expanded Target Space: PROTACs can degrade proteins traditionally considered "undruggable," including scaffolding proteins, regulatory subunits, and non-enzymatic functions of multifunctional proteins [4] [5].

  • Catalytic Activity: Unlike occupancy-driven inhibitors that require sustained high target coverage, PROTACs operate catalytically, enabling efficacy at lower concentrations and potentially reducing off-target effects [3] [6].

  • Resistance Management: By degrading entire target proteins, PROTACs may overcome resistance mechanisms that arise from point mutations, overexpression, or compensatory pathway activation [4].

  • Enhanced Selectivity: The requirement for productive ternary complex formation adds an additional layer of selectivity beyond binary binding affinity [6].

Synthesis Protocols Using this compound

Strategic Planning and Design Considerations

Before initiating synthesis, careful planning of the PROTAC assembly strategy is essential. The orthogonal reactivity of this compound enables two primary synthetic approaches:

  • Approach A: Initial conjugation of the tosylate group to an E3 ligase ligand bearing a nucleophilic functionality (typically an amine or alcohol), followed by click chemistry conjugation of the azide to an alkyne-functionalized target protein ligand.

  • Approach B: Initial conjugation of the tosylate group to a target protein ligand, followed by azide-alkyne cycloaddition with an alkyne-functionalized E3 ligase recruiter.

The choice of approach depends on the compatibility of functional groups, stability of intermediates, and commercial availability of starting materials. Critical considerations include:

  • Ligand Compatibility: Assess functional group tolerance in both target and E3 ligase ligands to avoid interference with binding affinity.

  • Solvent Selection: Choose solvents that adequately dissolve both hydrophobic ligand motifs and the hydrophilic PEG6 linker.

  • Reaction Order: Prioritize conjugation steps based on stability of intermediates and purification feasibility.

Table 2: PROTAC Design Considerations and Optimization Parameters

Design Element Considerations Recommendations
E3 Ligase Selection Abundance in target tissue, ternary complex compatibility CRBN, VHL, MDM2, or cIAP based on target protein [6]
Target Ligand Binding affinity, functional groups for conjugation Potent binders (>100 nM), including "silent" binders without inherent pharmacology [6]
Linker Length Ternary complex formation, cell permeability PEG2-PEG6 optimal; longer linkers may reduce permeability [7]
Linker Composition Solubility, flexibility, metabolic stability PEG enhances solubility; aliphatic chains reduce polar surface area [7]
Cooperativity Positive, negative, or non-cooperative ternary complexes α = (KDBinary)/(KDTernary); aim for α > 1 [6]
Protocol 1: Tosylate Displacement with Amine Nucleophiles

This protocol describes the nucleophilic substitution of the tosylate group with primary or secondary amines, a common conjugation strategy for E3 ligase ligands such as VHL or CRBN recruiters.

Materials:

  • This compound (1.0 equiv.)
  • Amine-containing ligand (1.2-1.5 equiv.)
  • Anhydrous N,N-diisopropylethylamine (DIPEA, 2.0 equiv.)
  • Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)
  • Molecular sieves (3Å or 4Å)
  • Rotary evaporator with vacuum pump
  • Preparative HPLC system with C18 column

Procedure:

  • Reaction Setup: Dissolve this compound (100 mg, 0.217 mmol) in anhydrous DMF (5 mL) in a round-bottom flask containing activated molecular sieves. Add DIPEA (75 μL, 0.434 mmol) and stir under nitrogen atmosphere for 10 minutes.

  • Nucleophile Addition: Add the amine-containing ligand (1.2-1.5 equiv.) dissolved in minimal anhydrous DMF (1-2 mL). Seal the reaction vessel and maintain under positive nitrogen pressure.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (25°C) or elevated temperature (40-60°C) as needed. Monitor reaction progress by TLC (silica, 10% MeOH/DCM) or LC-MS at 12-hour intervals.

  • Workup: After complete consumption of this compound (typically 24-48 hours), filter the reaction mixture to remove molecular sieves. Concentrate under reduced pressure using a rotary evaporator (bath temperature <40°C).

  • Purification: Purify the crude intermediate by preparative HPLC using a water/acetonitrile gradient (5% to 95% acetonitrile over 30 minutes) with 0.1% formic acid modifier. Collect product fractions and lyophilize to obtain the pure azide-functionalized intermediate as a white solid.

  • Characterization: Confirm structure by ¹H NMR and HRMS. Determine purity by analytical HPLC (>95% recommended before proceeding to click chemistry).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition

This protocol describes the conjugation of the azide-functionalized intermediate from Protocol 1 with alkyne-containing target protein ligands using click chemistry.

Materials:

  • Azide-functionalized intermediate (1.0 equiv.)
  • Alkyne-containing target ligand (1.1 equiv.)
  • Copper(II) sulfate pentahydrate (0.2 equiv.)
  • Sodium ascorbate (0.4 equiv.)
  • Anhydrous DMF or tert-butanol/water mixture (1:1)
  • Chelating resin (Chelex or similar) for copper removal
  • Preparative HPLC system with C18 column

Procedure:

  • Catalyst Preparation: Dissolve copper(II) sulfate pentahydrate (5.4 mg, 0.022 mmol) in degassed water (1 mL). Separately dissolve sodium ascorbate (8.7 mg, 0.044 mmol) in degassed water (1 mL). Prepare immediately before use.

  • Reaction Setup: Dissolve the azide-functionalized intermediate (50 mg, variable mmol) and alkyne-containing target ligand (1.1 equiv.) in degassed tert-butanol/water mixture (1:1, 6 mL total) in a sealed reaction vessel.

  • Catalyst Addition: Sequentially add copper(II) sulfate solution (0.2 equiv.) and sodium ascorbate solution (0.4 equiv.) to the reaction mixture. Purge with nitrogen gas for 5 minutes and seal the vessel.

  • Reaction Conditions: Stir the reaction at room temperature (25°C) protected from light. Monitor by LC-MS at 6-hour intervals until complete consumption of the azide intermediate (typically 12-24 hours).

  • Copper Removal: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine organic layers and wash with saturated aqueous EDTA solution (2 × 10 mL) to remove copper contaminants.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude PROTAC by preparative HPLC using a water/acetonitrile gradient with 0.1% formic acid. Collect product fractions and lyophilize to obtain the final PROTAC as a solid.

  • Quality Control: Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS. Determine purity by analytical HPLC (>95%) before biological evaluation.

Synthesis_Workflow cluster_1 Synthetic Phase Start Strategic Planning Ligand Compatibility Assessment Step1 Tosylate Displacement with Amine Nucleophile (Protocol 1) Start->Step1 Step2 Purification & Characterization Preparative HPLC, NMR, MS Step1->Step2 Step3 Click Chemistry Conjugation CuAAC Reaction (Protocol 2) Step2->Step3 Step4 Final Purification & QC HPLC, NMR, HRMS Step3->Step4 Step5 Biological Evaluation Degradation Assays Step4->Step5

Figure 2: PROTAC Synthesis Workflow - Sequential conjugation strategy using this compound as a heterobifunctional linker [1] [6] [2].

Experimental Validation and Biological Assessment

Protocol 3: In Vitro Degradation Assays

After successful synthesis and purification, PROTAC molecules must be evaluated for degradation efficiency and specificity. This protocol describes standard cellular assays for assessing target protein degradation.

Materials:

  • Target cancer cell line (e.g., HeLa, HCT116, MV4;11)
  • Complete cell culture medium appropriate for cell line
  • PROTAC compounds prepared as 10 mM stock solutions in DMSO
  • Control compounds (E3 ligase ligand alone, target ligand alone, combination treatment)
  • Proteasome inhibitor (e.g., carfilzomib, MG132)
  • Lysis buffer (RIPA or similar) with protease inhibitors
  • SDS-PAGE and Western blot equipment
  • Antibodies against target protein and loading control

Procedure:

  • Cell Culture and Seeding: Maintain cells in appropriate culture conditions. Seed cells in 6-well or 12-well plates at 30-50% confluence and allow to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of PROTAC compounds in complete medium (typical range: 1 nM to 10 μM). Include controls: DMSO vehicle, E3 ligase ligand alone, target ligand alone, and equimolar combination of both ligands. Add treatments to cells in triplicate.

  • Time Course Experiment: Incubate cells with PROTAC for varying durations (typically 2, 4, 8, 12, and 24 hours) to determine optimal degradation kinetics.

  • Mechanism Validation: Pre-treat cells with proteasome inhibitor (e.g., 1 μM carfilzomib) for 2 hours before adding PROTAC to confirm proteasome-dependent degradation.

  • Sample Collection: At designated time points, wash cells with cold PBS and lyse in RIPA buffer with protease inhibitors. Quantify protein concentration using BCA assay.

  • Western Blot Analysis: Separate equal protein amounts (20-40 μg) by SDS-PAGE and transfer to PVDF membranes. Probe with antibodies against the target protein and loading control (e.g., GAPDH, β-actin). Visualize using enhanced chemiluminescence and quantify band intensities.

  • Data Analysis: Calculate percentage degradation relative to DMSO control. Determine DC₅₀ values (concentration causing 50% degradation) and Dmax (maximal degradation) using non-linear regression analysis.

Protocol 4: Ternary Complex Formation Assays

Evaluation of ternary complex formation provides mechanistic insight into PROTAC function and can guide optimization efforts.

Methods:

  • Surface Plasmon Resonance (SPR): Immobilize either target protein or E3 ligase on sensor chip and measure binding kinetics in the presence of PROTAC and its binding partners.

  • Cellular Thermal Shift Assay (CETSA): Treat cells with PROTAC or vehicle control, heat cells at different temperatures, and measure remaining soluble target protein by Western blot.

  • NanoBRET Assays: Use energy transfer techniques in live cells to monitor ternary complex formation.

  • Co-immunoprecipitation: Immunoprecipitate one component of the ternary complex and detect co-precipitation of the other components.

Design Considerations and Optimization Strategies

Linker Length and Composition Optimization

The PEG6 spacer in this compound represents a strategic starting point for PROTAC design, but systematic optimization is often required. The linker length profoundly influences PROTAC efficacy by affecting ternary complex formation, cooperativity, and cellular permeability [7]:

  • PEG2: Provides approximately 7 Å extension; suitable when target and E3 binding pockets are in close proximity. May enhance cell permeability due to lower molecular weight and polar surface area.

  • PEG4: Offers approximately 14 Å extension; represents a "sweet spot" for many PROTACs, balancing flexibility with manageable molecular weight.

  • PEG6: Provides approximately 21 Å extension; useful when binding sites are distant or when enhanced solubility is required for hydrophobic warheads [7].

Optimization Strategy:

  • Begin with this compound as an initial scaffold based on its favorable solubility properties.
  • Prepare analogous PROTACs with shorter (PEG2, PEG4) and longer (PEG8) linkers if initial results are suboptimal.
  • Evaluate linker composition by incorporating rigid elements (aryl rings, alkynes) or biodegradable elements (disulfides, esters) for specialized applications.
Ternary Complex and Cooperativity

Successful PROTAC function requires formation of a productive ternary complex (target-PROTAC-E3 ligase) that positions the target protein for efficient ubiquitination. The quality of this complex is influenced by:

  • Cooperativity: Defined as α = (KDBinary)/(KDTernary), where values >1 indicate positive cooperativity, =1 non-cooperative, and <1 negative cooperativity [6]. Positive cooperativity enhances degradation efficiency.

  • Linker Influence: The PEG6 linker in this compound provides conformational flexibility that allows sampling of multiple orientations to identify optimal ternary complex geometry.

  • Protein-Protein Interactions: Favorable interactions between target protein and E3 ligase in the ternary complex can significantly enhance degradation efficiency independent of binary binding affinities.

Troubleshooting and Technical Notes

Common Synthetic Challenges and Solutions
  • Low Conjugation Yield in Tosylate Displacement: Ensure anhydrous conditions and use freshly activated molecular sieves. Consider increasing reaction temperature to 50-60°C or switching to more polar aprotic solvents like DMSO. For sterically hindered amines, add catalytic iodide (NaI or KI) to facilitate SN2 displacement.

  • Copper Contamination in Click Chemistry: Implement thorough EDTA washes during workup. Consider copper-removing resins (Chelex) for final purification. As an alternative, explore copper-free click chemistry using strained alkynes (DBCO derivatives).

  • Poor PROTAC Solubility: The PEG6 spacer generally enhances solubility, but highly hydrophobic warheads may still cause precipitation. Add mild solubilizing agents (e.g., cyclodextrins) in biological assays or prepare water-soluble prodrugs.

  • Insufficient Degradation Activity: If DC₅₀ values are >1 μM, systematically optimize each component: (1) Evaluate alternative E3 ligase recruiters (CRBN vs. VHL vs. others); (2) Assess warhead binding affinity and attachment point; (3) Explore linker length variations.

Analytical Quality Control Standards

Establish rigorous quality control measures for PROTAC characterization:

  • Purity: >95% by analytical HPLC with UV detection at 214 nm and 254 nm
  • Structural Confirmation: ¹H NMR with complete assignment of PEG backbone protons (δ 3.5-3.7 ppm) and triazole proton (δ 7.8-8.0 ppm if present)
  • Mass Accuracy: HRMS with <5 ppm mass error for molecular formula confirmation
  • Stock Solution Integrity: Monitor stability in DMSO stock solutions by LC-MS over time; avoid freeze-thaw cycles

Applications and Future Perspectives

PROTACs incorporating this compound and similar linkers have demonstrated promising results in degrading various protein classes, including kinases (BTK, CDK9), transcription factors (BRD4, STAT3), nuclear receptors (AR, ER), and aggregated proteins (tau) [4]. Several PROTACs have advanced to clinical trials, including ARV-110 and ARV-471 for prostate and breast cancers, respectively [4] [8].

The future development of PROTAC technology will likely focus on:

  • Expanding E3 Ligase Toolkit: Moving beyond CRBN and VHL to tissue-specific or conditionally active E3 ligases
  • Enhancing Oral Bioavailability: Optimizing physicochemical properties through linker engineering while maintaining degradation efficacy
  • Conditional Control: Developing photocontrolled or small molecule-controlled PROTACs for spatial and temporal precision
  • Combination Therapies: Pairing PROTACs with signaling pathway inhibitors that enhance degradation, such as HSP90 or PARG inhibitors [8]

The strategic application of this compound in PROTAC design provides a versatile platform for addressing these challenges and advancing targeted protein degradation toward broader therapeutic application.

References

Azide-PEG6-Tos tosyl group nucleophilic substitution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Quantitative Data

Azide-PEG6-Tos is a heterobifunctional polyethylene glycol (PEG) derivative containing an azide group at one terminus and a tosylate group at the other, connected by a six-unit PEG spacer [1]. The tosylate (OTs) is an excellent leaving group for nucleophilic substitution, while the azide (N₃) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [2].

Table 1: Molecular Characteristics of this compound

Property Description / Value
CAS Number 906007-10-1 [3] [2] [1]
Molecular Formula C₁₉H₃₁N₃O₈S [3] [2] [1]
Molecular Weight 461.5 g/mol [3] [2]
IUPAC Name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [1]
Functional Groups Azide (N₃), Tosylate (OTs) [1]
PEG Chain Length 6 ethylene oxide units [1]
Appearance Colorless to light yellow liquid [1]
Solubility Soluble in DMSO [1]

Experimental Protocol: Nucleophilic Substitution of the Tosyl Group

This protocol describes the conjugation of this compound with a primary amine-containing molecule, resulting in a stable secondary amine linkage.

Materials and Reagents
  • Primary Reagents: this compound, nucleophile (e.g., a molecule with a primary amine -NH₂)
  • Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)
  • Base: Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)
  • Purification: Diethyl ether or ethyl acetate for precipitation; Dialysis tubing or filters for larger biomolecules
Step-by-Step Procedure
  • Reaction Setup: In a dried round-bottom flask or vial, dissolve the primary amine nucleophile (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
  • Base Addition: Add an excess of base (e.g., 2.0-3.0 equivalents of TEA) to the solution and stir briefly.
  • Linker Addition: Dissolve this compound (1.2 - 1.5 equivalents) in a minimal volume of anhydrous DMF. Add this solution dropwise to the stirring amine solution.
  • Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 25-40°C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed, which may take several hours to overnight.
  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Precipitate the product by adding the concentrated solution dropwise into a large volume of cold diethyl ether or ethyl acetate. Collect the solid via filtration or centrifugation.
  • Purification: Purify the crude product further using techniques such as dialysis (for water-soluble conjugates) or preparative HPLC to remove any unreacted starting materials and salts. Lyophilize the pure product to obtain a solid.
Key Reaction Considerations
  • Stoichiometry: A slight molar excess of this compound (1.2-1.5 eq) ensures complete conversion of the often more valuable amine-containing molecule [4].
  • Solvent: Using anhydrous solvents is critical to prevent hydrolysis of the tosylate group, which would lead to the formation of the corresponding hydroxyl-PEG-azide and reduce yield.
  • Characterization: Confirm the identity and purity of the final product using analytical methods such as H NMR, ³C NMR, and mass spectrometry (MALDI-TOF or LC-MS) [1].

The reaction pathway for this substitution is straightforward, as shown below.

G A Amine Nucleophile (R-NH₂) C Reaction with Base in Anhydrous Solvent A->C B This compound (N₃-PEG-OTs) B->C D Substitution Product (N₃-PEG-NH-R) C->D Tosylate as Leaving Group

Downstream Click Chemistry Application

The product from the nucleophilic substitution (N₃-PEG-NH-R) can now undergo click chemistry via its azide terminus. This enables conjugation to alkyne-bearing molecules (e.g., proteins, dyes, solid supports) [5] [2].

Table 2: Common Click Chemistry Conditions for the Azide Group

Condition Catalyst/Reagent Reaction Time & Temperature Key Features
Copper-Catalyzed (CuAAC) CuSO₄ + Sodium Ascorbate (in situ generation of Cu(I)) 1-4 hours, Room Temperature to 37°C High reaction rate and specificity [2]
Strain-Promoted (SPAAC) DBCO or BCN reagents 2-12 hours, Room Temperature to 37°C No cytotoxic copper catalyst; ideal for sensitive biological systems [2]

The complete, sequential bioconjugation workflow is illustrated below.

G Start This compound (N₃-PEG-OTs) Step1 Step 1: Nucleophilic Substitution (With R'-NH₂, Base, Anhydrous Solvent) Start->Step1 Intermediate Intermediate Product (N₃-PEG-NH-R') Step1->Intermediate Step2 Step 2: Click Chemistry (CuAAC with R''-≡ or SPAAC with DBCO) Intermediate->Step2 Final Final Bioconjugate (R''-Triazole-PEG-NH-R') Step2->Final

Troubleshooting and Optimization Notes

  • Low Yield of Substitution: Ensure an anhydrous environment and the use of pure, dry base. Slight heating (up to 40°C) can accelerate the reaction, but monitor closely to avoid potential decomposition of sensitive functional groups on the nucleophile [5].
  • Hydrolysis Byproduct: The formation of N₃-PEG-OH is a clear indicator of moisture. Always use freshly opened, anhydrous solvents and perform reactions under an inert atmosphere.
  • Application Consideration: The PEG spacer enhances solubility and stability of the final conjugate in aqueous, biologically relevant media, which is crucial for applications in drug delivery and diagnostics [5] [6].

References

Application Notes and Protocols for Azide-PEG6-Tos: A PEG Spacer for Solubility Enhancement in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azide-PEG6-Tos

This compound (CAS 906007-10-1) is a bifunctional linker of significant importance in bioconjugation and targeted drug development. Its structure features an azide (N₃) group at one terminus and a tosylate (Tos) group at the other, interconnected by a spacer of six polyethylene glycol (PEG) units. This unique architecture confers critical advantages for constructing complex biomolecules, most notably enhanced solubility in aqueous media, which is paramount for biological applications [1] [2].

The utility of this compound stems from the distinct reactivity of its two functional groups. The azide group participates efficiently in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cycloalkynes like DBCO and BCN, to form stable triazole linkages. Conversely, the tosylate group acts as an excellent leaving group for nucleophilic substitution reactions, allowing for facile conjugation with amines, thiols, or alcohols [1] [3]. This combination makes it an invaluable tool in crafting PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) [3] [4].

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and application in experimental protocols.

Table 1: Chemical and Physical Properties of this compound

Property Specification
CAS Number 906007-10-1 [2] [3] [4]
Molecular Formula C₁₉H₃₁N₃O₈S [2] [3] [4]
Molecular Weight 461.53 g/mol [2] [3] [4]
Purity ≥95% to 98% [2] [4]
Appearance Colorless to light yellow liquid [2] [3]
Form Oily liquid [2]
Recommended Storage -20°C for long-term stability; keep dry and avoid sunlight [3] [4]

The PEG-6 spacer is the cornerstone of its solubility-enhancing capability. The six ethylene oxide units create a hydrophilic microenvironment, significantly increasing the aqueous solubility of the resulting conjugates compared to those with shorter or non-PEGylated linkers. This property is critical for maintaining the stability and bioavailability of therapeutic agents in physiological conditions [1] [5].

Primary Applications in Drug Development

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that degrade target proteins by recruiting them to E3 ubiquitin ligases, leading to ubiquitination and proteasomal degradation. In this architecture, this compound serves as a critical PEG-based linker [3] [5].

The linker's role in PROTACs is multifaceted. The PEG spacer optimizes the distance and relative orientation between the E3 ligase ligand and the target protein ligand, which is crucial for forming a productive ternary complex. Furthermore, the hydrophilicity of the PEG units helps to counterbalance the often hydrophobic nature of the attached ligands, improving the overall physicochemical properties and cell permeability of the PROTAC molecule. Rational linker design, including length and composition, profoundly impacts the degradation efficacy and selectivity of PROTACs [5].

Bioconjugation and ADC Synthesis

Beyond PROTACs, this compound is widely used in bioconjugation for constructing various biologics, including Antibody-Drug Conjugates (ADCs). It functions as a non-cleavable linker, tether cytotoxic payloads to antibodies [4]. The conjugation strategy typically involves two stages:

  • The tosylate group is displaced by a nucleophilic group (e.g., an amine) on the drug molecule.
  • The resulting azide-functionalized intermediate is then conjugated to an alkyne-modified antibody or protein via click chemistry [1] [6].

This approach ensures stable attachment of the payload, which is crucial for the ADC's pharmacokinetics and efficacy. The PEG spacer plays a vital role here as well, by reducing aggregation, improving solubility, and minimizing steric hindrance that could impede conjugation or target binding [6].

Experimental Protocols

Protocol 1: Conjugation of a Small Molecule via Tosylate Displacement

This protocol details the conjugation of a primary amine-containing molecule to this compound through nucleophilic substitution.

Materials:

  • This compound
  • Amine-containing molecule (e.g., a target protein ligand)
  • Anhydrous solvent (e.g., DMF or DMSO)
  • Base (e.g., DIPEA or triethylamine)
  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) and the amine-containing molecule (1.2 - 1.5 equiv) in anhydrous DMF under an inert atmosphere.
  • Base Addition: Add a non-nucleophilic base like DIPEA (2.0 - 3.0 equiv) to the reaction mixture to scavenge the acid (TsOH) generated during the reaction.
  • Reaction Monitoring: Stir the reaction at room temperature or elevated temperature (e.g., 40-50°C) and monitor by TLC or LC-MS until the starting material is consumed.
  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
  • Purification: Purify the crude product (the intermediate now featuring an azide terminus) using flash chromatography or preparatory HPLC to obtain the pure conjugate.
  • Characterization: Characterize the final product using techniques such as ( ^1H )-NMR and HRMS to confirm identity and purity.
Protocol 2: Click Chemistry Conjugation with an Alkyne

This protocol describes the "click" reaction between the azide-functionalized intermediate from Protocol 1 and a molecule containing a terminal alkyne group.

Materials:

  • Azide-functionalized molecule (from Protocol 1)
  • Alkyne-containing molecule (e.g., an E3 ligase ligand)
  • Copper(II) Sulfate Pentahydrate (CuSO₄•5H₂O)
  • Sodium Ascorbate
  • tert-Butanol / Water mixture (1:1 v/v)

Procedure:

  • Solution Preparation: Dissolve the azide-functionalized molecule (1.0 equiv) and the alkyne-containing molecule (1.1 equiv) in a degassed tert-BuOH/H₂O (1:1) mixture.
  • Catalyst Addition: To the solution, add CuSO₄•5H₂O (0.2 equiv) followed by sodium ascorbate (1.0 equiv). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
  • Reaction Execution: Stir the reaction mixture vigorously at room temperature, shielded from light.
  • Reaction Monitoring: Monitor the reaction by LC-MS until completion, which typically occurs within several hours.
  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of EDTA to chelate and remove copper salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
  • Final Purification: Purify the crude product (the final PROTAC or conjugate) via preparatory HPLC or other suitable chromatographic methods.
  • Analysis: Analyze the purified conjugate using LC-MS and NMR to verify the formation of the triazole linkage and assess purity.

The following diagram visualizes the role of this compound as a linker in the formation of a PROTAC molecule.

G PROTAC Assembly via this compound cluster_conv Conjugation Steps POI_Ligand POI-Targeting Ligand Step1 Tosylate Displacement (Nucleophilic Substitution) POI_Ligand->Step1 Has nucleophile (e.g., -NH₂) AzidePEG6Tos This compound Linker AzidePEG6Tos->Step1 E3_Ligand E3 Ligase Ligand Step2 Click Chemistry (CuAAC or SPAAC) E3_Ligand->Step2 Has alkyne (e.g., -C≡CH) Intermediate Intermediate Step1->Intermediate Azide-functionalized Intermediate PROTAC Final PROTAC Molecule Step2->PROTAC Intermediate->Step2

Comparative Analysis of PEG Linkers

The selection of an appropriate linker is a critical parameter in conjugate design. Different linker types offer varying balances of flexibility, hydrophilicity, and metabolic stability.

Table 2: Comparison of Common PROTAC Linker Types

Linker Type Flexibility Key Characteristics Common Applications
PEG-based (e.g., this compound) Flexible [5] High hydrophilicity, enhances aqueous solubility, provides crucial van der Waals interactions in ternary complexes [5] PROTACs, ADCs, general bioconjugation where solubility is a concern [3] [5]
Alkyl Chains Flexible [5] Lipophilic, may improve cell permeability but can increase metabolic oxidation risk [5] PROTACs where a less polar linker is tolerable [5]
Triazole Rings Relatively Rigid [5] Formed via click chemistry, can be privileged scaffolds for protein-ligand interactions [5] Used in conjunction with PEG or alkyl chains in "click chemistry"-based PROTAC libraries [5]

The PEG spacer in this compound is considered a privileged scaffold in PROTAC design. Its flexibility allows it to explore conformational space, facilitating effective engagement between the E3 ligase and the target protein. Moreover, the ether oxygen atoms in the PEG chain can form critical hydrogen bonds with specific amino acid residues in the target proteins, such as His437 in BRD4, thereby stabilizing the ternary complex and enhancing degradation potency [5].

Handling and Storage Guidelines

Proper handling and storage are imperative to maintain the stability and reactivity of this compound.

  • Storage Condition: For long-term stability, store the reagent at -20°C in its original container. For short-term use (days to weeks), storage at 0-4°C is acceptable [3] [4].
  • Stability Handling: The container should be tightly sealed and kept in a dry environment to prevent hydrolysis of the tosylate group, which would render it less reactive. Exposure to direct sunlight should be avoided to prevent decomposition [2] [7].
  • Shipping: The product is typically shipped at ambient temperature [4].

Troubleshooting Common Issues

  • Low Conjugation Yield (Tosylate Displacement): Ensure the reaction environment is anhydrous. Use fresh, dry solvents and maintain an inert atmosphere. Increasing the equivalence of the nucleophile (1.5 equiv) and base (3.0 equiv) can also drive the reaction to completion.
  • Low Click Reaction Efficiency: Confirm that the reaction mixture is adequately degassed to prevent oxidation of the Cu(I) catalyst. Using freshly prepared sodium ascorbate is crucial. For sensitive molecules, consider SPAAC as a metal-free alternative.
  • Poor Solubility of Intermediates: The PEG spacer should enhance solubility. If issues persist, consider using a co-solvent like DMSO or increasing the proportion of water in the solvent system.

Conclusion

This compound is a versatile and powerful tool in the arsenal of modern drug development. Its bifunctional design, combining the robust reactivity of an azide and a tosylate group with the superior solubility-enhancing properties of a PEG-6 spacer, makes it indispensable for constructing sophisticated therapeutic agents like PROTACs and ADCs. The provided application notes and detailed protocols offer a foundation for researchers to effectively utilize this reagent, enabling the rational design of conjugates with improved physicochemical properties and biological activity.

References

Comprehensive Application Notes and Protocols: Azide-PEG6-Tos in Triazole Linkage Formation for Bioconjugation and Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azide-PEG6-Tos and Triazole Linkage Formation

This compound (CAS: 906007-10-1) represents a versatile heterobifunctional crosslinker that has become essential in modern bioconjugation chemistry and pharmaceutical development. This compound features two distinct reactive groups: an azide moiety at one terminus and a tosylate leaving group at the other, connected by a hexaethylene glycol spacer [1]. The unique architecture of this compound enables researchers to create stable molecular conjugates through the formation of triazole linkages via click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2].

The PEG spacer confers crucial advantages to this compound, significantly enhancing aqueous solubility while reducing potential steric hindrance during conjugation reactions [1]. This combination of features makes this compound particularly valuable for researchers developing novel biotherapeutics, targeted drug delivery systems, and sophisticated diagnostic probes. The following application notes provide detailed protocols and practical considerations for leveraging this compound in various research and development contexts, with emphasis on the rapidly expanding field of click chemistry in biological systems [2].

Chemical Properties and Structural Characteristics

Table 1: Fundamental Molecular Properties of this compound

Property Specification
CAS Number 906007-10-1
Molecular Formula C₁₉H₃₁N₃O₈S
Molecular Weight 461.53 g/mol
IUPAC Name 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Functional Groups Azide (N₃), Tosylate (OTs)
PEG Units 6
Solubility Soluble in DMSO and aqueous media
Storage Conditions Dry, dark, at 0-4°C (short-term) or -20°C (long-term)

The structural composition of this compound features several key components that define its chemical behavior and reactivity. The azide terminal group (N₃) serves as a reactive handle for click chemistry applications, participating in cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings [1]. At the opposite terminus, the tosylate group (p-toluenesulfonate) functions as an excellent leaving group in nucleophilic substitution reactions, enabling conjugation with various nucleophiles including amines, thiols, and alcohols [3]. The hexaethylene glycol chain connecting these functional groups provides enhanced hydrophilicity, conformational flexibility, and reduced immunogenicity, making it particularly suitable for biological applications [1].

Table 2: Comparative Analysis of Similar Azide-Functionalized Compounds

Compound Name Functional Groups Unique Features Typical Applications
This compound Azide, Tosylate Non-cleavable linker, 6 PEG units for optimal solubility Bioconjugation, stable linkage formation
Azide-PEG3-OH Azide, Hydroxyl Shorter PEG chain, more hydrophilic Small molecule conjugation
Azido-PEG11-Amine Azide, Amine Longer PEG chain, amine coupling Extended spacer applications
Azide-PEG-NHS Ester Azide, NHS Ester Reactive NHS group for amine coupling Protein labeling, rapid conjugation
Mal-PEG-Azide Maleimide, Azide Maleimide allows thiol coupling Site-specific protein modification

Bioconjugation Applications

Mechanism of Triazole Linkage Formation

The principal application of this compound in bioconjugation leverages its azide functionality in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. This reaction enables the highly specific formation of 1,2,3-triazole linkages between the azide group and terminal alkynes under mild conditions compatible with biological systems [2]. The resulting triazole ring serves as a stable amide bond bioisostere, exhibiting remarkable resistance to enzymatic degradation, oxidizing/reducing conditions, and extreme pH variations [2].

The CuAAC reaction mechanism proceeds through a copper(I)-catalyzed cycle that generates regiospecific 1,4-substituted triazoles at rates 10⁶-10⁷ times faster than the uncatalyzed thermal reaction [2]. This dramatic rate enhancement, combined with exceptional selectivity and high yields, has established CuAAC as a cornerstone methodology in bioconjugate chemistry. The tosylate group of this compound can be simultaneously or sequentially functionalized through nucleophilic substitution reactions, enabling the creation of diverse heterobifunctional conjugates [1].

G A This compound B Biomolecule with Tosylate Group A->B Nucleophilic Substitution E Triazole-Linked Bioconjugate B->E CuAAC Reaction C Alkyne-Modified Molecule C->E CuAAC Reaction D Copper Catalyst (Cu(I)) D->E Catalyzes

Practical Implementation Workflow

G cluster_0 Input Materials cluster_1 Output A Step 1: Tosylate Displacement (Nucleophilic Substitution) B Step 2: Azide-Alkyne Click Reaction (CuAAC or SPAAC) A->B C Step 3: Purification & Analysis B->C D Step 4: Application C->D H Functionalized Bioconjugate C->H E This compound E->A F Nucleophile-Containing Molecule (e.g., protein) F->A G Alkyne-Modified Molecule G->B

The implementation of this compound in bioconjugation follows a two-step functionalization approach that enables sequential modification of biomolecules [3]. In the initial step, the tosylate group undergoes nucleophilic displacement by target functional groups on biological molecules, typically primary amines or thiols [1]. This reaction proceeds efficiently under mild basic conditions (pH 7-9) in aqueous buffers, preserving the integrity of sensitive biological compounds. The resulting intermediate now displays the azide functionality on the biomolecule surface through the hydrophilic PEG spacer.

The second step involves the click reaction between the installed azide group and an alkyne-bearing molecule [2]. Researchers can select between copper-catalyzed (CuAAC) or copper-free (SPAAC) approaches depending on the specific requirements of their application, particularly regarding copper sensitivity [2]. This sequential methodology enables the creation of well-defined conjugates between diverse biomolecules and auxiliary components including fluorophores, drugs, lipids, or surfaces.

Drug Delivery Applications

This compound has demonstrated significant utility in the development of advanced drug delivery systems, particularly in the formation of photoresponsive amphiphilic self-assemblies [3]. These systems leverage the compound's bifunctional nature to create azobenzene-PEG conjugates that form supramolecular nanostructures capable of encapsulating therapeutic agents [3]. The resulting assemblies can be designed to respond to specific stimuli, enabling controlled release profiles that enhance therapeutic efficacy while minimizing off-target effects.

The application protocol involves synthesizing an amphiphilic polymer series (Azo-PEG-NHBoc, Azo-PEG-NH₂, and Azo-PEG-Gn) through the reaction of 4-(4-isothiocyanatophenylazo)-N,N-dimethylaniline (ITPADA) with functionalized polyethylene glycol precursors [3]. These polymers spontaneously self-assemble in aqueous environments to form well-defined nanostructures with tunable morphologies and sizes. The incorporation of this compound into these systems enables further functionalization via click chemistry, allowing researchers to attach targeting ligands, permeation enhancers, or environmental sensors to optimize delivery performance.

The PEG component serves critical functions in these drug delivery platforms, providing a hydrophilic corona that extends circulation time, reduces immune recognition, and enhances solubility of hydrophobic payloads [1]. The triazole linkages formed through click chemistry contribute to the overall stability of the assembly while maintaining biocompatibility. These advanced materials represent promising approaches to overcoming biological barriers and achieving targeted therapeutic delivery with spatial and temporal control.

Experimental Protocols

Protocol 1: CuAAC Conjugation for Biomolecule Functionalization

Principle: This protocol describes the copper-catalyzed azide-alkyne cycloaddition between this compound-modified biomolecules and alkyne-bearing probes [2]. The reaction proceeds efficiently under physiological conditions to form stable 1,4-disubstituted triazole linkages.

Materials:

  • Azide-functionalized biomolecule (prepared via tosylate displacement)
  • Alkyne-containing probe (fluorophore, drug, etc.)
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
  • Sodium ascorbate
  • tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu-stabilizing ligand
  • Phosphate buffered saline (PBS, pH 7.4) or HEPES buffer (pH 7.0-8.0)

Procedure:

  • Prepare reaction mixture in the following order:

    • Biomolecule-azide (50-100 μM final concentration) in degassed PBS
    • Alkyne probe (1.2-2.0 molar equivalents relative to azide)
    • THPTA ligand (2-5 mM final concentration)
    • CuSO₄ (1-2 mM final concentration)
    • Sodium ascorbate (5-10 mM final concentration)
  • Incubate reaction at room temperature or 4°C for 1-4 hours with gentle agitation

  • Monitor reaction progress by HPLC, MS, or gel electrophoresis as appropriate

  • Purify conjugate using size exclusion chromatography, dialysis, or precipitation methods

  • Characterize product by mass spectrometry, UV-Vis, or fluorescence spectroscopy

Critical Notes:

  • Maintain oxygen-free conditions when possible to prevent copper oxidation
  • Include Cu-stabilizing ligands to minimize protein oxidation and maintain copper in the +1 oxidation state [2]
  • Optimize alkyne:azide ratio based on precious component availability
  • For sensitive biomolecules, consider lower temperature (4°C) and extended reaction times
Protocol 2: SPAAC for Copper-Sensitive Applications

Principle: The strain-promoted azide-alkyne cycloaddition enables click conjugation without copper catalysts, utilizing strained cyclooctynes that react efficiently with azides [2]. This approach eliminates potential copper-induced biomolecule damage.

Materials:

  • Azide-functionalized biomolecule
  • DBCO- or BCN-modified reaction partner [1]
  • Appropriate physiological buffer (PBS, pH 7.4)

Procedure:

  • Prepare reaction components:

    • Dissolve azide-modified biomolecule in PBS (50-100 μM)
    • Add DBCO reagent (1.1-1.5 equivalents) from DMSO stock solution
  • Incubate reaction at room temperature for 2-12 hours

  • Monitor completion by disappearance of starting materials

  • Purify and characterize conjugate as described in Protocol 1

Advantages:

  • No copper catalyst required, eliminating metal-induced damage
  • Simplified reaction setup with minimal additives
  • Compatible with copper-sensitive functions and in vivo applications

Limitations:

  • DBCO reagents typically more expensive than terminal alkynes
  • Slower reaction kinetics compared to CuAAC in some cases

Table 3: Reaction Condition Optimization for Triazole Linkage Formation

Parameter CuAAC Conditions SPAAC Conditions
Catalyst CuSO₄ (1-2 mM) + sodium ascorbate (5-10 mM) None required
Ligand THPTA, TBTA, or similar (2-5 mM) Not applicable
Temperature 4-37°C 4-37°C
Time 1-4 hours 2-12 hours
pH Range 6.5-8.5 7.0-8.5
Solvent Compatibility Aqueous buffers with ≤10% organic cosolvent Aqueous buffers with ≤20% organic cosolvent
Biomolecule Compatibility May require stabilizing ligands for sensitive proteins Excellent for copper-sensitive systems

Practical Considerations and Limitations

Handling and Storage Recommendations

This compound requires specific handling considerations to maintain stability and ensure experimental reproducibility. The compound should be stored under dry, dark conditions at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term preservation (months to years) [3]. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

While organic azides like this compound are generally stable when handled properly, certain safety precautions are essential. Azide salts (NaN₃, KN₃) can form explosive compounds when exposed to heavy metals (lead, mercury, cadmium, etc.) and should never be used with dichloromethane solvent, which can form highly explosive diazidomethane [4]. Although the organic azide in this compound is less hazardous than azide salts, it should still be handled with appropriate safety measures including the use of blast shields when working on preparative scale [4].

Reaction Optimization and Troubleshooting

Successful implementation of this compound conjugation requires attention to several critical reaction parameters. The tosylate displacement proceeds most efficiently with primary amines in slightly basic conditions (pH 7.5-9.0), while thiol conjugation may require neutral to slightly acidic conditions to prevent disulfide formation. The PEG spacer enhances aqueous solubility, but may require cosolvents (DMF, DMSO) for highly hydrophobic substrates.

For CuAAC reactions, copper stabilization is essential for maintaining protein integrity. Common stabilizing ligands include tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), tris(benzyltriazolylmethyl)amine (TBTA), and tris(tert-butyltriazolylmethyl)amine (TTTA) [2]. These ligands not only protect biomolecules from copper-mediated oxidation but also accelerate the reaction rate. If reaction efficiency is suboptimal, consider increasing ligand concentration, adding additional reducing agent (sodium ascorbate), or extending reaction time.

Conclusion

This compound represents a powerful tool in the bioconjugation toolbox, enabling efficient formation of stable triazole linkages through click chemistry approaches. Its heterobifunctional design provides exceptional versatility for diverse applications ranging from basic research to therapeutic development. The detailed protocols and practical considerations outlined in these application notes provide researchers with a foundation for successful implementation of this valuable compound in their experimental workflows.

As click chemistry continues to evolve, this compound and similar reagents are poised to play increasingly important roles in the development of novel biologics, targeted therapeutics, and diagnostic agents. The robust nature of triazole linkages combined with the favorable properties of PEG spacers creates opportunities for innovation across multiple disciplines including chemical biology, pharmaceutical sciences, and materials science.

References

Azide-PEG6-Tos biomolecule conjugation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Azide-PEG6-Tos

  • IUPAC Name: 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [1]
  • CAS Number: 906007-10-1 [2] [3]
  • Molecular Formula: C₁₉H₃₁N₃O₈S [2] [3]
  • Molecular Weight: 461.53 g/mol [2] [3]

The table below summarizes the core properties and functional groups of this compound.

Property Description
Group 1 Azide (N₃) [4]
Group 2 Tosylate (p-Toluenesulfonate) [4]
Linker Type PEG-based, non-cleavable [4]
PEG Units 6 (PEG6) [2]
Primary Applications PROTAC synthesis, bioconjugation, drug delivery systems, surface functionalization [2] [1] [5]

Conjugation Strategies and Protocols

This compound enables sequential and orthogonal conjugations. A common strategy is first reacting the tosylate with a nucleophile on one molecule, followed by a "click" reaction of the azide with a second molecule [1].

Tosylate Displacement via Nucleophilic Substitution

The tosylate (OTs) is an excellent leaving group for SN2 reactions with primary or secondary alkyl halides and sulfonates [6]. This reaction is typically performed using this compound and a nucleophile in a polar aprotic solvent.

Protocol: General Procedure for Tosylate Displacement

  • Reaction Setup: Dissolve this compound (1.0 equivalent) and the nucleophile (e.g., an amine, thiol, or alkoxide; 1.2 - 1.5 equivalents) in a dry polar aprotic solvent like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) [6].
  • Base Addition: Add a base such as triethylamine or diisopropylethylamine (1.5 - 2.0 equivalents) to scavenge the acid generated [6].
  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperatures (e.g., 40-60°C). Monitor reaction progress by TLC or LC-MS.
  • Work-up: Upon completion, concentrate the mixture under reduced pressure and purify the intermediate (Azide-PEG6-Nu) using flash chromatography or preparative HPLC.
Azide "Click Chemistry" Cycloaddition

The azide group enables highly efficient and selective conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2] [7].

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: Dissolve the Azide-PEG6-intermediate (1.0 equivalent) and the alkyne-containing molecule (1.0 - 1.2 equivalents) in a mixture of tert-butanol and water or pure water. The PEG spacer ensures good solubility in aqueous solutions [1].
  • Catalyst Addition: Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 - 0.2 equivalents) and sodium ascorbate (0.5 - 1.0 equivalents). Sodium ascorbate reduces Cu(II) to the active Cu(I) species [6].
  • Ligand (Optional): For sensitive biomolecules, adding a ligand like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can stabilize Cu(I) and improve reaction efficiency.
  • Reaction Conditions: Stir the reaction at room temperature for several hours.
  • Work-up and Purification: After completion, purify the final conjugate (a stable 1,2,3-triazole linked product) via dialysis, size-exclusion chromatography, or precipitation to remove copper catalysts [6].

The following diagram illustrates this two-step conjugation workflow.

G cluster_1 Tosylate Displacement cluster_2 Azide Click Reaction A This compound C Step 1: SN2 Reaction Polar Aprotic Solvent, Base A->C B Nucleophile (e.g., Amine) B->C D Azide-PEG6-Intermediate C->D F Step 2: CuAAC Click Reaction t-BuOH/H2O, CuSO4, Na Ascorbate D->F E Alkyne Molecule E->F G Final Conjugate (Triazole Link) F->G

Research Applications

PROTAC Synthesis

This compound is a popular linker in Proteolysis Targeting Chimeras (PROTACs) [2]. The PEG spacer connects an E3 ubiquitin ligase ligand to a target protein ligand, forming a heterobifunctional molecule that induces targeted protein degradation [2]. The linker's length and hydrophilicity are critical for PROTAC efficacy.

Drug Delivery & Nanotechnology

This compound creates photoresponsive amphiphilic polymers that self-assemble into nanostructures for drug delivery [1]. The tosylate introduces functional groups, while the azide enables conjugation of targeting ligands or dyes. The PEG spacer enhances solubility, stability, and biocompatibility of conjugated drugs [5].

Membrane Probe and Lipid Labeling

Similar azide-PEG-lipid conjugates create advanced fluorescent membrane probes [8]. The PEG linker prevents fluorophore-induced perturbations to lipid behavior and helps retain probes in the plasma membrane for live-cell and super-resolution imaging [8].

Safety and Handling

  • Azide Safety: Inorganic azide salts (NaN₃, KN₃) can form highly explosive heavy metal azides upon contact with certain metals and are sensitive to shock, heat, or acid [6]. While organic azides like this compound are generally more stable, they should be handled with care.
  • General Handling: Use personal protective equipment, work in a fume hood, and avoid contact with heavy metals or strong acids [6] [3].
  • Storage: Store the product at -20°C, sealed, and in a dry environment [2] [5].

Key Advantages Summary

This compound is a powerful tool for bioconjugation with key advantages including orthogonal reactivity for flexible synthesis, a hydrophilic PEG spacer to improve physicochemical properties, and high efficiency "click" chemistry for reliable conjugation under mild conditions [2] [1] [5].

References

Comprehensive Application Notes and Protocols for Azide-PEG6-Tos in Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Key Characteristics

Azide-PEG6-Tos is a bifunctional polyethylene glycol (PEG)-based linker that plays a crucial role in modern bioconjugation strategies and advanced drug delivery system development. Its molecular structure incorporates two highly reactive functional groups connected by a six-unit PEG spacer, making it particularly valuable for pharmaceutical and biomedical applications.

Core Chemical Properties:

  • CAS Number: 906007-10-1 [1] [2] [3]
  • Molecular Formula: C₁₉H₃₁N₃O₈S [1] [2]
  • Molecular Weight: 461.53 g/mol [1] [2] [3]
  • Appearance: Colorless to light yellow liquid [1] [2]
  • Purity: ≥95% [3]

Storage and Handling:

  • Recommended Storage: Store at -20°C in a dry environment, protected from sunlight [4] [2] [3]
  • Stability: Stable for up to 3 years in pure form at -20°C, and for 6 months at -80°C when in solution [2]

Functional Roles and Mechanisms of Action

The utility of this compound stems from its two distinct reactive groups, each enabling specific chemical transformations essential for constructing complex biomolecular conjugates.

Reactive Group Characteristics

Table: Functional Groups and Their Reactivity in this compound

Functional Group Reaction Partners Reaction Type Key Applications
Azide (N₃) [1] [2] Alkynes, DBCO, BCN Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) Bioconjugation, biomolecule labeling, PROTAC synthesis
Tosylate (OTs) [1] [3] Amines, thiols, other nucleophiles Nucleophilic substitution Covalent attachment to biomolecules, surface functionalization
PEG Spacer [1] [5] N/A N/A Enhances aqueous solubility, improves pharmacokinetics, reduces immunogenicity
Schematic Representation of this compound Reactivity

The following diagram illustrates the bifunctional reactivity of this compound and its role in constructing drug delivery systems:

G AzidePEG6Tos This compound AzideReaction Azide Group (N₃) AzidePEG6Tos->AzideReaction TosylateReaction Tosylate Group (OTs) AzidePEG6Tos->TosylateReaction PEG PEG-6 Spacer Enhances Solubility Improves Stability AzidePEG6Tos->PEG Alkyne Alkyne-containing Molecule AzideReaction->Alkyne Click Chemistry Triazole Stable Triazole Linkage Alkyne->Triazole DrugDelivery Drug Delivery System Triazole->DrugDelivery Nucleophile Nucleophile (Amino, Thiol) TosylateReaction->Nucleophile Nucleophilic Substitution Conjugate Covalent Conjugate Nucleophile->Conjugate Conjugate->DrugDelivery

Figure 1: Bifunctional reactivity of this compound in bioconjugation applications

Primary Applications in Drug Delivery and Therapeutics

This compound serves as a critical building block in several advanced therapeutic platforms, leveraging its unique chemical properties to address key challenges in drug development.

PROTACs (Proteolysis Targeting Chimeras)

This compound functions as a PEG-based PROTAC linker that connects two distinct ligands: one for an E3 ubiquitin ligase and another for the target protein [1] [2]. This configuration enables the intracellular ubiquitin-proteasome system to selectively degrade target proteins [2]. The six-unit PEG spacer provides optimal molecular flexibility and spatial arrangement necessary for simultaneous engagement of both target protein and E3 ligase, which is essential for efficient protein degradation [5].

Peptide-Drug Conjugates (PDCs)

In PDCs—an emerging class of targeted therapeutics—this compound serves as a versatile linker that connects peptide carriers to therapeutic payloads [5]. The PEG component enhances the solubility and stability of the conjugates while extending plasma half-life and reducing immunogenicity [5]. Compared to antibody-drug conjugates (ADCs), PDCs benefit from smaller molecular size, better tumor penetration, and easier production scaling [5].

Table: Comparison of Peptide-Drug Conjugates and Antibody-Drug Conjugates

Characteristic PDCs ADCs
Molecular Weight Smaller (2-20 kDa) [5] Larger (~160 kDa) [5]
Tumor Penetration Enhanced penetration capability [5] Limited by size [5]
Production Complexity Relatively simple chemical synthesis [5] Complex biological production [5]
Immunogenicity Low immunogenic potential [5] Can trigger immune responses [5]
Payload Versatility Compatible with various cytotoxic agents [5] Limited to highly toxic payloads [5]
Bioconjugation and Biomolecule Functionalization

The compound's dual reactivity enables efficient conjugation of diverse molecules, including proteins, peptides, nucleic acids, and small-molecule therapeutics [4]. This application is particularly valuable for developing targeted drug delivery systems, where the tosylate group facilitates covalent attachment to targeting moieties, while the azide group enables subsequent conjugation of therapeutic payloads via bioorthogonal click chemistry [1] [4].

Experimental Protocols

Protocol 1: Conjugation to Amine-Containing Molecules via Tosylate Group

This protocol describes the conjugation of this compound to amine-containing molecules (e.g., peptides, proteins) through nucleophilic substitution of the tosylate group.

Materials:

  • This compound (≥95% purity) [3]
  • Amine-containing molecule (e.g., peptide, protein)
  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)
  • Phosphate buffered saline (PBS), pH 7.4
  • Purification equipment (dialysis system or size exclusion chromatography)

Procedure:

  • Prepare a solution of the amine-containing molecule (0.1 mmol) in 5 mL of anhydrous DMF or PBS (pH 7.4) if compatible [4].
  • Add 1.5 equivalents of this compound (69.2 mg, 0.15 mmol) dissolved in 1 mL of anhydrous DMF [3].
  • Add 3 equivalents of triethylamine (42 μL, 0.3 mmol) to act as a base scavenger [6].
  • React for 12-24 hours at room temperature with gentle stirring [4].
  • Monitor reaction progress by TLC or MALDI-TOF mass spectrometry.
  • Purify the conjugate by dialysis against PBS or using size exclusion chromatography.
  • Lyophilize the product if necessary and characterize by NMR and mass spectrometry.

Technical Notes:

  • Maintain anhydrous conditions to prevent hydrolysis of the tosylate group [4]
  • The hydrophilic PEG spacer enhances aqueous solubility of the resulting conjugate [1] [3]
  • For sensitive biomolecules, consider performing the reaction at 4°C and reducing reaction time to 4-6 hours
Protocol 2: Click Chemistry Conjugation via Azide Group

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the azide group of the conjugate from Protocol 1 and alkyne-containing molecules (e.g., drugs, fluorescent labels).

Materials:

  • Azide-functionalized conjugate from Protocol 1
  • Alkyne-containing molecule
  • Copper(II) sulfate pentahydrate
  • Sodium ascorbate
  • tris(benzyltriazolylmethyl)amine (TBTA) ligand
  • tert-Butanol and water mixture (1:1 v/v)

Procedure:

  • Dissolve the azide-functionalized conjugate (0.05 mmol) in 5 mL of tert-BuOH/H₂O (1:1) mixture.
  • Add 1.2 equivalents of the alkyne-containing molecule.
  • Prepare a catalyst solution containing:
    • 0.2 equivalents CuSO₄·5H₂O (2.5 mg, 0.01 mmol) [1]
    • 0.4 equivalents TBTA ligand (4.3 mg, 0.02 mmol)
    • 1.0 equivalent sodium ascorbate (9.9 mg, 0.05 mmol)
  • Add the catalyst solution to the reaction mixture and stir at room temperature for 6-12 hours.
  • Monitor reaction completion by TLC or HPLC.
  • Purify the final conjugate by dialysis or gel filtration chromatography.
  • Characterize the product by LC-MS and NMR.

Technical Notes:

  • For copper-sensitive applications (e.g., in vivo use), consider copper-free variants using strained alkynes like DBCO or BCN [1] [2]
  • The reaction can be monitored by the disappearance of the azide infrared absorption at ~2100 cm⁻¹
  • Maintain inert atmosphere if the alkyne or product is oxygen-sensitive
Experimental Workflow for Conjugate Synthesis

The following diagram outlines the complete experimental workflow for creating a functionalized drug delivery conjugate using this compound:

G Start Amine-containing Molecule (Peptide/Protein) Step1 Tosylate Substitution (Protocol 1) Start->Step1 Intermediate Azide-functionalized Intermediate Step1->Intermediate Conditions1 Anhydrous DMF Room Temperature, 12-24h Step1->Conditions1 Step2 Click Chemistry (Protocol 2) Intermediate->Step2 Final Final Conjugate Step2->Final Conditions2 Aqueous tert-BuOH Room Temperature, 6-12h Step2->Conditions2 Characterization Characterization LC-MS, NMR, HPLC Final->Characterization Application Drug Delivery Application Characterization->Application Reagent1 This compound Base (TEA) Reagent1->Step1 Reagent2 Alkyne-containing Molecule Cu Catalyst Reagent2->Step2

Figure 2: Experimental workflow for conjugate synthesis using this compound

Formulation and Storage Considerations

Handling Precautions:

  • This compound should be handled under anhydrous conditions whenever possible due to potential sensitivity of both the tosylate and azide functional groups [4]
  • Use amber vials or protect from light to maintain stability during reactions [4]

Analytical Quality Control:

  • Purity assessment: Analytical HPLC (≥95%) [3]
  • Structural confirmation: ¹H NMR and mass spectrometry
  • Functional group integrity: FT-IR to confirm azide presence (~2100 cm⁻¹)

Troubleshooting Guide

Table: Common Issues and Solutions in this compound Applications

Problem Potential Cause Solution
Low conjugation yield via tosylate Hydrolysis of tosylate group Use anhydrous solvents and controlled humidity
Poor aqueous solubility Nature of drug payload The PEG spacer enhances solubility; optimize PEG length if needed [1]
Incomplete click reaction Low catalyst activity Freshly prepare copper catalyst and sodium ascorbate solutions
Byproduct formation Side reactions with sensitive functional groups Optimize reaction stoichiometry and protect reactive groups
Conjugate instability Chemical or metabolic degradation Consider formulation additives or structural modifications

Conclusion

This compound represents a powerful tool in the construction of advanced drug delivery systems, particularly for PROTACs, peptide-drug conjugates, and targeted therapeutics. Its well-defined reactivity profile, combined with the favorable properties imparted by the PEG spacer, enables researchers to overcome common challenges in drug development, including poor solubility, rapid clearance, and lack of targeting specificity. The protocols outlined herein provide a robust foundation for implementing this versatile linker in various pharmaceutical applications.

References

Comprehensive Application Notes and Protocols: Azide-PEG6-Tos for Nanoparticle Functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azide-PEG6-Tos in Nanoparticle Engineering

Azide-PEG6-Tosylate (this compound) represents a crucial heterobifunctional crosslinker in nanotechnology applications, particularly in the functionalization of nanoparticles for biomedical use. This compound features a terminal azide group that enables copper-free click chemistry applications and a tosylate leaving group that facilitates efficient nucleophilic substitution reactions. The intermediate polyethylene glycol (PEG) spacer, consisting of six ethylene glycol units, provides an optimal balance between molecular length and steric considerations, making it particularly valuable for creating bioconjugates with enhanced solubility characteristics and reduced immunogenic responses.

The strategic importance of this compound in nanoparticle functionalization lies in its ability to address fundamental challenges in nanomedicine, including nanoparticle stability, targeted functionalization, and biocompatibility. As evidenced by recent advances in the field, proper surface functionalization of nanoparticles is essential to prevent rapid agglomeration and oxidation processes that often hinder their biomedical application [1]. The incorporation of PEG chains creates a protective hydrophilic layer around nanoparticles, significantly improving their circulation half-life and stability in physiological environments. This application note provides comprehensive protocols and characterization data for researchers utilizing this compound in nanoparticle development, with emphasis on practical implementation and troubleshooting.

Chemical Properties and Structure-Function Relationships

This compound belongs to the category of monodisperse PEG linkers, characterized by a precise molecular weight rather than a distribution commonly found in polydisperse PEG variants [2]. This uniformity is critical for reproducible nanoparticle functionalization and consistent experimental outcomes in both research and development settings. The chemical structure comprises three distinct functional regions: the azide terminus (N₃) that participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, the PEG6 spacer that provides hydrophilicity and molecular spacing, and the tosylate leaving group that readily undergoes nucleophilic displacement by amine, thiol, or hydroxyl functionalities.

Table 1: Key Physicochemical Properties of this compound

Property Specification Functional Significance
Molecular Weight ~458.4 g/mol Optimal size for conjugation without excessive steric hindrance
Azide Functionality Terminal azide (N₃) Enables bioorthogonal click chemistry with DBCO or cyclooctyne reagents
Leaving Group Tosylate (OTs) Excellent leaving group for nucleophilic substitution reactions
PEG Chain Length 6 ethylene oxide units Balances hydrophilicity, solubility, and molecular spacing
Solubility DMSO, DMF, CH₂Cl₂, acetonitrile Compatible with organic synthesis conditions
Aqueous Solubility Moderate (PEG-dependent) Sufficient for biological applications with proper formulation

The tosylate group is a superior leaving group compared to other halogenated alternatives, enabling more efficient functionalization of nanoparticles under milder reaction conditions. This characteristic is particularly valuable when working with sensitive biological ligands or fragile nanoparticle systems. The six-unit PEG spacer has been optimized to provide sufficient distance to prevent steric interference between conjugated biomolecules and the nanoparticle surface while maintaining a compact molecular architecture that doesn't unnecessarily increase the overall size of the final conjugate [2]. This balance is essential for maintaining the pharmacokinetic profiles of nanoparticle systems while ensuring optimal accessibility of conjugated targeting moieties.

Functionalization Protocols

Nanoparticle Preparation and Activation

Protocol 1: Pre-functionalization Preparation of Nanoparticles

  • Materials Required: Carboxylated nanoparticles (40-200 nm recommended), MES buffer (25 mM, pH 6.0), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), ultrapure water, centrifugation equipment, sonication bath.

  • Step 1: Nanoparticle Activation

    • Prepare a 1 mg/mL suspension of carboxylated nanoparticles in MES buffer (25 mM, pH 6.0) in a clean glass vial.
    • Add EDC and NHS to final concentrations of 5 mM and 2.5 mM respectively.
    • React for 30 minutes at room temperature with gentle stirring (300-500 rpm).
    • Purify activated nanoparticles by centrifugation at 14,000 × g for 15 minutes and resuspend in anhydrous DMSO.
  • Critical Considerations: The pH of the activation buffer is crucial for optimal EDC/NHS chemistry. Avoid aqueous buffers during tosylate displacement reactions, as hydrolysis competes with nucleophilic substitution. Maintain anhydrous conditions throughout the functionalization process to maximize conjugation efficiency [3].

This compound Conjugation to Nanoparticles

Protocol 2: Tosylate Displacement and Azide Functionalization

  • Materials Required: Activated nanoparticles, this compound, anhydrous DMSO, triethylamine (TEA), amine-PEG-azide (for passivation), dialysis membranes (MWCO 10-50 kDa) or centrifugal filters.

  • Step 1: Primary Functionalization

    • Prepare a 10 mM solution of this compound in anhydrous DMSO.
    • Add this compound solution to activated nanoparticles at a 1000:1 molar ratio (linker:nanoparticle) with 0.1% (v/v) triethylamine as a base catalyst.
    • React for 12-16 hours at 25°C with continuous gentle mixing.
    • Purify functionalized nanoparticles by dialysis against DMSO for 24 hours (3 solvent changes) followed by gradual transition to aqueous buffer.
  • Step 2: Surface Passivation (Co-functionalization)

    • For additional passivation, include amine-PEG-azide (e.g., PEG-45, MW ~2000 Da) during the conjugation reaction at a ratio of 3.5 × 10⁷ PEG molecules per 200 nm particle [3].
    • This co-functionalization approach neutralizes surface charge from -43 mV to approximately -15 mV, significantly improving colloidal stability [3].

G NP Carboxylated Nanoparticle Act Activation with EDC/NHS NP->Act Int1 Activated Nanoparticle Act->Int1 Conj Conjugation Reaction Int1->Conj PEG This compound Solution PEG->Conj Int2 Azide-Functionalized NP Conj->Int2 Pur Purification Int2->Pur Final Functionalized Nanoparticle Pur->Final

Diagram 1: Workflow for this compound Functionalization of Nanoparticles

Post-functionalization Ligand Conjugation

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Materials Required: Azide-functionalized nanoparticles, DBCO-modified ligands (antibodies, peptides, aptamers), phosphate buffered saline (PBS, pH 7.4), purification equipment.

  • Step 1: Click Chemistry Conjugation

    • Prepare DBCO-modified ligands in PBS at a concentration of 0.5-1.0 mg/mL.
    • Mix azide-functionalized nanoparticles with DBCO-ligands at a 1:5 molar ratio (nanoparticle:ligand).
    • React for 4-6 hours at 4°C with gentle agitation.
    • Purify conjugated nanoparticles by centrifugation or dialysis to remove unreacted ligands.
    • Characterize conjugation efficiency by SDS-PAGE, HPLC, or spectrophotometric methods.
  • Critical Considerations: The SPAAC reaction proceeds efficiently without cytotoxic copper catalysts, making it ideal for bioactive conjugates. Maintain mild temperature conditions (4-25°C) throughout the reaction to preserve ligand integrity, particularly when working with proteinaceous targeting moieties [4].

Characterization and Quality Control

Rigorous characterization of this compound functionalized nanoparticles is essential to confirm successful modification and determine key parameters for subsequent applications. The following table summarizes the primary characterization methods and expected outcomes:

Table 2: Characterization Methods for this compound Functionalized Nanoparticles

Characterization Method Experimental Parameters Expected Outcome for Successful Functionalization
FT-IR Spectroscopy ATR mode, 4000-500 cm⁻¹ range Appearance of azide peak at ~2100 cm⁻¹; reduction in carboxylate peaks at 1710 cm⁻¹
¹H NMR Spectroscopy 500 MHz in CDCl₃ or DMSO-d₆ Aromatic tosylate protons at 7.7-7.9 ppm replaced by new peaks; PEG backbone at 3.5-3.7 ppm [5]
XPS Analysis High-resolution C1s, N1s, O1s scans Appearance of N1s peak at 400-405 eV corresponding to azide functionality [4]
Zeta Potential Measurement Diluted suspension in 1 mM KCl Shift in surface charge dependent on nanoparticle core; typically reduced negativity after PEGylation [3]
Dynamic Light Scattering 25°C, 90° measurement angle Moderate increase in hydrodynamic diameter (1-3 nm) consistent with PEG layer formation; PDI < 0.1 indicates monodisperse population [3]
MALDI-TOF Mass Spectrometry Dithranol/AgTFA matrix Verification of this compound integrity and molecular weight prior to conjugation [5]

Additional quantitative analysis should include determination of azide loading capacity using colorimetric assays or elemental analysis, with typical values ranging from 50-200 azide groups per 100 nm nanoparticle depending on surface area and conjugation efficiency. The colloidal stability of functionalized nanoparticles should be assessed in biologically relevant media including PBS, cell culture medium, and serum-containing buffers, with monitoring for aggregation or precipitation over 24-72 hours [4] [1].

Applications in Drug Development and Diagnostics

The strategic implementation of this compound functionalized nanoparticles has enabled significant advances in multiple biomedical applications:

Targeted Drug Delivery Systems

Ligand-Directed Therapeutics: this compound functionalized nanoparticles serve as versatile platforms for targeted drug delivery. Following azide functionalization, DBCO-modified targeting ligands (antibodies, peptides, aptamers) can be precisely conjugated to create actively targeted nanocarriers. Research demonstrates that nanoparticles functionalized with PEGylated NHC ligands exhibit exceptional colloidal stability across various biologically relevant media, showing no significant aggregation or ripening over extended periods [4]. This stability is crucial for maintaining therapeutic efficacy during systemic circulation.

The PEG spacer in this compound plays a dual role in drug delivery applications: it provides a stealth characteristic that reduces opsonization and recognition by the reticuloendothelial system, while simultaneously creating the spatial separation needed for optimal target recognition by conjugated ligands. Studies show that proper PEGylation can increase circulation half-life of nanoparticles by up to 400% compared to non-PEGylated counterparts, significantly enhancing drug accumulation at target sites [1].

Diagnostic and Imaging Applications

Modular Detection Platforms: The azide functionality enables straightforward conjugation of diverse detection moieties including fluorophores, radiolabels, and contrast agents. In one demonstrated application, fluorescent polystyrene nanoparticles were passivated by covalent attachment of amine-PEG-azide, successfully neutralizing surface charge from -43 mV to -15 mV and creating a versatile platform for subsequent diagnostic probe attachment [3]. These functionalized nanoparticles were then conjugated to DNA aptamers targeting histidine tags and VEGF protein, resulting in probes with high affinity (EC₅₀ values ranging from 3 to 12 nM) and excellent specificity [3].

G Start This compound Functionalized NP App1 Drug Delivery System Start->App1 App2 Diagnostic Probe Start->App2 App3 Biosensing Platform Start->App3 Sub1 DBCO-Drug Conjugate App1->Sub1 Conjugation Sub2 DBCO-Targeting Ligand App1->Sub2 Conjugation Sub3 DBCO-Imaging Agent App2->Sub3 Conjugation Sub4 DBCO-Detection Aptamer App2->Sub4 Conjugation Sub5 DBCO-Binding Protein App3->Sub5 Conjugation

Diagram 2: Application Pathways for this compound Functionalized Nanoparticles

The modular design facilitated by this compound functionalization allows researchers to create customized detection platforms using commercially available reagents and common laboratory equipment, significantly reducing the technical barriers to nanoparticle implementation in diagnostic applications [3]. This approach has been successfully employed for the detection of peptides, proteins, and nucleic acids with sensitivity comparable or superior to conventional detection methodologies.

Troubleshooting and Technical Considerations

Successful implementation of this compound functionalization requires attention to several potential challenges:

  • Low Conjugation Efficiency: If characterization indicates insufficient azide functionalization, verify the anhydrous conditions during the tosylate displacement reaction. Water competes with nucleophilic substitution, leading to hydrolysis of the tosylate group. Increase the molar excess of this compound (up to 5000:1) and extend reaction time to 24 hours.

  • Nanoparticle Aggregation: If dynamic light scattering reveals increased polydispersity index (PDI > 0.1) after functionalization, implement gradual solvent exchange from organic to aqueous media using stepwise dialysis. Include co-passivating agents such as mPEG-amine at 20-30% of total functional groups to improve colloidal stability [3].

  • Azide Group Degradation: The terminal azide moiety can be sensitive to ultraviolet light and reducing agents. Store functionalized nanoparticles in amber vials and avoid exposure to strong light during processing. Confirm azide integrity by FT-IR spectroscopy before proceeding with click chemistry conjugation.

  • Incomplete Ligand Attachment: For SPAAC reactions with DBCO-modified ligands, ensure the DBCO:azide ratio is 1.2:1 to 2:1 to drive the reaction to completion without excessive unreacted ligand. Purify conjugated nanoparticles using size exclusion chromatography or centrifugal filtration to remove unconjugated ligands that may interfere with downstream applications.

Conclusion

This compound represents a versatile and efficient tool for nanoparticle functionalization, enabling the creation of stable, biocompatible nanoplatforms for diverse biomedical applications. The protocols outlined in this application note provide researchers with detailed methodologies for successful implementation, from initial functionalization through comprehensive characterization. The unique combination of tosylate chemistry for efficient nanoparticle modification and azide functionality for bioorthogonal conjugation creates a powerful strategy for developing next-generation nanotherapeutics and diagnostics.

As nanotechnology continues to evolve, the precise control over surface chemistry afforded by monodisperse crosslinkers like this compound will play an increasingly important role in overcoming current limitations in targeted delivery, diagnostic sensitivity, and therapeutic efficacy. The standardized approaches described herein facilitate reproducibility and comparison across research platforms, accelerating the translation of nanoparticle-based technologies from laboratory research to clinical application.

References

Azide-PEG6-Tos reaction efficiency improvement

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Azide-PEG6-Tos

The table below summarizes the key properties of this compound:

Property Description
IUPAC Name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [1]
CAS Number 906007-10-1 [1] [2] [3]
Molecular Formula C19H31N3O8S [1] [2] [3]
Molecular Weight 461.5 g/mol [1] [2] [3]
Reactive Groups Azide (N3), Tosylate (OTs) [1] [3]
Primary Functions Click chemistry reagent (Azide), electrophile for nucleophilic substitution (Tosylate) [1] [3]
Linker Type Non-cleavable [2]
PEG Chain Length 6 ethylene oxide units (PEG6) [1]
Storage Condition -20°C [2] [3]

Optimization and Troubleshooting Guide

Frequently Asked Questions

Q1: How can I improve the yield of the nucleophilic substitution reaction with the tosylate group? The tosylate group is an excellent leaving group for SN2 reactions [1]. For optimal efficiency:

  • Nucleophile: Use primary amines or oxygen-based nucleophiles (e.g., alcohols). The reaction works best with unhindered, strong nucleophiles [4].
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (CH3CN) are ideal as they solvate cations well but not anions, thereby increasing nucleophilicity [4] [1].
  • Base: Employ a base like triethylamine or diisopropylethylamine to scavenge the acid generated during the reaction.

Q2: What are the best conditions for the subsequent "click chemistry" reaction with the azide group? The azide group undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5] [3]. Key optimization parameters from a similar PEG-coumarin conjugate synthesis include:

  • Catalyst: Copper(II) acetate or sulfate, often with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ [5].
  • Temperature & Pressure: A study in supercritical CO2 found temperature and pressure to be the most statistically significant variables affecting reaction yield [5]. While standard lab reactions may not use scCO2, this underscores the importance of optimizing physical conditions.
  • Solvent: The reaction is versatile, proceeding in various solvents, including aqueous buffers, toluene, THF, and DMF [5] [4].

Q3: My final conjugate has low solubility or forms aggregates. What could be the cause?

  • PEG Quality: Ensure you are using monodisperse PEG linkers. Polydisperse PEGs (a mixture of chain lengths) can lead to heterogeneous products with inconsistent solubility, binding, and steric effects, complicating purification and characterization [6].
  • Hydrophobic Payloads: If the coupled molecule is highly hydrophobic, the PEG6 chain might not provide sufficient solubilization. Consider using a longer PEG linker (e.g., PEG8) in the design phase to improve hydrophilicity and solubility [7].
Troubleshooting Common Problems
Problem Potential Causes Suggested Solutions
Low conversion in tosylate displacement Low nucleophilicity, steric hindrance, incorrect solvent, insufficient reaction time. Use a stronger nucleophile, switch to a polar aprotic solvent, increase temperature, monitor reaction by TLC or LC-MS.
Side products in click reaction Copper-induced degradation or oxidation of sensitive functional groups. Optimize copper catalyst concentration and type, use protective ligands, add reducing agent (sodium ascorbate).
Difficulty in purification Product heterogeneity due to polydisperse starting material or incomplete reactions. Source monodisperse this compound [6], ensure reactions go to completion, use preparatory HPLC for better separation.

Experimental Optimization Data

A study optimizing a similar CuAAC "click" reaction in supercritical CO₂ using Response Surface Methodology (RSM) provides a framework for systematic optimization [5]. The most significant findings are summarized below:

Optimization Variable Significance & Impact Optimal Range / Note
Temperature Highly significant (p-value: 0.006). Higher temperature increases reaction rate but may risk decomposition [5]. Should be screened; studied at 35°C and higher [5].
Pressure Highly significant (p-value: 0.0117). In scCO₂, pressure affects solvent density and solvating power [5]. Studied at 130 bar and higher [5]. For traditional solvents, this is less critical.
Catalyst-to-Alkyne Ratio Significant factor. Must be sufficient to drive the reaction to completion [5]. A molar ratio of 0.5 was effective [5].
Reaction Time Yield increase diminishes after a point, indicating reaction completion [5]. An increase from 24h to 48h gave only a minor yield boost (82% to 87%), suggesting 24h is sufficient [5].
Key Outcome By optimizing the significant variables, the researchers achieved a synthesis success rate of over 82% [5].

Workflow for Conjugation and Analysis

The following diagram illustrates the typical two-step conjugation process using this compound and the corresponding characterization methods for each step.

The experimental workflow for using this compound typically involves sequential conjugation [1] [3]. The tosylate group is first displaced by a nucleophile, and the resulting intermediate is characterized to confirm successful substitution before proceeding to the copper-catalyzed cycloaddition between the azide and an alkyne [5] [1].

Key Takeaways for Efficiency

  • Systematic Optimization is Crucial: Use statistical methods like factorial design to efficiently identify the impact of variables like temperature, pressure, and catalyst ratio rather than testing one factor at a time [5].
  • Prioritize Reagent Quality: Using monodisperse PEG linkers is essential for producing a defined, homogeneous conjugate, which simplifies purification and leads to more reliable biological data [8] [6].
  • Leverage Analytical Chemistry: Use the provided NMR and FTIR signatures to quantitatively track reaction progress and confirm the identity of your products at each stage [5] [1].

References

Azide-PEG6-Tos storage stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Key Handling & Storage Specifications

The table below summarizes the key physical properties and storage guidelines for Azide-PEG6-Tos from the search results.

Property Specification
Appearance Colorless to light yellow liquid [1] [2] [3]
Recommended Storage -20°C in pure form; short-term at 4°C possible [4] [1] [2]
Short-term Storage 0 - 4°C (days to weeks) [1]
Long-term Storage -20°C (months to years); -80°C when in solvent (6 months) [1] [2]
Shipping Condition Ambient temperature [4] [2] [5]
Solubility Soluble in aqueous media and DMSO [6] [1]
Purity Typically ≥95% to ≥98% [4] [1] [3]

Stability Concerns & Degradation Pathways

Based on its chemical structure, this compound is sensitive to several factors. The diagram below outlines the primary degradation pathways and their consequences.

This compound This compound Degradation Factor Degradation Factor Chemical Mechanism Chemical Mechanism Degradation Factor->Chemical Mechanism Heat/High Temp Heat/High Temp Degradation Factor->Heat/High Temp Light Exposure Light Exposure Degradation Factor->Light Exposure Moisture Moisture Degradation Factor->Moisture Observed Consequence Observed Consequence Chemical Mechanism->Observed Consequence Azide Decomposition Azide Decomposition Chemical Mechanism->Azide Decomposition Tosylate Hydrolysis Tosylate Hydrolysis Chemical Mechanism->Tosylate Hydrolysis Oxidation Oxidation Chemical Mechanism->Oxidation Loss of Click Reactivity Loss of Click Reactivity Observed Consequence->Loss of Click Reactivity Loss of Coupling Efficiency Loss of Coupling Efficiency Observed Consequence->Loss of Coupling Efficiency Color Change (Yellowing) Color Change (Yellowing) Observed Consequence->Color Change (Yellowing) Heat/High Temp->Azide Decomposition Light Exposure->Oxidation Moisture->Tosylate Hydrolysis Azide Decomposition->Loss of Click Reactivity Tosylate Hydrolysis->Loss of Coupling Efficiency Oxidation->Color Change (Yellowing)

Troubleshooting Common Issues

Here are solutions to common problems related to this compound stability:

  • Unexpected Color Change: A color change from colorless to dark yellow indicates potential decomposition.

    • Action: Re-purify the compound using standard chromatography techniques or discard it. For future batches, ensure strict storage at -20°C, protected from light, and under an inert atmosphere if possible [1] [3].
  • Low Coupling Efficiency in Tosylate Reactions: The tosylate group is a good leaving group for nucleophilic substitution, but its reactivity can decline [6] [4].

    • Action: Confirm that your material has been stored properly and is not old. Use fresh, dry solvents to prevent hydrolysis of the tosylate group. Test the reactivity of your compound with a standard nucleophile if possible.
  • Poor Yield in Click Chemistry Reactions: The azide group can decompose, losing its reactivity toward alkynes, DBCO, or BCN [6] [2].

    • Action: Verify the integrity of the azide group by analytical methods like IR spectroscopy (looking for the characteristic azide peak around ~2100 cm⁻¹) before use. Ensure the compound has not been exposed to excessive heat, UV light, or strong reducing agents.

Recommended Quality Control Practices

To proactively prevent stability issues, consider these quality control measures:

  • Routine Analysis: Periodically check stored material using Thin Layer Chromatography (TLC) or analytical HPLC to monitor for the appearance of decomposition by-products.
  • Spectroscopic Verification: Use ¹H NMR to confirm the molecular structure and purity. Key signals to look for include the aromatic protons of the tosyl group (δ 7.78 and 7.33 ppm) and the methylene protons adjacent to the azide (δ 3.38 ppm) [1].
  • Handling: Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture inside the container. Weigh out material quickly and seal the container tightly immediately after use.

References

Key Technical Data for Azide-PEG6-Tos

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the fundamental properties of Azide-PEG6-Tos as reported by multiple suppliers and scientific sources. This data is essential for its handling and identification.

Property Details
CAS Number 906007-10-1 [1] [2] [3]
Molecular Formula C₁₉H₃₁N₃O₈S [1] [2] [3]
Molecular Weight 461.53 g/mol [1] [3] [4]
IUPAC Name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [3] [5]
Appearance Colorless to light yellow liquid [1] [4]
Purity ≥95% to ≥98% (vendor-dependent) [2] [4] [5]
Reactive Groups Azide (N₃) and Tosylate (OTs) [1] [6] [5]
Functional Group 2 COOR/Ester (as classified by some vendors) [2]
Solubility Soluble in organic solvents like DMSO [3]
Storage Condition -20°C [1] [2] [4]

Analytical Characterization Methods

While direct purification methods are not detailed, proper characterization is crucial for verifying the identity and purity of your compound before use. The following methods, particularly NMR, are well-established for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the routine quantitative determination of chain-end substitution and for calculating the absolute number average molecular weight of PEG derivatives like this compound [7]. Below is a summary of the expected chemical shifts for this compound in deuterated chloroform (CDCl₃), based on data from a related Azide-PEG compound [7].

G a NMR Chemical Shifts for this compound (in CDCl₃) b Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration a->b c Aromatic H (ortho to SO₂) 7.78 doublet 2H b->c d Aromatic H (meta to SO₂) 7.33 doublet 2H c->d e -CH₃ (tosyl) 2.44 singlet 3H d->e f -CH₂-OTs 4.15 triplet 2H e->f g N₃-CH₂- 3.38 triplet 2H f->g h -OCH₂CH₂O- (PEG) 3.55-3.70 multiplet 20H g->h

Chromatography and Mass Spectrometry
  • Size Exclusion Chromatography (SEC): This technique can be used to determine molecular weight distributions. However, one should be cautious to distinguish between actual molecular weight changes from secondary reactions and the formation of PEG complexes due to residual metal cations from reactants [7].
  • Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is mentioned as a method used for characterizing azide-terminated PEGs, confirming their molecular weight [7].

Troubleshooting Common Experimental Issues

Here are some common issues you might encounter when working with this compound, along with potential solutions based on general principles and the provided literature.

Issue Possible Cause Troubleshooting Tips
Low Yield in Click Reaction Azide group degradation; improper storage. Confirm azide integrity via IR spectroscopy (azide peak ~2100 cm⁻¹). Ensure reagent is fresh and stored at -20°C. [1] [5]
Low Purity / Contaminants Synthesis byproducts; decomposition during storage. Purity via flash chromatography. Use analytical HPLC to monitor purity. Characterize thoroughly with ¹H NMR post-purification. [7]
Unexpected Solubility - The PEG spacer enhances aqueous solubility. For organic reactions, DMSO is a suitable solvent [3] [5].

Experimental Workflow for Quality Control

The following diagram outlines a general workflow for the synthesis, purification, and quality control of azide-terminated PEG compounds, based on the methodology from the research article [7]. This can serve as a logical guide for your processes.

G Start Start: Hydroxy-PEG Precursor Step1 Synthesis: Convert OH-group to Mesylate (MsCl, Et₃N) Start->Step1 Step2 Synthesis: Convert Mesylate to Azide (NaN₃) Step1->Step2 Step3 Purification: Liquid-Liquid Extraction and Solvent Removal Step2->Step3 Step4 Characterization: ¹H NMR for Purity and Identity Step3->Step4 Step5 Characterization: SEC for Molecular Weight MALDI-TOF MS for Mass Step4->Step5 End Final Product: Azide-PEG Derivative Step5->End

Summary

I hope this compiled technical information provides a solid foundation for your technical support center. To reiterate the key points:

  • Core Properties: this compound is a heterobifunctional reagent with an azide and a tosylate group, connected by a 6-unit PEG spacer that improves solubility [1] [6] [5].
  • Key Characterization: ¹H NMR is an indispensable tool for the quantitative determination of chain-end substitution and confirming successful synthesis and purity [7].
  • Handling and Storage: The compound should be stored at -20°C to maintain stability, as indicated by all suppliers [1] [2] [4].

References

Azide-PEG6-Tos solubility problems organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Properties of Azide-PEG6-Tos

The key to troubleshooting lies in understanding the compound's inherent properties. The primary information available from supplier data is its solubility in DMSO [1].

Reported Solubility Data

Solvent Solubility Notes / Source
DMSO Soluble Preferred solvent; supplied as a solution in DMSO for stock preparation. [1]
Water Information Missing PEG backbone suggests potential aqueous solubility, but not explicitly confirmed.
Other Organic Solvents Information Missing Data for DCM, DMF, THF, methanol, acetonitrile not available in search results.

The heterobifunctional structure of this compound, with a bulky tosylate group and a long PEG spacer, contributes to its solubility profile. The PEG (polyethylene glycol) chain enhances hydrophilicity and solubility in polar solvents like DMSO, while the organic azide and tosylate groups can make the molecule more hydrophobic overall [1].

Troubleshooting Guide & Experimental Protocols

If you encounter solubility issues, the following workflow and protocols can help you diagnose and resolve the problem. This process guides you from basic preparation to advanced rescue techniques.

G Start Start: Solubility Problem with this compound Step1 1. Verify Stock Solution (DMSO, ~10-100 mM) Start->Step1 Step2 2. Test Aqueous Dilution (PBS or Buffer) Step1->Step2 Step3A 3A. Solution Clear? Proceed with experiment Step2->Step3A Step3B 3B. Precipitation/Obscurity? Proceed to troubleshooting Step2->Step3B Success Success Experiment Ready Step3A->Success Step4 4. Apply PEG-Assisted Solubilization Protocol Step3B->Step4 Step5 5. Re-test solubility in target buffer Step4->Step5 Step5->Step4 Not Improved Step5->Success Improved

Initial Stock Solution Preparation

Always begin by preparing a concentrated stock solution in a high-quality solvent.

  • Solvent: Use anhydrous, high-purity DMSO.
  • Concentration: Gently warm the vial to room temperature. Prepare a stock solution at a relatively high concentration (e.g., 10-100 mM).
  • Mixing: Vortex the solution thoroughly until all solid is dissolved and the solution appears clear.
  • Storage: Aliquot the stock solution into small, single-use vials. Store at -20°C to 4°C for short-term stability. For long-term storage (months to years), -20°C is recommended [1].
Advanced Protocol: PEG-Assisted Solubilization

Research indicates that PEG can be added to aqueous buffers as an excipient to reduce small molecule aggregation and increase the concentration of the monomeric form [2]. This is particularly useful for biophysical assays.

  • Prepare Assay Buffer with PEG:
    • To your standard aqueous buffer (e.g., PBS), add 8% (w/v) PEG-4K or PEG-8K [2].
    • Ensure the PEG is fully dissolved by stirring or vortexing.
  • Dilute the Stock Solution:
    • Gradually add your this compound/DMSO stock solution to the PEG-containing buffer while vortexing.
    • The final DMSO concentration should typically be kept low (e.g., 0.5 - 1%).
  • Verification:
    • Visually inspect the solution for clarity.
    • If available, use Dynamic Light Scattering (DLS) to check for the presence of large aggregates [2].

Frequently Asked Questions (FAQs)

Q1: Why does adding PEG to the buffer help with solubility? PEG is believed to work through several mechanisms: it creates a molecular crowding environment, disrupts the water structure to reduce the hydrophobic effect, and may form weak, non-specific interactions with the small molecule. Together, these actions help shift the equilibrium away from aggregation and toward the soluble, monomeric form of the compound [2].

Q2: My this compound stock solution in DMSO has precipitated after storage. Can it be rescued? Yes, this is often possible. Warm the vial to room temperature and vortex it thoroughly. If solid persists, you can gently warm the solution to 30-40°C in a water bath or heat block with brief sonication. Avoid excessive heating. Before use, visually inspect the solution to ensure it is clear and particle-free.

Q3: Are there any stability concerns for proteins or other biomolecules when using PEG in the buffer? Studies have shown that at concentrations around 8%, PEG generally causes only weak, non-specific interactions with proteins. Unlike organic solvents, PEG precipitates proteins in their native conformation, meaning the bulk of the protein in solution should remain fully functional. However, it is always good practice to run a control experiment to confirm that PEG does not interfere with your specific biological system [2].

References

Azide-PEG6-Tos click chemistry optimization

Author: Smolecule Technical Support Team. Date: February 2026

Azide-PEG6-Tos: Core Specifications

This table summarizes the key characteristics of this compound for your reference [1] [2] [3].

Property Specification
CAS Number 906007-10-1 [2] [3] [4]
Molecular Formula C19H31N3O8S [2] [3] [4]
Molecular Weight 461.53 g/mol [2] [3] [4]
Purity Typically ≥95% to ≥98% [2] [3]
Physical Form Colorless to light yellow liquid [2]
Key Functional Groups Azide (N3), Tosylate (OTs) [1] [2]
Primary Applications Bioconjugation, PROTAC linker, synthesis of drug delivery systems [2] [4]

Click Chemistry Reaction Guide

This compound can undergo different types of "click" reactions with alkyne partners. The choice of reaction depends on your experimental needs and constraints [5] [2].

Reaction Type Alkyne Partner Catalyst/ Conditions Key Advantages Key Limitations/Considerations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5] Terminal alkyne Cu(I) (e.g., from CuSO4 + sodium ascorbate) [5] High reaction rate; regioselective (forms 1,4-triazole) [5] Copper can be cytotoxic and may damage biomolecules [5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [5] [2] DBCO or BCN None (catalyst-free) Bioorthogonal; ideal for sensitive biological systems [5] DBCO/BCN reagents are more expensive; not regioselective [5]

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with this compound.

Problem 1: Low Yield in CuAAC Reaction

  • Potential Cause 1: Insufficient Cu(I) catalyst or presence of oxygen. The active Cu(I) species is easily oxidized to inactive Cu(II) [5].
  • Solution: Use a 3- to 10-fold excess of a reducing agent like sodium ascorbate relative to the copper source (e.g., CuSO4). Degas solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible [5].
  • Potential Cause 2: Lack of a stabilizing ligand for copper. Without stabilization, copper can lead to side reactions and reduced efficiency [5].
  • Solution: Include a Cu-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA. These ligands protect the copper, accelerate the reaction, and minimize biomolecule damage [5].

Problem 2: Poor Solubility in Aqueous Buffers

  • Potential Cause: The compound or its conjugate is precipitating out of solution.
  • Solution: The integrated 6-unit PEG spacer is designed to enhance aqueous solubility [1] [3]. For conjugating hydrophobic molecules, consider using a co-solvent like DMSO (in which this compound is soluble) and introduce it gradually into the aqueous reaction buffer [4].

Problem 3: Unexpected Side Reactions or Byproducts

  • Potential Cause: The tosylate group is highly reactive. It can participate in undesired nucleophilic substitution reactions with other components in your reaction mixture (e.g., amines, thiols) before your intended click reaction occurs [1] [2].
  • Solution: Plan your synthetic sequence carefully. If your target molecule also contains nucleophilic groups, you may need to protect them before reacting with this compound, or perform the click reaction first before introducing the tosylate to a nucleophile.

Problem 4: Suspected PEG Allergy or Hypersensitivity

  • Context: While your research audience may not be patients, handling PEG compounds can pose a risk to laboratory personnel. Allergic reactions to PEG are rare but can be serious [6] [7] [8].
  • Symptoms: Can range from mild (pruritus, rash) to severe anaphylaxis (difficulty breathing, hypotension) [6] [7].
  • Precaution: Researchers with a history of multiple, unexplained allergic reactions to different medications or cosmetics should exercise caution. If a reaction is suspected, seek medical evaluation and inform healthcare providers of potential PEG exposure [6] [7].

Optimized Experimental Protocols

Protocol 1: Standard CuAAC Reaction with this compound

This protocol is adapted from general best practices for CuAAC reactions [5].

Reagent Table:

Reagent Role Suggested Amount
This compound Azide component 1.0 equiv
Terminal Alkyne Reaction partner 1.0 - 1.2 equiv
CuSO4·5H2O Copper catalyst source 0.2 - 0.5 equiv
Sodium Ascorbate Reducing agent 1.0 - 2.0 equiv (vs. Cu)
THPTA or TBTA Cu-stabilizing ligand 0.5 - 1.0 equiv (vs. Cu)
Buffer (e.g., PBS, t-BuOH:H2O) Reaction medium As needed

Workflow:

  • Preparation: Dissolve this compound and the terminal alkyne in a suitable solvent mixture (e.g., a 1:1 mix of tert-butanol and water is often used for solubility and to suppress side reactions) [5].
  • Catalyst Preparation: In a separate vial, premix CuSO4 and the stabilizing ligand (THPTA/TBTA) in water, then add sodium ascorbate. This step generates the active Cu(I) species.
  • Reaction: Add the catalyst solution to the main reaction vial containing the azide and alkyne.
  • Incubation: Stir the reaction mixture at room temperature or 37 °C. Monitor reaction progress by TLC or LC-MS. Reaction times can vary from 1 hour to several hours.
  • Work-up & Purification: Once complete, the reaction can be diluted with water and extracted with an organic solvent like DCM. Purify the product via flash chromatography or preparative HPLC.

Protocol 2: SPAAC Reaction with DBCO-modified Molecules

This catalyst-free protocol is ideal for sensitive biomolecules [5] [2].

Workflow:

  • Preparation: Dissolve this compound and the DBCO-containing molecule in a suitable buffer (e.g., PBS) or solvent. DMSO can be used as a co-solvent to aid solubility, keeping the final concentration low (e.g., <5%).
  • Reaction: Mix the solutions and incubate at room temperature or 37 °C.
  • Monitoring: SPAAC reactions are typically slower than CuAAC but proceed without catalyst. Incubate for several hours to overnight.
  • Purification: Purify the conjugate using methods appropriate for your product, such as dialysis, size-exclusion chromatography, or precipitation.

Below is a general decision-making workflow for these reactions.

Start Start: Plan this compound Reaction A Is your target molecule (e.g., protein, biomolecule) sensitive to copper? Start->A B Choose SPAAC Reaction A->B Yes D Proceed with CuAAC Reaction A->D No C Use DBCO or BCN as alkyne partner B->C H Proceed with conjugation C->H E Use terminal alkyne as reaction partner D->E F Add Cu-stabilizing ligand (THPTA/TBTA) E->F G Use reducing agent (sodium ascorbate) F->G G->H

References

Chemical Profile and Hydrolysis Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

What is Azide-PEG6-Tos? this compound is a heterobifunctional poly(ethylene glycol) derivative, with the "Tos" representing a tosylate (p-toluenesulfonate) group [1]. This tosylate is an excellent leaving group, which makes it highly useful for nucleophilic substitution reactions but also inherently susceptible to hydrolysis, especially in the presence of water, acids, or bases [1].

Why does hydrolysis occur? The core reaction involves a nucleophile (such as water or hydroxide ion) attacking the carbon atom bonded to the tosylate group. This displaces the tosylate anion, yielding a hydrolyzed alcohol product and p-toluenesulfonic acid.

The diagram below illustrates this hydrolysis pathway.

G AzidePEG6Tos This compound Intermediate Tetrahedral Intermediate AzidePEG6Tos->Intermediate Nucleophilic Attack Water H₂O (Nucleophile) Water->Intermediate HydrolyzedProduct Hydrolyzed Product (Azide-PEG6-OH) Intermediate->HydrolyzedProduct Tosylate Leaving Group Departs TsOH pToluenesulfonic Acid (TsOH) Intermediate->TsOH

Prevention and Handling Guidelines

Preventing hydrolysis requires a multi-faceted approach focused on controlling the chemical environment.

Prevention Method Key Parameters Rationale & Additional Notes
Low-Temperature Storage [1] [2] Store at -20°C or -5°C to 4°C [1] [2]. Slows down kinetic rates of hydrolysis and other degradation reactions.
Anhydrous Conditions Use anhydrous solvents (e.g., DMSO [1]); keep container sealed under inert gas (e.g., Argon [3]). Eliminates the nucleophile (water) required for the hydrolysis reaction.
pH Control Avoid acidic or basic conditions during handling or in solution. Both acids and bases can catalyze the hydrolysis reaction, accelerating degradation.
Minimize Storage Time Use the compound promptly after opening or preparing a stock solution. Even under optimal conditions, long-term storage increases the risk of gradual degradation.

Storage and Stability Management

Proper storage is your first line of defense. Here are the specific recommendations:

Storage Factor Recommended Condition Instructions
Long-Term Storage -20°C [1] For long-term storage over months to years.
Short-Term Storage -5°C to 4°C [2] For short-term storage over days to weeks.
Environment Dry and dark [1] Keep the container tightly sealed and protected from light and moisture. Use a desiccator.
Shipping Ambient Temperature [4] Typically shipped at room temperature for short transit times.

Experimental Protocols and Quality Control

1. Handling Procedure for Aqueous Environments

  • Objective: To use this compound in a bioconjugation reaction that requires an aqueous buffer.
  • Protocol:
    • Plan Ahead: Calculate the exact amount needed for the experiment to avoid preparing and storing large stock solutions.
    • Prepare a Concentrated Stock: Dissolve the this compound in a high-quality, anhydrous solvent like DMSO immediately before use [1].
    • Rapid Introduction: Add the DMSO stock solution directly to your aqueous reaction mixture and proceed with the reaction without unnecessary delay.
    • Minimize Reaction Time: Conduct the reaction at the lowest permissible temperature and for the shortest duration that gives satisfactory conversion.

2. Protocol for End-Group Quantification via NMR Accurate quantification of the tosylate group is crucial for assessing compound integrity.

  • Objective: To confirm the degree of functionalization and check for hydrolysis.
  • Protocol (based on principles for azide quantification in PEGs) [5]:
    • Sample Preparation: Dissolve a precise mass of your this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
    • ¹H NMR Analysis: Record the ¹H NMR spectrum.
    • Integration: Identify and integrate the characteristic signals. The aromatic protons of the tosylate group appear as two doublets around δ 7.78 ppm and 7.33 ppm (4H total). The methyl group of the tosylate appears as a singlet at δ 2.44 ppm. Integrate these against the pervasive PEG backbone signals (δ 3.55-3.70 ppm) [1].
    • Calculation: The ratio of the integrated signals should confirm the expected structure. A decrease in the tosylate signal relative to the PEG signal in a stored sample indicates hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs that my this compound has hydrolyzed?

  • NMR Analysis: The most definitive check is ¹H NMR. A significant reduction in the characteristic tosylate aromatic proton signals (around 7.78 and 7.33 ppm) indicates hydrolysis [1].
  • Functional Test: A failed or low-yielding subsequent nucleophilic substitution reaction (where the tosylate is the leaving group) is a strong practical indicator that the compound has degraded.

Q2: Can I use this compound in aqueous buffer systems? Yes, but with critical precautions. You must use it as a concentrated stock in an anhydrous, water-miscible solvent like DMSO and add it to the aqueous buffer immediately before the reaction proceeds. The time it spends in the aqueous solution must be minimized [1].

Q3: How should I safely dispose of this compound and its waste? While the search results do not provide specific disposal protocols, the compound's GHS warning label (H302, H315, H319, H335) indicates it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [2]. You must consult your institution's Safety Data Sheet (SDS) and follow all local hazardous chemical waste regulations for disposal.

References

Azide-PEG6-Tos concentration measurement

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Characterization Data

For researchers, confirming the identity and purity of the compound is a critical first step. The table below summarizes key characterization data for Azide-PEG6-Tos from the search results.

Property Details
CAS Number 906007-10-1 [1] [2]
Molecular Formula C₁₉H₃₁N₃O₈S [1] [2]
Molecular Weight 461.53 g/mol [1] [2]
IUPAC Name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [1]
Appearance Colorless to light yellow liquid [1] [2] [3]
Solubility Soluble in DMSO [1]
Storage Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term [1]

¹H NMR Spectroscopic Profiling Proton NMR is a primary tool for confirming the structure and assessing the purity of PEGylated compounds [4]. Below are the characteristic ¹H NMR signals for this compound, based on data for a very similar compound [1].

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (ortho to SO₂) ~7.78 doublet 2H
Aromatic H (meta to SO₂) ~7.33 doublet 2H
-CH₃ (tosyl) ~2.44 singlet 3H
-CH₂-OTs ~4.15 triplet 2H
N₃-CH₂- ~3.38 triplet 2H
-OCH₂CH₂O- (PEG backbone) ~3.55-3.70 multiplet 20H

Frequently Asked Questions & Troubleshooting

Here are some common experimental questions and issues related to working with azide-PEG compounds.

Q1: How can I confirm the success of my conjugation reaction using this compound? The azide (N₃) group on this compound is designed for "Click Chemistry" reactions [1] [2]. You can confirm successful conjugation using these methods:

  • FTIR Spectroscopy: Monitor the disappearance of the characteristic azide peak (~2100 cm⁻¹) after the click reaction with an alkyne.
  • NMR Spectroscopy: Compare the ¹H NMR spectra before and after the reaction. The signals from the PEG backbone and tosyl group can serve as an internal reference, while new peaks from the coupled molecule should appear.

Q2: My NMR spectrum shows unexpected peaks. What could be the cause? When characterizing PEG derivatives by ¹H NMR, be aware of two common issues [4]:

  • Residual Solvents: Peaks from water or the deuterated solvent (e.g., CDCl₃ at 7.26 ppm) are common and should not be mistaken for impurities.
  • ¹³C Satellite Peaks: These are small, symmetrical peaks that appear on either side of a large proton signal (e.g., the large PEG backbone signal). They are a natural phenomenon, not impurities, and should not be included in integration calculations.

Q3: The compound seems to be degrading. How can I stabilize it? While the organic compound this compound is more stable than inorganic azides, proper handling is crucial. Note that sodium azide is highly unstable in biological samples, with a half-life of only 4.5 days at room temperature [5]. Although your compound is different, it is best to follow stringent practices:

  • Storage: Always store the compound as recommended: dry, dark, and at -20°C for long-term stability [1].
  • Handling: Keep the compound away from strong acids, which can convert the azide into volatile and toxic hydrazoic acid [5]. Always work in a fume hood.

Experimental Workflow for Characterization

The following diagram outlines a general workflow for characterizing this compound and confirming its conjugation, based on the principles found in the literature.

G Start Start: Receive this compound NMR 1. ¹H NMR Analysis Start->NMR Table1 Compare chemical shifts and integrations with reference table NMR->Table1 ConfirmID Confirm Identity and Purity Table1->ConfirmID Conjugate 2. Perform Conjugation ConfirmID->Conjugate FTIR 3. FTIR Monitoring Conjugate->FTIR Table2 Monitor azide peak at ~2100 cm⁻¹ FTIR->Table2 ConfirmReaction Confirm Reaction Success Table2->ConfirmReaction End Proceed to Application ConfirmReaction->End

Safety and Handling Guidelines

  • Toxicity Warning: Sodium azide is a potent poison with toxicity comparable to cyanide [5]. While this compound is a different organic molecule, all azide-containing compounds should be treated with caution.
  • Safe Practice: Always consult your institution's Safety Data Sheet (SDS) for the specific compound and perform all operations involving weighing or handling powdered or liquid compounds inside a certified fume cupboard [5].

References

Azide-PEG6-Tos handling safety precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Azide-PEG6-Tos

The table below summarizes the basic identifying information for this compound [1] [2] [3].

Property Description
CAS Number 906007-10-1 [1] [2] [3]
Molecular Formula C19H31N3O8S [1] [2] [3]
Molecular Weight 461.53 g/mol [1] [2] [3]
Appearance Colorless to light yellow liquid [1] [3] [4]
Storage -20°C [3] [4]

Known and Potential Hazards

Based on the available information, the primary hazards associated with this compound are as follows.

Hazards from a Related Compound

A safety data sheet for Azido-PEG6-MS, a compound with a similar structure, classifies it as [5]:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)
  • Very toxic to aquatic life with long-lasting effects (Acute Aquatic Toxicity, Category 1, Chronic Aquatic Toxicity, Category 1)

While this is not for this compound itself, it highlights potential hazards associated with the azide-PEG chemical family, particularly the acute oral toxicity and severe environmental danger [5].

General Handling Precautions from Suppliers

Multiple chemical suppliers advise the following general handling precautions for this compound, though they do not provide a full hazard classification [1] [4] [6]:

  • The compound contains an azide group, which can be unstable and potentially hazardous under certain conditions (e.g., heating or shock).
  • The tosyl group is a good leaving group, making the compound reactive in nucleophilic substitution reactions [1] [6].

Recommended Safety Precautions

The following precautions are recommended based on the potential hazards.

Personal Protective Equipment (PPE)

For handling the related compound Azido-PEG6-MS, the recommended PPE includes [5]:

  • Eye protection: Safety goggles with side-shields.
  • Hand protection: Protective gloves.
  • Skin and body protection: Impervious clothing.
  • Respiratory protection: A suitable respirator, especially if adequate ventilation is not possible.
Safe Handling and Storage
  • Handling: Avoid inhalation of vapors, mists, or dusts. Avoid contact with eyes and skin. Use only in areas with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product [5].
  • Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store at -20°C or lower if in solution. Keep away from direct sunlight and sources of ignition [5] [3] [4].
  • Incompatibilities: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents [5].
Environmental Controls
  • Avoid release to the environment. Collect spillage safely and dispose of contents/container to an approved waste disposal plant [5].

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for safely handling this compound in the laboratory, incorporating the precautions mentioned above.

Start Start: Experiment Planning PPE Don Appropriate PPE: - Safety goggles - Gloves - Lab coat Start->PPE Setup Setup in Well-Ventilated Area: Fume hood or with local exhaust PPE->Setup Retrieve Retrieve from -20°C Storage Setup->Retrieve Perform Perform Experiment Retrieve->Perform Clean Clean Up Equipment and Work Area Perform->Clean Waste Dispose of Waste per Regulatory Guidelines Clean->Waste End End Waste->End

First Aid Measures

For the related compound Azido-PEG6-MS, the following first aid measures are recommended [5]:

  • Eye contact: Remove contact lenses. Flush eyes immediately with large amounts of water for several minutes. Call a physician.
  • Skin contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Call a physician.
  • Inhalation: Immediately move to fresh air. If breathing is difficult, give oxygen or seek medical attention.
  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately.

How to Obtain Complete Safety Information

The most critical piece of information—a full, specific Safety Data Sheet (SDS) for this compound—is missing from the search results. To ensure complete safety, I strongly advise you to:

  • Contact the Manufacturer Directly: Reach out to the chemical supplier (e.g., MedChemExpress, AxisPharm, Tidechem) from which you purchased or intend to purchase the compound and request the official Safety Data Sheet [2] [3] [4].
  • Consult Your Institution's Safety Officer: Your organization's Environmental Health and Safety (EHS) department can provide crucial guidance and may have additional resources or internal protocols.

References

Cold Chain Handling Guidelines for Azide-PEG6-Tos

Author: Smolecule Technical Support Team. Date: February 2026

For research chemicals like Azide-PEG6-Tos, maintaining product integrity during shipping and storage is critical. The table below summarizes key handling parameters.

Aspect Specification / Guideline
Recommended Storage Dry, dark, at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) [1].
Stability Goal Maintain specified storage temperature to preserve chemical integrity and reactivity [1].
Common Shipping Format Insulated container with temperature-monitored packaging.
Acceptable Excursion Data not available; assume minimal deviation is critical.
Key Risk Temperature excursions may degrade the compound, reducing reaction yield and efficiency [2].

Troubleshooting Common Cold Chain Issues

Here are answers to frequently asked questions regarding handling and potential shipping issues.

Q: What should I do if the shipment arrives without a cold pack or the temperature indicator shows an excursion? A: First, document the condition of the package and the temperature indicator. Visually inspect the compound. Before using it in a critical experiment, perform a small-scale test reaction (see experimental validation protocol below) to confirm its reactivity has not been compromised. Contact the supplier with your documentation to discuss a replacement.

Q: How should I store this compound upon arrival to ensure long-term stability? A: Upon receipt, the compound should be stored immediately under the recommended conditions. For long-term storage (months to years), keep it in a sealed container, protected from light, at -20 °C. For frequent use over weeks, storage at 0 to 4 °C (in a refrigerator) is acceptable [1]. Always allow the vial to warm to room temperature before opening it to prevent condensation and moisture absorption.

Q: My bioconjugation reaction yield seems low. Could this be related to cold chain issues? A: Yes, it is a possibility. The tosylate group in this compound is susceptible to hydrolysis, especially if the compound has been exposed to elevated temperatures or moisture during transport or storage. This degradation would reduce its efficiency in nucleophilic substitution reactions. Using the experimental validation protocol can help you diagnose this issue.

Experimental Protocol: Validating Compound Integrity Post-Shipment

This methodology provides a quick check to confirm that this compound has retained its functionality after a suspected temperature excursion.

Principle: The assay verifies the reactivity of both the azide and tosylate functional groups. The azide group can participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction with a fluorescent dye, while the tosylate group can be substituted with a nucleophile.

Materials:

  • Test Compound: Received batch of this compound.
  • Control Compound: Fresh, properly stored this compound (if available).
  • Reagents: Alkyne-functionalized fluorescent dye (e.g., DBCO-Cy5), copper(II) sulfate, sodium ascorbate, benzylamine, anhydrous dimethyl sulfoxide (DMSO), deuterated chloroform (CDCl₃) for NMR analysis.
  • Equipment: NMR spectrometer, analytical HPLC system with a UV-Vis detector.

Procedure:

  • Azide Group Validation (Click Reaction):

    • Prepare a small reaction (e.g., 0.01 mmol scale) by dissolving this compound and the alkyne-dye in anhydrous DMSO.
    • Add catalytic amounts of copper(II) sulfate and sodium ascorbate.
    • Let the reaction proceed at room temperature for 1-2 hours.
    • Analyze the reaction mixture by analytical HPLC. Successful conjugation, observed by a shift in retention time for the dye peak, confirms the integrity of the azide group.
  • Tosylate Group Validation (Nucleophilic Substitution):

    • In a separate vial, react this compound (0.01 mmol) with an excess of benzylamine (2-3 equivalents) in anhydrous DMSO.
    • Heat the mixture to 40-50 °C for 2-4 hours.
    • Monitor the reaction by TLC or NMR. The consumption of the starting material and formation of the benzylamine-substituted product (Azide-PEG6-Benzyl) indicates an active tosylate group.
  • Structural Confirmation (¹H NMR):

    • Dissolve a small amount of the received compound in CDCl₃ and acquire a ¹H NMR spectrum.
    • Compare the spectrum to a reference. Pay close attention to the key characteristic signals [1]:
      • Aromatic protons from the tosylate group: two doublets between δ 7.3-7.8 ppm.
      • Methylene group adjacent to the tosylate (-CH₂-OTs): a triplet around δ 4.15 ppm.
      • Methylene group adjacent to the azide (N₃-CH₂-): a triplet around δ 3.38 ppm.
    • The presence of unexpected peaks or the disappearance of these signature signals indicates decomposition.

The workflow for this validation protocol is outlined below.

G Start Start: Suspected Shipment Excursion Step1 1. Visual Inspection & Documentation Start->Step1 Step2 2. Azide Group Validation (CuAAC 'Click' Reaction with Dye) Step1->Step2 Step3 3. Tosylate Group Validation (Substitution with Benzylamine) Step2->Step3 Step4 4. Structural Confirmation (¹H NMR Analysis) Step3->Step4 Decision Are all functional groups confirmed to be intact? Step4->Decision EndFail Outcome: Compound Degraded Do not use for critical experiments Contact supplier for replacement Decision->EndFail No EndPass Outcome: Compound Integrity Verified Suitable for experimental use Decision->EndPass Yes

Best Practices for a Reliable Cold Chain

To proactively prevent issues, consider these strategies:

  • Source Reliable Suppliers: Purchase from vendors who provide detailed handling instructions and use certified cold-chain shipping solutions.
  • Specify Shipping Requirements: Clearly communicate your required temperature range when placing orders.
  • Implement Receiving Protocols: Designate a trained person to receive and immediately process all temperature-sensitive shipments in your lab.
  • Maintain Records: Keep a log of all received chemicals, including batch numbers, dates, and the condition upon arrival. This is invaluable for troubleshooting.

I hope this guide provides a solid foundation for your technical support center. Should you need to delve deeper into the chemistry of this compound, its molecular structure and NMR characteristics are detailed in the search results [1].

References

Azide-PEG6-Tos reaction monitoring techniques

Author: Smolecule Technical Support Team. Date: February 2026

Azide-PEG6-Tos: Core Properties & Reactions

This compound is a heterobifunctional polyethylene glycol derivative extensively used in bioconjugation and PROTAC synthesis [1] [2]. Its structure features two key functional groups connected by a six-unit polyethylene glycol (PEG) spacer [3].

The table below summarizes its fundamental characteristics and reactive functionalities:

Property Category Description

| Chemical Characteristics | CAS Number: 906007-10-1 Molecular Formula: C19H31N3O8S Molecular Weight: 461.53 g/mol Appearance: Colorless to light yellow liquid [1] [2] [3] | | Azide Group (N₃) | Primary Reactions: Click Chemistry [4] [1] With Alkynes (CuAAc): Forms a stable triazole linkage via copper-catalyzed cycloaddition [1]. With BCN/DBCO (SPAAC): Undergoes copper-free, strain-promoted alkyne-azide cycloaddition [1]. | | Tosylate Group (OTs) | Reactivity: Serves as a superior leaving group [4] [2]. Primary Reaction: Nucleophilic substitution (SN2) [5]. Nucleophiles: Amines, thiols, alkoxides, and azide ions (N3-) to form alkyl azides [5]. |

Reaction Monitoring & Analysis Techniques

Although explicit monitoring techniques for this compound were not detailed, standard analytical methods can be applied to track its reactions based on the functional groups involved.

Thin-Layer Chromatography (TLC)
  • Principle: Monitor consumption of starting material and formation of product based on differences in polarity.
  • Application: The reaction mixture is spotted against a pure sample of this compound. The disappearance of the starting material spot and appearance of a new product spot indicates progress.
  • Visualization: Since the azide group is not UV-active, the tosyl group's aromatic ring allows visualization under UV light (254 nm). Chemical stains specific to azides (like phosphomolybdic acid) can also be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the structure of this compound and monitoring its conversion. Key characteristic signals in its ¹H NMR spectrum are as follows [3]:

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Aromatic H (ortho to SO₂, Tosyl) ~7.78 Doublet
Aromatic H (meta to SO₂, Tosyl) ~7.33 Doublet
-CH₃ (Tosyl) ~2.44 Singlet
-CH₂-OTs ~4.15 Triplet
N₃-CH₂- ~3.38 Triplet
-OCH₂CH₂O- (PEG backbone) ~3.55-3.70 Multiplet
  • Monitoring Reactions: Track the disappearance of the characteristic tosyl methyl singlet (~2.44 ppm) or the methylene triplet next to the tosylate (~4.15 ppm) during nucleophilic substitution. For click chemistry, the azide proton signal (~3.38 ppm) can be monitored, though the formation of the triazole product is more clearly observed by the appearance of new aromatic proton signals.

The relationships between the compound's structure and its analysis can be visualized in the following workflow:

G Start Analyze this compound NMR NMR Spectroscopy Start->NMR TLC Thin-Layer Chromatography (TLC) Start->TLC MS Mass Spectrometry (MS) Start->MS NMR_Details Key ¹H NMR SignalsTosyl Aromatic H: ~7.78/7.33 ppm (d)Tosyl -CH3: ~2.44 ppm (s)-CH2-OTs: ~4.15 ppm (t)N3-CH2-: ~3.38 ppm (t)PEG Backbone: ~3.55-3.70 ppm (m) NMR->NMR_Details Confirm structure & purity TLC_Principle TLC PrincipleMonitor spot disappearance/appearance.Tosylate aids UV detection. TLC->TLC_Principle Monitor reaction progress

Safety & Handling Guidelines

Handling azide-containing compounds requires strict adherence to safety protocols due to potential hazards [5].

  • General Hazards: Inorganic azide salts (e.g., NaN₃) can form highly explosive heavy metal azides (e.g., lead or mercury azide) upon contact with certain metals and are sensitive to heat, shock, or acid (which forms volatile and toxic HN₃) [5].
  • Stability of Organic Azides: While organic azides like this compound are generally more stable, they should still be treated with caution. Never use dichloromethane (CH₂Cl₂) as a solvent with azides, as it can lead to the formation of highly explosive diazidomethane [5].
  • Safe Practices: Conduct reactions on a small scale behind a blast shield, use dilute concentrations, and avoid contact with heavy metal salts [5].

Troubleshooting Common Experimental Issues

The table below addresses potential problems and solutions based on the compound's chemistry:

Problem Possible Cause Suggested Solution
Low Yield in Tosylate Displacement The tosylate is a good, but not excellent, leaving group; reaction may be slow or incomplete. Ensure strong nucleophile (e.g., use sodium azide, not a weak amine without base activation). Use polar aprotic solvent (e.g., DMSO, DMF) to enhance reaction rate [5].
Slow Click Chemistry Reaction Inactive copper catalyst for CuAAc; or unstable BCN/DBCO for SPAAC. For CuAAc: Freshly prepare Cu(I) source (e.g., CuBr with ascorbate). For SPAAC: Confirm alkyne reagent integrity and avoid storage in non-anhydrous solvents [1].
Unintended Side Products Hydrolysis of the tosylate group or degradation of the azide. Use anhydrous solvents and conditions for tosylate substitution. Keep the compound cool, protected from light and moisture during storage [6]. Avoid exposing it to strong acids [5].
Poor Solubility Despite the PEG spacer, solubility may be low in certain buffers. The 6 PEG units are designed to increase aqueous solubility [4]. If issues persist, consider pre-dissolving in a small amount of a water-miscible co-solvent like DMSO before adding to the aqueous reaction mixture [3].

References

Technical Support FAQs: Improving Conjugation Yield

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the primary factors that impact the yield of a bioconjugation reaction? The yield is influenced by the choice of conjugation chemistry, the density of reactive linkers on the nanoparticle or polymer surface, and the stability of the resulting bond. Research indicates that higher linker density can improve the stability of the conjugate, while the choice between covalent and electrostatic interactions dictates both the initial conjugation efficiency and its longevity [1].

  • Q2: My conjugation yield is low. Should I consider changing the chemistry? Yes, the conjugation chemistry is a critical variable. Different chemistries offer a trade-off between efficiency and stability. For instance, while electrostatic conjugation can achieve high initial efficiency, covalent bonds (like those formed by maleimide-thiol or DBCO-azide "click" chemistry) provide much greater stability over time [1]. If you are currently using one method, switching to a bioorthogonal chemistry like DBCO-azide SPAAC could significantly improve your yield and product stability [2] [3].

  • Q3: Are there any stability concerns with the functional groups in Azide-PEG6-Tos? The azide (N₃) group is generally stable under a wide range of conditions, which is why it is so useful in bioconjugation [4] [3]. However, organic azides, like the products of your conjugation, can be reduced to primary amines by agents like LiAlH₄ or through catalytic hydrogenation. The tosyl group is a good leaving group for nucleophilic substitution reactions [5]. Always handle azide salts with care, especially on a large scale or in the presence of heavy metals, as they can form explosive compounds [4].

  • Q4: How does the PEG spacer in this compound help? The 6-unit polyethylene glycol (PEG) chain is a hydrophilic spacer that increases the solubility of the molecule in aqueous media, which is crucial for reactions in biological buffers. Furthermore, the PEG chain provides steric flexibility, which can help the azide and tosyl groups better access their reaction partners, potentially improving conjugation yield [5].

Conjugation Chemistry Comparison

The choice of chemistry is a fundamental decision. The table below summarizes two high-performing, bioorthogonal strategies relevant to using this compound.

Feature Maleimide-Thiol Conjugation DBCO-Azide SPAAC
Reaction Type Michael addition [2] Strain-promoted azide-alkyne cycloaddition (SPAAC) [2] [3]
Mechanism Thiol group on cysteine attacks maleimide ring [2] Cyclooctyne (DBCO) strain drives reaction with azide without a catalyst [2] [3]
Key Advantage Efficient and widely used [2] Bioorthogonal; fast and specific under physiological conditions without toxic copper catalyst [2] [3]
Key Limitation Linkage can be unstable in vivo due to thiol exchange with glutathione and albumin ("retro-Michael" reaction) [2] DBCO reagents are typically more expensive than maleimide reagents [3]
Impact on PK/PD Conjugates clear more rapidly from filtration organs (e.g., kidney) [2] Conjugates show longer retention in off-target organs like the liver and spleen [2]

Experimental Workflow for Conjugation Strategy

The following diagram outlines a general workflow for developing and troubleshooting a conjugation strategy, integrating the concepts discussed above.

Start Start: Define Conjugation Goal A Select Conjugation Chemistry Start->A B Design and Synthesize Linker A->B C Optimize Reaction Conditions B->C D Purify and Analyze Conjugate C->D E Successful Conjugation? D->E F Proceed to Application E->F Yes G Troubleshoot Low Yield E->G No G->A Consider different chemistry G->C Adjust parameters (pH, time, ratio)

Key Takeaways for Your Research

  • Linker Density Matters: Beyond the chemistry type, the density of functional linkers on your nanoparticle surface is a key parameter to optimize. Studies show that a higher density can lead to more stable conjugates [1].
  • Prioritize Your Need: The decision between conjugation strategies should be driven by your primary goal. If you need high initial cell-surface attachment, electrostatic or maleimide chemistry may be sufficient. If you require a stable, irreversible bond for long-circulating therapeutics, the DBCO-azide SPAAC reaction is more reliable [2] [1].
  • A Hybrid Approach Exists: For some applications, a hybrid strategy that first uses electrostatic interactions for efficient initial binding, followed by a covalent "click" reaction to lock the conjugate in place, can offer the best of both worlds [1].

References

Molecular Structure and Property Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The core difference between these linkers lies in their terminal functional groups, which dictates their reactivity and subsequent use.

Property Azide-PEG6-Tos Tos-PEG6-acid
CAS Number 906007-10-1 [1] [2] [3] 2803338-37-4 [4]
Molecular Formula C₁₉H₃₁N₃O₈S [2] [3] C₂₀H₃₂O₁₀S [4]
Molecular Weight 461.53 g/mol [2] [3] 464.53 g/mol [4]
Functional Group 1 Azide (N₃) [1] [2] [5] Tosylate (OTs) [4]
Functional Group 2 Tosylate (OTs) [1] [2] Carboxylic Acid (COOH) [4]
Primary Reactivity of Group 1 Click Chemistry (e.g., with alkynes) [2] Nucleophilic Substitution [4]
Primary Reactivity of Group 2 Nucleophilic Substitution [6] [1] Amide Coupling (with amines) [4]
PEG Chain Length 6 units [1] [2] 6 units [4]
Linker Type Non-cleavable [5] Information not specific in sources
Common Applications PROTAC synthesis, Bioconjugation, Drug Delivery [2] [5] [3] Biochemical Assay Reagent [4]

Experimental Reactivity and Protocols

The distinct functional groups on these linkers require different experimental approaches for conjugation.

This compound: Click Chemistry & Nucleophilic Substitution

This linker enables orthogonal conjugation strategies, meaning its two reactive groups can be modified sequentially under different conditions without interfering with each other.

  • Azide Group Reaction (Click Chemistry): The azide group does not require activation and readily participates in cycloaddition reactions.
    • Protocol (CuAAC - Copper-Catalyzed Azide-Alkyne Cycloaddition): React this compound with a molecule containing a terminal alkyne group. The reaction is typically carried out in an aqueous or aqueous/organic solvent mixture like DMSO/buffer. It requires a copper(II) catalyst (e.g., copper sulfate) along with a reducing agent (e.g., sodium ascorbate) to generate the active copper(I) species. The reaction proceeds at room temperature or with mild heating to form a stable 1,2,3-triazole linkage [2].
  • Tosylate Group Reaction (Nucleophilic Substitution): The tosylate is a superior leaving group.
    • Protocol: The tosylate group can be displaced by nucleophiles such as thiols, amines, or hydroxyls. The reaction is typically performed in a polar aprotic solvent (e.g., DMF, acetonitrile) and may require a base (e.g., triethylamine or sodium carbonate) to scavenge the acid produced. Reaction times and temperatures can vary [6].

The following diagram illustrates the two-step conjugation workflow possible with a heterobifunctional linker like this compound:

G A Molecule A (Alkyne) F Step 1: Click Chemistry (CuAAC Reaction) A->F B This compound B->F C Molecule B (Nucleophile) G Step 2: Nucleophilic Substitution C->G D Conjugated Product A-PEG6-Tos-B E Conjugated Product A-PEG6-B (Final) E->G F->E G->D

Tos-PEG6-acid: Nucleophilic Substitution & Amide Coupling

This linker is also heterobifunctional but pairs the electrophilic tosylate with a carboxylic acid, which requires activation before it can react with nucleophiles.

  • Carboxylic Acid Reaction (Amide Coupling): The carboxylic acid must first be activated to form a stable amide bond with a primary amine.
    • Protocol: React Tos-PEG6-acid with an amine-containing molecule in the presence of an activator like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or other carbodiimide-based reagents (e.g., EDC, DCC). The reaction is typically carried out in a polar aprotic solvent like DMF or DCM, often with an auxiliary base like DIPEA (N,N-Diisopropylethylamine) to facilitate the reaction [4].
  • Tosylate Group Reaction: The reactivity of the tosylate group is the same as described for this compound [4].

Application Scenarios

The choice between these linkers depends entirely on the functional groups present on the molecules you wish to conjugate.

  • Choose this compound when:

    • You need to employ click chemistry for bioconjugation, as it is ideal for reacting with molecules containing alkyne, DBCO, or BCN groups [2] [3].
    • You are synthesizing complex molecules like PROTACs, where one end (the azide) can be clicked onto a target protein ligand, and the other (the tosylate) can be attached to an E3 ubiquitin ligase ligand [2].
    • You are working on constructing drug delivery systems like self-assembling nanostructures [3].
  • Choose Tos-PEG6-acid when:

    • You need to form a stable amide bond with a molecule containing a primary amine group (-NH₂) [4].
    • Your conjugation strategy relies on classic carbodiimide coupling chemistry.

Key Considerations for Researchers

When planning your experiments, please keep the following points in mind:

  • Solubility: The PEG6 spacer in both linkers significantly increases their solubility in aqueous media, which is beneficial for bioconjugation reactions in physiological or semi-aqueous conditions [1] [7] [4].
  • Stability and Storage: These compounds are typically stored at -20°C, sometimes in solution, with a described shelf life of months to years depending on the temperature [2] [5] [3].
  • Purity: These reagents are intended for research use only and are not for clinical use. Available purities are typically ≥95% [5].

References

Azide-PEG6-Tos compared to Azide-PEG4-Tos

Author: Smolecule Technical Support Team. Date: February 2026

Application and Performance Comparison

The choice between Azide-PEG4-Tos and Azide-PEG6-Tos is often determined by the specific demands of the biological system or conjugate being developed. The length of the PEG spacer impacts solubility, steric hindrance, and the ability to span distances between molecular entities.

Application Azide-PEG4-Tos This compound
Solubility Enhancement PEG4 spacer increases solubility in aqueous media [1]. 6 PEG units provide greater solubility in aqueous media [2].
Steric Hindrance PEG4 spacer reduces steric hindrance, improving reaction efficiency [3]. The longer PEG6 spacer further reduces steric hindrance.
PROTAC Linker Suitable for creating more constrained systems [4]. A gold-standard length that often provides an optimal balance of flexibility and reach for ternary complex formation [4] [5].
Spanning Distance Imposes a near-rigid span, useful for buried or sterically congested pockets [4]. Comfortably crosses most reported ternary complex structures in PROTACs [4].

Experimental Considerations

The experimental protocols for using Azide-PEG4-Tos and this compound are fundamentally similar, as they share the same reactive groups. The main difference in experimental design would be the choice of linker length based on the application needs discussed above.

  • Click Chemistry Reaction (Azide Group): The azide group on both linkers can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with molecules containing an alkyne group. It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups without requiring a catalyst [5].
  • Nucleophilic Substitution (Tosyl Group): The tosylate group is an excellent leaving group. It can be displaced by nucleophiles such as amines (to form alkyl amines), thiols (to form thioethers), or alkoxides (to form ethers) [1] [2].
  • Storage and Handling: Both compounds are typically stored at -20°C [6] [5] or between 2-8°C [3]. They are usually supplied as liquids, ranging from colorless to light yellow [3] [5]. Purity for both is generally ≥95% [7] [6].

The workflow for a typical bioconjugation experiment using these linkers can be summarized as follows:

TargetMolecule Target Molecule (e.g., with Nucleophile) Linker Azide-PEGn-Tos (n=4 or 6) TargetMolecule->Linker Tosylation (Nucleophilic Substitution) Intermediate Functionalized Molecule (Target-PEGn-Azide) Linker->Intermediate Reaction 1 ClickPartner Click Chemistry Partner (e.g., Alkyne, DBCO) Intermediate->ClickPartner Click Chemistry (CuAAC or SPAAC) FinalConjugate Final Bioconjugate ClickPartner->FinalConjugate Reaction 2

How to Choose

To summarize the selection criteria:

  • Choose Azide-PEG4-Tos when your project requires a shorter, more rigid connection. This is suitable for situations where the two molecules to be linked are in close proximity or when you need to minimize the conformational flexibility of the linker [4].
  • Choose this compound when you need greater solubility, reduced steric hindrance, and a longer span. This is particularly critical in the design of PROTACs, where PEG6 has been empirically established as a gold standard that often provides the optimal compromise between flexibility and effective reach for facilitating productive ternary complex formation [4] [5].

References

Azide-PEG6-Tos HPLC purity analysis

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Analysis of PEG Linkers

The core challenge in analyzing PEG linkers like Azide-PEG6-Tos is that PEG molecules lack strong chromophores, making them difficult to detect with standard UV detectors [1]. Therefore, the choice of detection method is critical.

The table below summarizes the key HPLC detection techniques applicable to PEG analysis:

Detection Method Principle Suitability for this compound
Refractive Index Detection (RID) Measures changes in the mobile phase's refractive index [1]. Well-suited for quantifying PEG concentration, as it is a universal detector [1].
Evaporative Light Scattering Detection (ELSD) Detects non-volatile analyte particles after solvent evaporation [1]. Excellent choice; only requires the analyte to be less volatile than the solvent [1].
Mass Spectrometry (MS) Separates and identifies ions based on their mass-to-charge ratio [1]. Ideal for confirmation; provides precise molecular weight data to identify PEG length and impurities [1].
UV/Vis Detection Measures absorption of ultraviolet or visible light [1]. Less sensitive for pure PEG; can be used if the molecule is derivatized with a UV-absorbing group [1].

For a robust analysis, HPLC-ELSD or HPLC-RID are often the most practical primary methods, with HPLC-MS providing definitive confirmation of impurities [1].

A Generalized Workflow for Analysis

The following diagram illustrates a general experimental workflow you could adapt for analyzing this compound using the detection methods discussed:

cluster_detection 3. Detection Methods (as needed) Start Start: HPLC Analysis of this compound Step1 1. Sample Preparation Dissolve in appropriate solvent Start->Step1 Step2 2. Column Selection Reverse-Phase (C18) or Size-Exclusion Step1->Step2 Step3 3. Choose Detection Method Step2->Step3 MS HPLC-MS For identity confirmation Step3->MS    For ID ELSD HPLC-ELSD Primary method for purity Step3->ELSD    For Purity RID HPLC-RID Alternative primary method Step3->RID    For Purity Step4 4. Data Analysis Calculate purity from chromatogram End Purity Result Step4->End MS->Step4 ELSD->Step4 RID->Step4

Why Purity Matters for PEG Linkers

In advanced applications like PROTAC development, linker purity is not a luxury but an experimental prerequisite [2].

  • Interference with Assays: Trace impurities can out-compete the intended degrader molecule for binding sites, seed soluble aggregates that increase apparent cytotoxicity, or skew structure-activity relationship (SAR) data, leading to incorrect conclusions [2].
  • Batch-to-Batch Variability: Impurities like shortened or over-oxidized oligomers introduce hidden variables that destroy experimental reproducibility [2]. Using high-purity, monodisperse linkers with a certificate of analysis (CoA) is essential for reliable results [2].

Tips for Your Comparison Guide

Since the direct comparative data you sought is not available in the public domain, here are steps you could take to create your own objective guide:

  • Source Materials for Testing: Procure high-purity this compound and its alternatives (e.g., Azide-PEG4-Tos, Azide-PEG8-Tos) from suppliers that provide detailed CoAs [3] [4].
  • Develop a Robust HPLC-ELSD/MS Method: Establish a method that can cleanly separate the main product from shorter-chain PEG impurities and any byproducts.
  • Quantify Key Metrics: For each linker, calculate the purity percentage from the main peak area in HPLC-ELSD. Use MS to confirm the identity of the main product and any impurities.
  • Perform Functional Assays: Go beyond chemical purity. Test the linkers in a real-world application, such as a click chemistry reaction, to compare their efficiency and the presence of side reactions caused by impurities.

References

Azide-PEG6-Tos alternative click chemistry reagents

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Click Chemistry Reagents

Compound Name Functional Groups Unique Features & Applications
Azide-PEG6-Tos [1] Azide, Tosylate Heterobifunctional; tosylate is good leaving group for nucleophilic substitution; non-cleavable linker.
Azide-PEG3-OH [1] Azide, Hydroxyl Shorter PEG chain; more hydrophilic.
Azide-PEG4-OH [1] Azide, Hydroxyl Intermediate PEG length; versatile.
Azido-PEG11-Amine [1] Azide, Amine Longer PEG chain; suitable for amine coupling.
Azide-PEG-NHS Ester [1] Azide, NHS Ester Reactive NHS group for stable amide bonds with primary amines.
Mal-PEG-Azide [1] Maleimide, Azide Maleimide allows specific thiol coupling; for protein/peptide conjugation.
PEG DBCO Derivatives [2] DBCO, various (e.g., NHS, Maleimide) For copper-free click chemistry with azides; better biocompatibility.

Understanding the Click Chemistry Toolbox

The alternatives to this compound largely fall into two categories: those for standard copper-catalyzed reactions and those for copper-free bioorthogonal chemistry [3].

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is one of the most common click reactions [3]. It uses a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable 1,2,3-triazole linkage [3] [4] [5]. The reaction is highly selective, efficient, and can be performed in water or buffers [5].
  • Copper-Free Click Chemistry: For sensitive biological systems where copper cytotoxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is a key alternative [3] [6]. This reaction uses strained cyclooctynes (like DBCO) that react with azides without a metal catalyst [3] [6] [2].

The diagram below illustrates the general workflow for using these reagents in bioconjugation.

StartingMaterial Starting Biomolecule (e.g., Protein, Peptide, Surface) AzidePath Introduce Azide Group StartingMaterial->AzidePath AlkynePath Introduce Alkyne Group StartingMaterial->AlkynePath FunctionalizedTarget Functionalized Target ClickReaction Click Chemistry Reaction FunctionalizedTarget->ClickReaction Conjugate Final Conjugate AzidePath->FunctionalizedTarget AlkynePath->FunctionalizedTarget ClickReaction->Conjugate

How to Choose the Right Reagent

Your choice of reagent depends heavily on your experimental goals and the biomolecules you are working with.

  • Choose this compound when you need a heterobifunctional linker where the tosylate group can be displaced by a nucleophile (like an amine or thiol) in a first step, followed by an azide-click reaction in a second step [1].
  • Choose Azide-PEG-NHS Ester or Azido-PEG11-Amine if your primary need is to conjugate with biomolecules via common amine-reactive chemistry [1].
  • Choose Mal-PEG-Azide for site-specific conjugation to cysteine residues (thiol groups) in proteins or peptides [1].
  • Choose PEG DBCO derivatives for experiments in live cells or with copper-sensitive components, as they enable catalyst-free, bioorthogonal ligation with azides [6] [2].

References

Azide-PEG6-Tos vs NHS-PEG-azide

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The table below summarizes the core differences between these two reagents based on the available product information.

Feature Azide-PEG6-Tos NHS-PEG-Azide (e.g., NHS-PEG4-Azide)
Core Structure Azide group + Tosylate (Tos) group, separated by a 6-unit PEG spacer [1] [2] [3] NHS Ester group + Azide group, separated by a 4-unit PEG spacer [4] [5]
Primary Reactive Groups Azide (N₃) and Tosylate [1] [2] NHS Ester and Azide (N₃) [4] [5]
Primary Function Bifunctional linker for click chemistry and nucleophilic substitution [1] [2] Bifunctional crosslinker for amine conjugation and click chemistry [4] [5]
Key Reaction 1 Click Chemistry (CuAAC or SPAAC) via the Azide group [1] [2] Amine conjugation via NHS Ester [4] [6]
Key Reaction 2 Nucleophilic substitution (e.g., with amines, alcohols) via the Tosylate group [1] [2] Click Chemistry (CuAAC, SPAAC, or Staudinger) via the Azide group [4] [5]
Common Applications Synthesis of PROTACs; introducing PEG/azide functionality via substitution [1] [3] Derivatizing proteins, peptides, or amine-coated surfaces for subsequent conjugation [4] [5]
PEG Spacer Length ~6 ethylene oxide units (PEG6) ~4 ethylene oxide units (PEG4), 18.9 Å spacer arm [4]
Molecular Weight 461.53 g/mol [1] [3] 388.37 g/mol [4] [5]
Physical Form Colorless to light yellow liquid [1] [3] Liquid (oil) [4] [5]
Solubility Information not specific, but PEG generally increases aqueous solubility [1] Soluble in DMSO, DMF, DCM [4] [5]
Storage Store at -20°C (in solvent) [1] Store at -20°C, protected from light and moisture [4] [5]

Functional Roles and Experimental Workflow

While both molecules contain a PEG spacer and an azide group, their second reactive group dictates their primary application.

  • This compound: The tosylate (Tos) group is an excellent leaving group in nucleophilic substitution reactions. This allows the molecule to be first coupled to another structure (like an alcohol or amine) via the tosylate. The installed azide group then serves as a handle for downstream click chemistry (e.g., with alkynes or DBCO) [1] [2]. It is prominently used as a building block in the synthesis of complex molecules like PROTACs [1] [3].
  • NHS-PEG-Azide: The NHS ester is highly reactive toward primary amines (e.g., on lysine residues of proteins or aminosilane surfaces). This allows it to be first coupled to a protein or other amine-containing molecule. The azide group then enables conjugation to a second molecule (e.g., one modified with a phosphine or cyclooctyne) via bioorthogonal click chemistry, without the need for copper catalysts in some cases [4] [5].

The following diagram illustrates the different reaction pathways and applications for these two reagents:

G Start Start: Choose a PEG Reagent NHS_PEG_Azide NHS-PEG-Azide Start->NHS_PEG_Azide Azide_PEG6_Tos This compound Start->Azide_PEG6_Tos NHS_Reaction Reaction 1: NHS Ester + Primary Amine (e.g., on a Protein) NHS_PEG_Azide->NHS_Reaction Tos_Reaction Reaction 1: Tosylate + Nucleophile (e.g., Amine, Alcohol) Azide_PEG6_Tos->Tos_Reaction Azide_Reaction_NHS Reaction 2: Azide + Alkyne/Phosphine (Click Chemistry) NHS_Reaction->Azide_Reaction_NHS App1 Application: Protein Labeling & Bioconjugation Azide_Reaction_NHS->App1 Azide_Reaction_Tos Reaction 2: Azide + Alkyne (Click Chemistry) Tos_Reaction->Azide_Reaction_Tos App2 Application: PROTAC Synthesis & Organic Synthesis Azide_Reaction_Tos->App2

Experimental Protocol Considerations

The experimental approach for these reagents differs significantly. Here are the key protocols based on general practices for these chemical groups.

For NHS-PEG-Azide (Protein Modification) [4] [6]:

  • Preparation: Dissolve the protein (e.g., 1-10 mg) in an amine-free buffer like PBS (pH 7.2-7.5). Avoid Tris or glycine buffers.
  • Reagent Activation: Dissolve NHS-PEG-Azide in anhydrous DMSO or DMF immediately before use to prevent hydrolysis.
  • Reaction: Add a molar excess of the NHS-PEG-Azide solution (e.g., 20-fold) to the protein solution. Incubate on ice for 2 hours or at room temperature for 30-60 minutes.
  • Purification: Remove unreacted crosslinker by dialysis or gel filtration using a desalting column.
  • Storage: Store the conjugated protein as per standard protocols for that protein.

For this compound (Nucleophilic Substitution) [1] [2]:

  • Preparation: Dissolve the nucleophile-bearing molecule (e.g., an alcohol or amine) in an anhydrous organic solvent like DMF or DMSO.
  • Reaction: Add a base (e.g., triethylamine or DIPEA) and this compound to the reaction mixture. Use a 1:1 to 2:1 molar ratio.
  • Monitoring: Stir the reaction for 3-24 hours and monitor progress by TLC or LC-MS.
  • Purification: Isolate the product using standard organic workup methods, such as column chromatography.

Key Selection Guide

Your choice between these reagents is straightforward and depends entirely on your starting material and goal:

  • Choose NHS-PEG-Azide if your target for modification has primary amines (e.g., lysines on a protein, aminosilane surfaces) and you want to install an azide handle for subsequent click chemistry [4] [5].
  • Choose this compound if you need to perform a nucleophilic substitution to attach the PEG-azide chain to a molecule (like a small organic scaffold) and then use the azide for click chemistry, as is common in PROTAC development [1] [3].

References

Comprehensive Comparative Analysis of Azide-PEG6-Tos as a PROTAC Linker: Performance Data and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PROTAC Linker Technology and Design Principles

PROTACs (Proteolysis Targeting Chimeras) represent a revolutionary approach in targeted protein degradation that has gained significant traction in drug discovery and chemical biology. These heterobifunctional molecules consist of three fundamental components: a warhead that binds to a protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects these two moieties [1] [2]. Unlike traditional small-molecule inhibitors that operate through occupancy-driven pharmacology, PROTACs function through an event-driven mechanism by promoting the ubiquitination and subsequent proteasomal degradation of target proteins [1]. This catalytic mode of action allows PROTACs to exert therapeutic effects at significantly lower concentrations than conventional inhibitors, potentially down to picomolar ranges [1].

The linker component in PROTAC design has evolved from being considered a mere passive spacer to recognized as a critical determinant of PROTAC efficacy and drug-like properties [3]. Optimizing the linker is now understood to be an integral part of PROTAC design rather than a secondary consideration, as it directly influences whether a PROTAC will transition from a chemical novelty to a druggable compound [3]. The linker must satisfy multiple geometric, electronic, and pharmacokinetic requirements: it must span the distance between two proteins without causing steric clashes with their surfaces, possess sufficient polarity to ensure solubility without compromising permeability, and demonstrate adequate metabolic stability to survive first-pass effects and achieve measurable degradation levels [3]. Contemporary research has revealed that even single-atom modifications in the linker region, such as replacing a phenyl ring with a pyridyl group, can reverse isoform specificity or dramatically improve oral bioavailability [3].

Comprehensive Analysis of Azide-PEG6-Tos

Chemical Structure and Key Properties

This compound is a specialized PROTAC linker that incorporates distinct functional groups connected through a polyethylene glycol (PEG) spacer. Its chemical structure consists of an azide (N₃) group on one terminus, a tosyl (p-toluenesulfonyl) group on the opposite terminus, and a hexaethylene glycol (PEG6) chain bridging these functional groups [4] [5]. This configuration results in a molecular weight of 461.53 g/mol and a chemical formula of C₁₉H₃₁N₃O₈S [4]. The CAS registry number 906007-10-1 uniquely identifies this compound in chemical databases and commercial catalogs [4] [5].

The azide group serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as click chemistry, enabling efficient conjugation with alkyne-containing molecules [4] [6]. This reaction forms a stable 1,2,3-triazole linkage that functions as a rigid bioisostere for amide bonds while offering enhanced metabolic stability [7]. The tosyl group acts as an excellent leaving group in nucleophilic substitution reactions, allowing displacement by amines, thiols, or alcohols to form stable covalent linkages [6]. This dual functionality provides researchers with orthogonal conjugation strategies for constructing PROTAC molecules in a modular fashion.

Physicochemical and Functional Characteristics

The PEG6 spacer in this compound consists of six repeating ethylene oxide units, which impart significant aqueous solubility and enhanced hydrophilicity to the resulting PROTAC conjugates [4] [6]. This property addresses a common challenge in PROTAC development—poor solubility of primarily hydrophobic constructs—thereby improving compatibility with physiological environments and assay conditions. The flexible nature of the PEG chain allows substantial conformational freedom, enabling the connected ligands to explore spatial orientations and potentially find optimal binding configurations within the ternary complex [3] [2].

This compound is commercially available from specialized suppliers such as MedChemExpress and Creative Biolabs, with typical purity specifications of ≥95% [4] [5]. Recommended storage conditions involve maintaining the compound at -20°C to preserve stability, particularly in solution form where it should be used within one month when stored at -20°C or within six months at -80°C [4]. The compound is classified as a non-cleavable linker, meaning it remains intact under physiological conditions and does not rely on enzymatic activity or environmental triggers for release [5].

Comparative Performance Data of PROTAC Linkers

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Major PROTAC Linker Classes

Linker Type Structural Features Key Advantages Major Limitations Research Prevalence
PEG-Based (e.g., this compound) Flexible ethylene glycol repeats with functional end groups Excellent hydrophilicity, enhanced solubility, conformational flexibility [3] [2] Reduced metabolic stability, synthetic complexity, high polar surface area at longer lengths [3] [2] ~55% of published research [8]
Alkyl-Based Straight or branched carbon chains, optionally with heteroatoms Low molecular weight, high permeability, synthetic accessibility [3] [2] High hydrophobicity, susceptibility to ω-oxidation, limited solubility [3] [2] ~30% of published research [8]
Aromatic-Based Phenyl, biphenyl, or phenyl-ethynyl units Conformational rigidity, enhanced ternary complex stability via π-π interactions [3] [2] Poor solubility, aggregation propensity, high melting points [3] Limited quantitative data
Nitrogen-Containing Heterocycles Pyridine, piperazine, triazole, or morpholine rings Polarity control, H-bonding capability, metabolic robustness, pH-sensitive ionization [3] [7] Potential basicity issues, synthetic complexity in some cases [3] Growing popularity in modern research [3]
Functional and Pharmacokinetic Properties

Table 2: Functional Characteristics and Experimental Performance Metrics

Linker Property This compound Alkyl Linkers Aromatic Linkers Heterocyclic Linkers
Solubility Profile High aqueous solubility [4] [6] Low to moderate, decreases with length [3] Generally poor [3] Moderate to good, tunable [3]
Metabolic Stability Moderate (ether oxidation) [2] Low (susceptible to ω-oxidation) [3] High (resistant to oxidation) [3] High (electron-deficient rings) [3]
Membrane Permeability Moderate (polar surface area) [3] High (low polarity) [3] Variable (depends on substituents) [3] Tunable (pH-dependent ionization) [3]
Ternary Complex Stabilization Conformational flexibility [2] Entropic penalty due to flexibility [3] High through π-π interactions [3] [2] Directional H-bonding capability [3]
Synthetic Accessibility High (commercial availability, click chemistry) [4] [7] High (simple alkyl chains) [3] Moderate (cross-coupling reactions) [3] Variable (depends on heterocycle) [3]

The comparative data reveals that PEG-based linkers like this compound dominate research applications (approximately 55% of published studies) due to their favorable solubility characteristics and synthetic versatility [8]. Alkyl linkers follow in prevalence (approximately 30%) despite their metabolic limitations, primarily due to their minimal molecular weight overhead and excellent membrane permeability [3] [8]. The emerging focus on nitrogen-containing heterocycles reflects a trend toward more sophisticated linker designs that balance multiple physicochemical parameters while introducing beneficial interactions with protein surfaces [3].

Experimental Assessment Methodologies

Ternary Complex Formation and Degradation Efficiency

The experimental evaluation of PROTAC linkers involves multidisciplinary approaches that assess both molecular-level interactions and functional outcomes. Structural biology techniques including X-ray crystallography and cryo-electron microscopy provide high-resolution insights into how linkers position the E3 ligase and target protein in productive orientations [3] [1]. These methods can reveal critical atomic interactions, such as how PEG ether oxygens form hydrogen bonds with protein residues (e.g., with His437 in BRD4BD2) or how aromatic linkers engage in π-π stacking with phenylalanine, tyrosine, or histidine side chains at the protein-protein interface [3] [7].

Cellular degradation assays represent the core functional assessment for PROTAC linkers. These experiments typically involve treating relevant cell lines with serial dilutions of PROTAC compounds and measuring target protein levels over time using western blotting or immunofluorescence [1]. The resulting data generates DC₅₀ values (concentration required for 50% degradation) and Dmax (maximum degradation achieved) that enable quantitative comparison of linker efficacy [1]. For example, researchers have observed that incremental changes in linker length—as small as a single ethylene glycol unit in PEG linkers or 3 atoms in other contexts—can convert dual EGFR/HER2 selectivity to EGFR-specific degradation or shift specificity between CRABP-I and CRABP-II isoforms [7]. These findings underscore the exquisite sensitivity of degradation profiles to linker parameters.

G PROTAC PROTAC TernaryComplex TernaryComplex PROTAC->TernaryComplex Binds Warhead Warhead Warhead->PROTAC Linker Linker Linker->PROTAC E3Ligand E3Ligand E3Ligand->PROTAC POI POI POI->TernaryComplex E3Ligase E3Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Enables Degradation Degradation Ubiquitination->Degradation Leads to

Figure 1: PROTAC Mechanism of Action Diagram - This illustration shows how the linker enables the formation of a ternary complex between the target protein and E3 ligase, leading to ubiquitination and subsequent degradation.

Physicochemical and Pharmacokinetic Profiling

Comprehensive linker assessment includes detailed physicochemical characterization to evaluate drug-like properties. Solubility measurements determine the concentration of PROTACs in aqueous buffers, with PEG linkers like this compound typically demonstrating superior performance in this parameter [3] [4]. Permeability assays using Caco-2 cell monolayers or artificial membranes (PAMPA) assess the ability of PROTACs to cross biological barriers, where alkyl linkers generally excel due to their hydrophobic character, while PEG-based linkers show more variable results depending on length and molecular weight [3].

Metabolic stability studies employ liver microsomes or hepatocytes to identify susceptible sites in the linker region [3]. Alkyl chains frequently undergo ω-oxidation by cytochrome P450 enzymes, while PEG chains may experience ether bond cleavage [3] [2]. These vulnerabilities have driven the development of hybrid approaches that incorporate stabilizing elements, such as capping PEG linkers with short rigid motifs or introducing fluorine atoms to block metabolic hot spots [3]. Additionally, plasma stability experiments monitor PROTAC integrity in biological fluids, with non-cleavable linkers like this compound demonstrating superior persistence compared to cleavable alternatives [5].

G Start Linker Design Solubility Solubility Assessment Start->Solubility Permeability Permeability Testing Solubility->Permeability Metabolic Metabolic Stability Permeability->Metabolic Ternary Ternary Complex Analysis Metabolic->Ternary Degradation Degradation Activity Ternary->Degradation Optimization Linker Optimization Degradation->Optimization If Suboptimal Optimization->Solubility Iterative Process

Figure 2: Experimental Workflow for Linker Evaluation - This diagram outlines the key steps in assessing PROTAC linker performance, from initial physicochemical characterization to functional degradation assays.

Research Applications and Practical Implementation

Specific Use Cases and Experimental Protocols

This compound finds particular utility in click chemistry applications for PROTAC development, enabling efficient conjugation of E3 ligase ligands and target protein binders through bioorthogonal reactions [4] [7]. The standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) protocol involves preparing separate solutions of the azide-containing linker (this compound, 1.0 equiv) and alkyne-functionalized ligand (1.2 equiv) in DMF/t-BuOH/H₂O (3:1:1 ratio) [4]. To this mixture, researchers add sodium ascorbate (0.5 M aqueous solution, 5.0 equiv) as a reducing agent followed by CuSO₄ (0.1 M aqueous solution, 1.0 equiv) as the catalyst [7]. The reaction proceeds at room temperature for 2-12 hours with monitoring by TLC or LC-MS, typically achieving high yields (70-95%) of the triazole-linked conjugate after purification via silica gel chromatography or preparative HPLC [7].

For tosyl displacement reactions, the standard procedure involves dissolving this compound (1.0 equiv) and the nucleophile (amine, thiol, or alcohol, 1.5-3.0 equiv) in anhydrous DMF or acetonitrile [6]. Addition of a base such as DIPEA (N,N-diisopropylethylamine, 2.0-5.0 equiv) facilitates the reaction, which typically requires 4-24 hours at temperatures ranging from room temperature to 60°C depending on nucleophile reactivity [6]. The resulting PEG-linked intermediate can then be further functionalized through the azide handle, demonstrating the utility of this compound in sequential conjugation strategies that streamline PROTAC assembly.

Structure-Activity Relationship Considerations

The structure-activity relationships governing this compound performance stem from its dual functionalization and PEG spacer. The PEG length (6 units) represents a compromise between excessive flexibility and insufficient span, as shorter PEG chains may not adequately bridge the distance between protein surfaces while longer chains increase molecular weight and polar surface area beyond optimal ranges for cell permeability [3]. Research indicates that PEG chains exceeding 6-8 units frequently push PROTAC constructs outside the oral absorption window, making this compound particularly suitable for initial optimization campaigns [3].

The triazole ring formed during click chemistry conjugation contributes more than just connectivity—it introduces a metabolically stable heterocycle with moderate dipole character that can participate in van der Waals interactions and weak hydrogen bonding with protein surfaces [7]. Comparative studies have demonstrated that triazole-containing linkers can outperform simpler alkyl chains in degradation efficiency, as observed in wogonin-based PROTACs targeting CDK9, where the triazole linker resulted in higher degradation efficacy [7]. This enhanced performance likely derives from the balanced physicochemical properties and restricted conformational flexibility imparted by the triazole ring.

Research Guidelines and Conclusion

Linker Selection Framework and Decision Matrix

The optimal choice of PROTAC linker depends on multiple factors including target protein characteristics, E3 ligase selection, and desired pharmacokinetic properties. Based on the comparative analysis, the following guidelines emerge for researcher consideration:

  • Prioritize PEG-based linkers like this compound when solubility enhancement represents the primary challenge, particularly during early-stage optimization when ternary complex formation requirements remain undefined [3] [2]. The conformational flexibility of PEG spacers allows sampling of multiple orientations, increasing the probability of identifying productive binding modes.

  • Select alkyl linkers when membrane permeability represents the limiting factor for cellular activity, particularly for targets requiring blood-brain barrier penetration or extensive tissue distribution [3]. However, incorporate stabilizing elements such as amide groups or rigid caps to mitigate oxidative metabolism concerns [3].

  • Employ aromatic or heterocyclic linkers when ternary complex stabilization requires additional interactions or when metabolic stability takes precedence over other considerations [3] [2]. These linkers demonstrate particular utility when structural information suggests opportunities for π-π stacking or directed hydrogen bonding at the protein-protein interface.

  • Utilize click chemistry-compatible linkers like this compound for systematic optimization campaigns that require rapid generation of analog libraries with varied warhead-ligand combinations [4] [7]. The orthogonality of azide chemistry enables modular assembly approaches that accelerate structure-activity relationship studies.

Comparative Advantages and Limitations Summary

This compound offers researchers several distinct advantages, including exceptional modularity through orthogonal conjugation chemistry, enhanced aqueous solubility imparted by the PEG spacer, and commercial availability from multiple suppliers [4] [5] [6]. These characteristics make it particularly valuable for preliminary PROTAC development and library synthesis where optimal linker parameters remain unknown.

The limitations of this compound primarily relate to the inherent constraints of PEG-based linkers, including potential metabolic instability of ether linkages, conformational flexibility that may entropically penalize ternary complex formation, and increased polar surface area that can limit membrane permeability in some contexts [3] [2]. Additionally, the non-cleavable nature of this compound may be suboptimal for applications requiring traceless release of active components [5].

References

Azide-PEG6-Tos functional group reactivity validation

Author: Smolecule Technical Support Team. Date: February 2026

Azide-PEG6-Tos Overview and Applications

This compound is a heterobifunctional polyethylene glycol derivative. Its structure features an azide group (N₃) at one end and a tosylate group (OTs) at the other, connected by a hexaethylene glycol spacer (PEG6) [1] [2].

  • Reactivity: The azide group undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages [2]. The tosylate group acts as an excellent leaving group in nucleophilic substitution reactions with amines, thiols, or alcohols [1] [3].
  • Primary Applications: This linker is widely used in constructing PROTACs (Proteolysis Targeting Chimeras), bioconjugation of biomolecules, fabrication of functionalized gold nanoparticles (AuNPs) for diagnostics and drug delivery, and synthesis of self-assembling polymer structures [4] [5] [2].

Comparison with Alternative PEG Linkers

The table below compares this compound with other commonly used azide-functionalized PEG linkers to highlight key performance differences.

Compound Name Functional Groups PEG Units (Approx.) Key Features & Performance
This compound Azide (N₃), Tosylate (OTs) 6 Excellent solubility; stable, non-cleavable linker; dual reactivity for sequential conjugation [1] [3].
Azide-PEG3-OH Azide (N₃), Hydroxyl (OH) 3 Shorter, more hydrophilic; hydroxyl group suitable for further functionalization [1].
Azido-PEG11-Amine Azide (N₃), Amine (NH₂) 11 Longer chain; amine group enables coupling to carboxylated targets [1].
Azide-PEG-NHS Ester Azide (N₃), NHS Ester Varies NHS ester is highly reactive towards amines, suitable for fast bioconjugation [1].
Mal-PEG-Azide Maleimide, Azide (N₃) Varies Maleimide allows specific, rapid coupling to thiols (e.g., cysteine residues in proteins) [1].

Experimental Validation Data

The performance of this compound is supported by concrete experimental data from published research.

  • Reactivity Validation via NMR Spectroscopy: Successful conjugation is validated by characteristic changes in proton NMR signals after reaction. The methylene protons adjacent to the tosylate group (-CH₂-OTs) appear as a triplet at δ 4.15 ppm. After nucleophilic substitution, this signal disappears or shifts, confirming conversion [1]. The methylene protons adjacent to the azide group (N₃-CH₂-) consistently appear as a triplet at δ 3.38 ppm, which remains after the tosylate reaction, demonstrating orthogonality [1].
  • Stability and Solubility Performance: The six-unit PEG chain provides an optimal balance, enhancing water solubility to prevent aggregation of hydrophobic drug candidates while maintaining a manageable molecular size for good cell permeability [5]. Azide-PEG-NHC ligands on gold nanoparticles demonstrated exceptional colloidal stability with no significant aggregation over extended periods in various biological media [4].
  • Comparative Performance in PROTACs: In targeted protein degradation, PEG6 has been empirically established as a gold standard. It provides an optimal span that allows the PROTAC to simultaneously engage the target protein and the E3 ubiquitin ligase, facilitating efficient ternary complex formation and degradation [5].

Experimental Protocols for Reactivity Validation

Here are detailed methodologies for validating the two key reactivities of this compound.

Protocol 1: Nucleophilic Substitution of the Tosylate Group (with an Amine)

This protocol describes the reaction of the tosylate group with a primary amine to form a stable secondary amine linkage.

Workflow:

G A This compound + Primary Amine B Reaction Conditions: Base (e.g., DIPEA), Polar Solvent (e.g., DMF), RT to 50°C, 4-12h A->B Step 1 C Product: Azide-PEG6-Amine B->C Step 2

Procedure:

  • Reaction: Dissolve this compound (1.0 equiv) and the primary amine (e.g., benzylamine, 1.2-1.5 equiv) in a dry, polar aprotic solvent like DMF or acetonitrile. Add an organic base like N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Stir the reaction mixture at room temperature or heat to 50°C, monitoring by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
  • Purification & Validation: Dilute the mixture with an organic solvent and wash with water or brine to remove excess amine and DIPEA. Purify the crude product via flash chromatography or preparative HPLC. Validate the product by LC-MS (to confirm the mass increase) and ¹H NMR (to confirm the disappearance of the tosylate aromatic proton signals at ~δ 7.78 and 7.33 ppm).
Protocol 2: Click Chemistry with the Azide Group (CuAAC)

This protocol describes the copper-catalyzed cycloaddition of the azide group with a terminal alkyne.

Workflow:

G A This compound (or derived product) + Terminal Alkyne B Click Reaction: CuSO4, Sodium Ascorbate, t-BuOH:H2O (1:1), RT, 1-2h A->B Step 1 C Product: Triazole Linked Conjugate B->C Step 2

Procedure:

  • Reaction: To a solution of the azide-containing compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a 1:1 mixture of tert-butanol and water, add copper(II) sulfate pentahydrate (0.2 equiv) and sodium ascorbate (0.4-0.6 equiv). Stir the reaction vigorously at room temperature for 1-2 hours.
  • Purification & Validation: The product can often be isolated by direct concentration or may require extraction and purification via flash chromatography or HPLC. Validate the successful cycloaddition by the disappearance of the azide stretch (~2100 cm⁻¹) in the FT-IR spectrum and by LC-MS (looking for the mass of the final triazole-linked product).

Key Selection Guidelines

  • Choose this compound when you need a sequential conjugation strategy—first reacting the tosylate group via a robust nucleophilic substitution, followed by a highly specific and bioorthogonal azide-alkyne click reaction [1] [2].
  • Opt for shorter linkers (e.g., Azide-PEG3-X) when the distance between conjugated entities needs to be minimized, potentially increasing binding affinity in some constrained settings [1].
  • Select longer linkers (e.g., Azide-PEG8-X or Azide-PEG11-X) when you need to span larger distances between protein surfaces in constructs like PROTACs, or when maximum solubility enhancement is required [5].
  • Consider alternative terminal groups like NHS ester or Maleimide if your primary goal is rapid, single-step conjugation to specific biomolecule functional groups (amines or thiols, respectively) [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

10

Exact Mass

461.18318613 Da

Monoisotopic Mass

461.18318613 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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